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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 5-Fluoro-4-iodo-2-nitrobenzyl bromide

The following technical guide details the synthesis, characterization, and handling of 5-Fluoro-4-iodo-2-nitrobenzyl bromide . This document is structured for research scientists and process chemists, focusing on reprodu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and handling of 5-Fluoro-4-iodo-2-nitrobenzyl bromide . This document is structured for research scientists and process chemists, focusing on reproducible protocols, mechanistic insights, and safety compliance.

Executive Summary

5-Fluoro-4-iodo-2-nitrobenzyl bromide is a highly functionalized aromatic intermediate critical in the development of next-generation pharmaceuticals, particularly Antibody-Drug Conjugates (ADCs) and kinase inhibitors.[1][2] Its value lies in its orthogonal reactivity :

  • Benzyl Bromide: A potent electrophile for alkylation reactions (e.g., forming C-N or C-O bonds).[2]

  • Aryl Iodide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]

  • Nitro Group: A latent amine precursor for further elaboration or solubility modulation.[2]

  • Fluorine Substituent: Enhances metabolic stability and modulates the pKa of neighboring functional groups.

This guide outlines a validated, three-step synthetic route starting from commercially available 2-Fluoro-4-methylaniline , ensuring high regioselectivity and yield.[1][2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]

PropertySpecification
Chemical Name 5-Fluoro-4-iodo-2-nitrobenzyl bromide
IUPAC Name 1-(Bromomethyl)-5-fluoro-4-iodo-2-nitrobenzene
CAS Number 1824058-14-1
Molecular Formula C₇H₄BrFINO₂
Molecular Weight 359.92 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 84–86 °C (Lit.)[1][2][3]
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Hazards Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity

Retrosynthetic Analysis & Strategy

The synthesis is designed to install substituents in a specific order to leverage directing effects and avoid side reactions.

  • Target Disconnection: The benzyl bromide is generated last via radical bromination to prevent sensitivity issues during earlier steps.

  • Precursor Identification: The immediate precursor is 5-Fluoro-4-iodo-2-nitrotoluene .[1][2]

  • Core Construction: The 1,2,4,5-substitution pattern is best achieved by modifying 2-Fluoro-4-methylaniline .[1][2]

    • Nitration: Under acidic conditions, the ammonium group (-NH₃⁺) is meta-directing.[1][2] The fluorine (ortho/para) and methyl (ortho/para) groups cooperatively direct the incoming nitro group to position 5.

    • Sandmeyer Reaction: The amine at position 1 is converted to an iodide, yielding the required toluene precursor.

Retrosynthesis Target Target: 5-Fluoro-4-iodo-2-nitrobenzyl bromide Precursor Precursor: 5-Fluoro-4-iodo-2-nitrotoluene Target->Precursor Radical Bromination (NBS, AIBN) Intermediate Intermediate: 2-Fluoro-4-methyl-5-nitroaniline Precursor->Intermediate Sandmeyer Reaction (NaNO2, KI) SM Starting Material: 2-Fluoro-4-methylaniline Intermediate->SM Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.

Detailed Experimental Protocols

Stage 1: Regioselective Nitration

Objective: Synthesis of 2-Fluoro-4-methyl-5-nitroaniline.

  • Rationale: Standard nitration of anilines requires protection (e.g., acetylation) to prevent oxidation. However, in concentrated H₂SO₄, the amine is protonated to the anilinium ion, which protects it from oxidation and directs the nitro group meta to itself. The cooperative directing effects of F and Me push the electrophile to the 5-position.[1][2]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with conc. H₂SO₄ (10 vol) and cool to -5 °C.[1][2]

  • Addition: Slowly add 2-Fluoro-4-methylaniline (1.0 equiv) maintaining internal temperature < 0 °C. The solution may thicken due to sulfate salt formation.

  • Nitration: Add fuming HNO₃ (1.05 equiv) dropwise over 1 hour. Maintain temperature between -5 °C and 0 °C. Exothermic reaction.[1][2]

  • Quench: Pour the reaction mixture onto crushed ice (20 vol). Neutralize carefully with NH₄OH or NaOH solution to pH 8–9.[2]

  • Isolation: Filter the yellow precipitate. Wash with water.[2][4][5][6] Recrystallize from Ethanol/Water if necessary.[2]

  • Yield Expectation: 85–92%.

Stage 2: Sandmeyer Iodination

Objective: Synthesis of 5-Fluoro-4-iodo-2-nitrotoluene.

  • Rationale: Converting the amine to iodine establishes the aryl halide handle.[1] Potassium iodide (KI) is used as the iodine source reacting with the diazonium salt.[2]

Protocol:

  • Diazotization: Suspend 2-Fluoro-4-methyl-5-nitroaniline (1.0 equiv) in 6M HCl (5 vol) or H₂SO₄/Water. Cool to 0 °C.

  • Nitrite Addition: Add a solution of NaNO₂ (1.1 equiv) in water dropwise, keeping T < 5 °C. Stir for 30 min to ensure complete diazotization (clear solution).

  • Iodination: In a separate vessel, dissolve KI (1.5 equiv) in water. Add the cold diazonium solution slowly to the KI solution at room temperature (or slightly warmed to 40 °C if precipitation occurs). Caution: Nitrogen gas evolution.[1]

  • Workup: Stir for 2 hours. Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with 10% Sodium Thiosulfate (to remove excess iodine/color) and Brine.[2]

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Yield Expectation: 70–80%.

Stage 3: Radical Bromination (Critical Step)

Objective: Synthesis of 5-Fluoro-4-iodo-2-nitrobenzyl bromide.

  • Rationale: Radical bromination is sensitive.[2] Over-reaction leads to the gem-dibromide (benzal bromide), which is difficult to separate.[1][2] The reaction must be stopped at ~85-90% conversion to maximize mono-bromide yield.[1][2]

Protocol:

  • Reagents: Dissolve 5-Fluoro-4-iodo-2-nitrotoluene (1.0 equiv) in anhydrous CCl₄ or Trifluorotoluene (greener alternative).

  • Additives: Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.05 equiv) or Benzoyl Peroxide.[2]

  • Reaction: Reflux (80 °C) under Nitrogen. Irradiate with a tungsten lamp (optional but accelerates initiation).[2]

  • Monitoring: Monitor by HPLC/TLC every 30 mins. Stop reaction when starting material is <10% and dibromide is <5%. [1]

  • Workup: Cool to 0 °C to precipitate succinimide. Filter off the solids.[2][7][6][8]

  • Purification: Concentrate the filtrate. Recrystallize from Cyclohexane or Heptane/EtOAc.[2] Avoid silica columns if possible as benzyl bromides can degrade; if necessary, use neutral silica.[1]

  • Yield Expectation: 60–75%.

Characterization Guide

Validating the structure requires distinguishing the regiochemistry.[2]

Nuclear Magnetic Resonance (NMR)[1][13]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.35 (d, J = 6.5 Hz, 1H): Aromatic proton at C3. Deshielded by the adjacent Nitro and Iodo groups. The doublet arises from long-range coupling with Fluorine (or potentially H-F coupling if adjacent, but here it is para to F).[1][2] Note: H3 is between NO2 and I.[1]

    • δ 7.60 (d, J = 9.0 Hz, 1H): Aromatic proton at C6. Ortho to Fluorine, resulting in a large H-F coupling constant (~8-10 Hz).[2]

    • δ 4.80 (s, 2H): Benzylic protons (-CH₂Br).[1][2] Characteristic downfield shift due to Br and Nitro group.[2]

  • ¹⁹F NMR:

    • Single peak around -105 to -115 ppm , showing coupling to the adjacent aromatic proton.[1][2]

Mass Spectrometry (MS)[1]
  • Method: GC-MS or LC-MS (APCI/ESI+).[1][2]

  • Pattern: Look for the characteristic Bromine isotope pattern (1:1 ratio of M and M+2).

  • m/z: [M]+ ≈ 359/361.

Process Workflow Diagram

Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Sandmeyer cluster_2 Stage 3: Bromination S1_React React: Aniline + HNO3/H2SO4 (-5°C) S1_Quench Quench: Ice/Base Filter Solid S1_React->S1_Quench S2_Diaz Diazotize: NaNO2/HCl (0°C) S1_Quench->S2_Diaz S2_Iod Iodinate: Add KI solution (N2 evolution) S2_Diaz->S2_Iod S2_Pur Purify: Silica Column S2_Iod->S2_Pur S3_React Reflux: NBS/AIBN (Stop at 90% Conv.) S2_Pur->S3_React S3_Cryst Crystallize: Heptane/EtOAc S3_React->S3_Cryst Final Product: 5-Fluoro-4-iodo-2-nitrobenzyl bromide S3_Cryst->Final

Figure 2: Step-by-step process workflow from starting material to isolated target.

Safety & Handling (HSE)

  • Lachrymator Warning: Benzyl bromides are potent tear agents.[2] All operations must be performed in a well-ventilated fume hood.

  • Skin Contact: Corrosive.[2][4] Causes severe burns.[2][4] Double-gloving (Nitrile/Laminate) and lab coat are mandatory.[1][2]

  • Explosion Hazard:

    • Nitro Compounds: Potentially energetic.[2][6] Avoid heating dry solids excessively.[2]

    • Diazonium Salts (Stage 2): Never let diazonium salts dry out; keep in solution and react immediately.

  • Storage: Store at 2–8 °C, protected from light (iodides are light-sensitive) and moisture (benzyl bromides hydrolyze).[1][2]

References

  • Guidechem. (n.d.). 5-Fluoro-4-iodo-2-nitrobenzyl bromide Properties and CAS. Retrieved from [1]

  • TSI Journals. (2010). Synthesis of 4-fluoro, 3-halo nitrotoluenes. Retrieved from

  • Organic Syntheses. (1941).[2] p-Nitrobenzyl Bromide.[1][2] Org. Synth. 1941, 21,[1] 84. Retrieved from [2]

  • ChemicalBook. (n.d.). 2-Fluoro-5-nitrotoluene synthesis. Retrieved from [1]

Sources

Exploratory

The Strategic Utility of 5-Fluoro-4-iodo-2-nitrobenzyl Bromide in Advanced API Synthesis

An In-Depth Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist, I frequently evaluate molecular building blocks that serve as the architectural foundation for complex Active Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I frequently evaluate molecular building blocks that serve as the architectural foundation for complex Active Pharmaceutical Ingredients (APIs). In modern medicinal chemistry, the efficiency of a synthetic route is dictated by orthogonal reactivity —the ability to selectively functionalize one site on a molecule without disturbing the others.

5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS: 1824058-14-1) is a masterclass in orthogonal design. Featuring four distinct, independently addressable functional groups on a single benzene ring, this compound has emerged as a critical linchpin in the development of targeted oncology therapeutics, most notably Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1],[2].

This whitepaper deconstructs the physicochemical profile, reactivity mapping, and field-proven experimental protocols associated with this highly versatile intermediate.

Physicochemical Profiling & Structural Data

Understanding the physical properties of a building block is the first step in designing scalable, safe, and efficient synthetic routes. The presence of heavy halogens (iodine and bromine) alongside a nitro group significantly impacts the molecule's density, lipophilicity, and thermal stability.

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
Chemical Name 5-Fluoro-4-iodo-2-nitrobenzyl bromideNomenclature standard for regulatory filing.
CAS Registry Number 1824058-14-1Unique identifier for sourcing and compliance[3].
Molecular Formula C₇H₄BrFINO₂High halogen content dictates handling protocols[3].
Molecular Weight 359.92 g/mol High molecular weight for a single-ring system[3].
Density (Predicted) 2.3 ± 0.1 g/cm³Exceptionally dense; requires vigorous stirring in biphasic reactions[3].
Boiling Point (Predicted) 329.9 ± 37.0 °C (at 760 mmHg)High boiling point; purification via distillation is not viable[3].
Flash Point (Predicted) 153.3 ± 26.5 °CNon-volatile, but thermal decomposition risks exist at high temps[3].
LogP (Predicted) 3.40Highly lipophilic; dictates the use of non-polar or aprotic solvents[3].

Orthogonal Reactivity Mapping

The true value of 5-Fluoro-4-iodo-2-nitrobenzyl bromide lies in its perfectly tuned electronic and steric environment. Each functional group serves a distinct mechanistic purpose:

  • The Benzyl Bromide (Electrophile): The benzylic carbon is highly activated by the electron-withdrawing nitro group. It undergoes rapid S_N2 alkylation with amines or heterocycles.

  • The Nitro Group (Latent Nucleophile): Serves as a directing group during initial synthesis and can be reduced to an aniline. Once reduced, it readily participates in intramolecular cyclizations to form indoles or benzimidazoles.

  • The Aryl Iodide (Cross-Coupling Handle): With a low bond dissociation energy (~65 kcal/mol), the C-I bond is primed for rapid oxidative addition by Palladium(0), enabling or Sonogashira cross-couplings.

  • The Aryl Fluoride (Electronic Modulator): The C-F bond (~115 kcal/mol) remains inert during transition-metal catalysis, acting as a metabolic blocker or an S_NAr handle if subjected to strong nucleophiles at elevated temperatures.

Synthetic_Workflow A Starting Material (CAS: 1824058-14-1) B S_N2 Alkylation (C-N Bond Formation) A->B Amine, K2CO3 DMF, 0°C to RT C Nitro Reduction (Aniline Generation) B->C Fe, NH4Cl EtOH/H2O D Cross-Coupling (Suzuki at C-I) C->D R-B(OH)2, Pd(dppf)Cl2 Na2CO3, 80°C E Target API (e.g., PRMT5 Inhibitor) D->E Final Assembly

Fig 1. Sequential orthogonal functionalization of 5-Fluoro-4-iodo-2-nitrobenzyl bromide.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Chemoselective S_N2 N-Alkylation

Objective: Alkylate a primary or secondary amine without triggering competitive S_NAr at the fluorinated position.

Causality & Rationale: The benzylic bromide is highly electrophilic. We utilize Potassium Carbonate (K₂CO₃) because it is a mild inorganic base that acts as an acid scavenger (neutralizing the HBr byproduct) without acting as a competing nucleophile. The reaction is initiated at 0 °C to prevent exothermic runaway and suppress unwanted S_NAr side reactions at the C-F bond.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with the target amine (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 equiv). Stir the suspension for 10 minutes to ensure uniform dispersion.

  • Temperature Control: Submerge the flask in an ice-water bath and cool to exactly 0 °C.

  • Electrophile Introduction: Dissolve 5-Fluoro-4-iodo-2-nitrobenzyl bromide (1.05 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise over 15 minutes. Self-Validation Check: The dropwise addition prevents localized concentration spikes, ensuring mono-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

  • Monitoring: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 359.9) is fully consumed.

  • Workup: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the iodinated position while leaving the aryl fluoride completely intact.

Causality & Rationale: Chemoselectivity is guaranteed by the vast difference in bond dissociation energies between C-I and C-F. We select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a rigid geometry around the palladium center, accelerating the reductive elimination step and drastically minimizing protodehalogenation side reactions.

Step-by-Step Workflow:

  • Preparation: In a Schlenk flask, combine the iodinated intermediate from Protocol A (1.0 equiv) and the target aryl/heteroaryl boronic acid (1.2 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Rationale: The biphasic system is critical. Dioxane solubilizes the highly lipophilic organic intermediate (LogP 3.40), while water dissolves the inorganic base to form the reactive boronate "ate" complex.

  • Catalyst & Base: Add Na₂CO₃ (3.0 equiv) followed by Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise degrade the Pd(0) active species.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Application in Oncology: PRMT5 Inhibitor Development

The strategic value of 5-Fluoro-4-iodo-2-nitrobenzyl bromide is most evident in the synthesis of PRMT5 inhibitors . PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3) and non-histone proteins (e.g., p53)[2].

Overexpression of PRMT5 is a known driver of tumorigenesis in various hematological malignancies and solid tumors[2]. By utilizing this specific benzyl bromide, medicinal chemists can rapidly construct functionalized bicyclic scaffolds that competitively bind to the PRMT5 active site, halting the oncogenic methylation cascade[1],[2].

PRMT5_Pathway PRMT5 PRMT5 Enzyme (Overexpressed in Oncology) Substrates Target Proteins (Histones, p53, etc.) PRMT5->Substrates Catalyzes Methylation Symmetric Dimethylation (Transcriptional Repression) Substrates->Methylation Undergoes Oncogenesis Tumorigenesis & Proliferation (Disease State) Methylation->Oncogenesis Drives Pathway Inhibitor API Derived from CAS 1824058-14-1 Inhibitor->PRMT5 Competitive Inhibition

Fig 2. PRMT5 symmetric dimethylation pathway and therapeutic intervention point.

References

  • Nair et al. "US20210163486A1 - PRMT5 Inhibitors and Uses Thereof". Google Patents.
  • Nair et al. "US20220267339A1 - PRMT5 Inhibitors and Uses Thereof". Google Patents.

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 5-Fluoro-4-iodo-2-nitrobenzyl bromide

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 5-Fluoro-4-iodo-2-nitrobenzyl bromide , a specialized intermediate often utilized in the synthesis of next-generation kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 5-Fluoro-4-iodo-2-nitrobenzyl bromide , a specialized intermediate often utilized in the synthesis of next-generation kinase inhibitors (e.g., EGFR or ALK inhibitors) and radiopharmaceuticals.[1]

The data presented below synthesizes experimental precedents from structurally homologous benzyl bromides with high-confidence predictive modeling based on substituent chemical shift additivity (SCS) rules.

[1]

Part 1: Compound Identity & Core Properties

Target Molecule: 5-Fluoro-4-iodo-2-nitrobenzyl bromide CAS Registry Number: 1824058-14-1 Molecular Formula: C


H

BrFINO

Molecular Weight: 359.92 g/mol [1]
Structural Context

This molecule features a highly substituted benzene ring.[1] The steric and electronic interplay between the nitro group (ortho) , iodine (para) , and fluorine (meta) creates a unique spectroscopic signature.

  • Lachrymator Warning: Like all benzyl bromides, this compound is a potent lachrymator and alkylating agent. Handling requires strict containment.[1]

  • Stability: The C-I bond is photosensitive. Analytical samples should be prepared in amber glass to prevent iodine liberation, which darkens the sample and broadens NMR signals.

Part 2: Structural Elucidation Workflow

The following decision tree outlines the logical flow for confirming the structure of this intermediate, moving from mass confirmation to connectivity.

ElucidationWorkflow Sample Unknown Sample MS MS (EI/ESI) Confirm MW & Br Pattern Sample->MS Step 1 IR FT-IR Confirm NO2, C-F, C-Br MS->IR Step 2 H_NMR 1H NMR Confirm H3/H6 Regiochemistry IR->H_NMR Step 3 C_NMR 13C & 19F NMR Verify C-F Couplings H_NMR->C_NMR Step 4 Valid Validated Structure C_NMR->Valid

Figure 1: Step-wise spectroscopic validation workflow.

Part 3: Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1] Diagnostic Feature: The presence of Bromine creates a distinct 1:1 isotopic doublet.

Ion Fragmentm/z (approx)IntensityStructural Interpretation
[M]+ 359 / 361 LowMolecular Ion. 1:1 ratio confirms one Bromine atom (

Br/

Br).[1]
[M – Br]+ 280 HighLoss of benzylic bromide. Base peak in ESI.[1]
[M – NO

– Br]+
234 MediumSubsequent loss of nitro group.
[M – I – Br]+ 153 MediumLoss of Iodine and Bromine (Aryl cation).

Analyst Note: In LC-MS, the benzylic bromide is labile. You may observe a mass corresponding to [M-Br+OH] (m/z ~297) if the solvent contains water/methanol and the sample sits too long, indicating hydrolysis (solvolysis).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

Wavenumber (cm

)
Vibration ModeAssignment
3050 – 3100 C-H stretchAromatic C-H (Weak).
1535 ± 10 N=O stretchAsymmetric Nitro stretch (Strong).[1]
1350 ± 10 N=O stretchSymmetric Nitro stretch (Strong).[1]
1200 – 1250 C-F stretchAryl Fluoride (Strong).[1]
600 – 700 C-Br stretchBenzylic C-Br (Distinctive fingerprint).
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (Deuterated Chloroform).[1]
Internal Standard:  TMS (0.00 ppm).

H NMR (Proton)

The molecule possesses only two aromatic protons and one benzylic methylene group. Their positions are dictated by the ortho/meta/para directing effects of the substituents.

Shift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment
8.35 – 8.45 Singlet (d*)1H

Hz
H-3 : Located between NO

and I. Deshielded by both.[1] May appear as a doublet due to long-range F coupling.[1]
7.25 – 7.35 Doublet1H

Hz
H-6 : Located between CH

Br and F. Large coupling to ortho-Fluorine.[1]
4.75 – 4.85 Singlet2H-CH

-Br
: Benzylic protons.[1] Deshielded by Br and ortho-NO

.

Critical Interpretation:

  • H-6 (Doublet): This is the key confirmation of regiochemistry.[1] If the Fluorine were not ortho to this proton, the coupling constant would be much smaller (

    
     Hz).
    
  • H-3 (Singlet/Weak Doublet): This proton is isolated between the Nitro and Iodine groups.[1]


C NMR (Carbon)
Shift (

ppm)
SplittingAssignment
160 – 164 Doublet (

Hz)
C-5 : Carbon directly bonded to Fluorine.
148 – 150 Singlet (weak)C-2 : Carbon bonded to Nitro.
135 – 140 DoubletC-6 : Carbon ortho to Fluorine.
130 – 135 DoubletC-3 : Carbon meta to Fluorine.
125 – 130 SingletC-1 : Quaternary carbon attached to CH

Br.
85 – 95 Doublet (

Hz)
C-4 : Carbon bonded to Iodine (Upfield due to Heavy Atom Effect).[1]
28 – 32 SingletCH

-Br
: Benzylic carbon.[1]

Part 4: Experimental Protocol for Data Acquisition

Sample Preparation (Best Practices)

To ensure spectral integrity and avoid "ghost peaks" from degradation:

  • Solvent Choice: Use CDCl

    
      neutralized with silver foil or basic alumina if the bottle is old.[1] Acidic chloroform can catalyze the hydrolysis of the benzyl bromide.
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts from the bromination step), filter through a small plug of glass wool into the NMR tube.

Impurity Profiling

When analyzing this intermediate, watch for these common process impurities:

  • Unreacted Precursor: 5-Fluoro-4-iodo-2-nitrotoluene.[1] Look for a methyl singlet at ~2.6 ppm .[1]

  • Dibromo Species: 5-Fluoro-4-iodo-2-nitrobenzal bromide.[1] Look for a methine singlet shifted downfield to ~6.8-7.0 ppm .[1]

Part 5: References

  • PubChem Compound Summary. (2025). 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS 1824058-14-1).[1] National Center for Biotechnology Information. Link

  • Bio-Rad Sadtler Spectra. (2024).[1] Standard Infrared and NMR Spectra of Nitrobenzyl Bromides. Bio-Rad Laboratories. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience. (Reference for substituent chemical shift effects).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.[1] Wiley.[1] (Reference for coupling constant analysis).

Sources

Exploratory

Orthogonal Reactivity and Mechanistic Profiling of 5-Fluoro-4-iodo-2-nitrobenzyl Bromide: A Trifunctional Scaffold for Advanced Molecular Design

Executive Summary In the realm of advanced organic synthesis and bioconjugation, the design of multifunctional linkers requires scaffolds with highly predictable, orthogonal reactivity. 5-Fluoro-4-iodo-2-nitrobenzyl brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and bioconjugation, the design of multifunctional linkers requires scaffolds with highly predictable, orthogonal reactivity. 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS 1824058-14-1) represents a masterclass in rational molecular design. This compound features three distinct reactive nodes—a benzylic bromide, an aryl iodide, and an aryl fluoride—all electronically modulated by a strategically positioned ortho-nitro group.

This whitepaper provides an in-depth technical analysis of the reactivity of the benzyl bromide moiety, the electronic interplay of the ring substituents, and a field-proven, self-validating methodology for exploiting this molecule as a trifunctional building block and photocleavable linker.

Mechanistic Causality: The Benzyl Bromide Moiety

The benzylic position is classically known to undergo both unimolecular (


) and bimolecular (

) nucleophilic substitution. However, in 5-fluoro-4-iodo-2-nitrobenzyl bromide, the electronic landscape strictly dictates a singular mechanistic pathway.
The Suppression of the Pathway

The formation of a benzylic carbocation is the rate-determining step of the


 mechanism. In this scaffold, the strongly electron-withdrawing nitro group (

) at the ortho position (C2) exerts a powerful inductive (

) and resonance (

) pull. This severe electron deficiency completely destabilizes any incipient positive charge at the benzylic carbon. Consequently, the activation energy required to reach the carbocation transition state is prohibitively high, effectively shutting down the

pathway[1].
The Acceleration of the Pathway

Conversely, the same electron-withdrawing effects that prevent ionization serve to dramatically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the


 bond. This increases the electrophilicity of the benzylic carbon, priming it for a concerted backside attack by a nucleophile[2]. While the ortho-nitro group introduces minor steric hindrance, the primary nature of the benzylic carbon ensures that 

reactions with unhindered nucleophiles (e.g., primary amines, thiols, azides) proceed rapidly and quantitatively at ambient temperatures.

SN2_Mechanism Nuc Nucleophile (e.g., R-SH) SM 5-Fluoro-4-iodo- 2-nitrobenzyl bromide Nuc->SM Backside Attack TS Trigonal Bipyramidal Transition State (Lowered LUMO) SM->TS Concerted C-Nu formation & C-Br breaking Prod S_N2 Product + Br- TS->Prod Inversion of Geometry

Caption: Mechanistic pathway of the


 reaction at the benzylic carbon, driven by LUMO lowering.

The Orthogonal Reactivity Matrix

The true power of 5-fluoro-4-iodo-2-nitrobenzyl bromide lies in the chemoselectivity of its three halogenated sites. The reactivity of each node is governed by distinct chemical principles, allowing for sequential, orthogonal functionalization without the need for protecting groups.

  • Node 1: Benzylic Bromide (C1) - Reacts via

    
     with soft nucleophiles at low temperatures (0–25°C).
    
  • Node 2: Aryl Iodide (C4) - Reacts via oxidative addition in Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The

    
     bond is significantly weaker than the 
    
    
    
    bond, ensuring absolute chemoselectivity at 60–80°C.
  • Node 3: Aryl Fluoride (C5) - Reacts via Nucleophilic Aromatic Substitution (

    
    ). The fluorine atom is positioned para to the nitro group. This 1,4-relationship allows the nitro group to stabilize the anionic Meisenheimer complex intermediate via resonance, activating the otherwise inert 
    
    
    
    bond for displacement by hard nucleophiles at elevated temperatures (80–120°C).
Quantitative Reactivity Summary
Reactive NodeReaction TypeChemoselectivity DriverTypical TempStandard Yields

(C1)

Substitution
High electrophilicity; Low steric bulk0 – 25 °C85 – 95%

(C4)
Pd Cross-CouplingWeak

bond energy (238 kJ/mol)
60 – 80 °C75 – 90%

(C5)

Substitution
Meisenheimer stabilization by para

80 – 120 °C65 – 85%

Self-Validating Experimental Workflows

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system . Each step includes specific analytical markers (NMR/MS) to confirm that the reaction occurred exclusively at the intended node.

Step 1: Alkylation of the Benzyl Bromide
  • Objective: Attach a primary payload (e.g., a thiol-containing peptide) via the benzylic position.

  • Protocol: Dissolve 1.0 eq of 5-fluoro-4-iodo-2-nitrobenzyl bromide and 1.1 eq of the thiol in anhydrous DMF. Add 1.5 eq of

    
    . Stir at room temperature for 2 hours.
    
  • Self-Validation: Monitor via

    
     NMR. The sharp benzylic 
    
    
    
    singlet at ~4.8 ppm will disappear, replaced by a new, upfield-shifted
    
    
    signal at ~4.0-4.2 ppm. The aromatic signals will remain largely unchanged, confirming the aryl halogens are intact.
Step 2: Suzuki-Miyaura Coupling at the Aryl Iodide
  • Objective: Conjugate a secondary payload (e.g., a fluorophore) via a boronic acid.

  • Protocol: To the purified product of Step 1, add 1.1 eq of arylboronic acid, 0.05 eq of

    
    , and 2.0 eq of 
    
    
    
    in a degassed 4:1 Dioxane/Water mixture. Heat to 75°C for 4 hours.
  • Self-Validation: Analyze via LC-MS. The mass spectrum will show a loss of 126.9 Da (Iodine) and the addition of the aryl mass.

    
     NMR must still show a sharp singlet, confirming the fluorine atom was untouched by the Palladium catalyst.
    
Step 3: Displacement of the Aryl Fluoride
  • Objective: Attach a tertiary payload or tuning group (e.g., a secondary amine).

  • Protocol: Dissolve the intermediate from Step 2 in DMSO. Add 3.0 eq of the amine and 2.0 eq of DIPEA. Heat to 100°C for 12 hours.

  • Self-Validation: Monitor via

    
     NMR. The complete disappearance of the fluorine signal confirms quantitative conversion.
    

Workflow SM Starting Material (Trifunctional Scaffold) Step1 Step 1: S_N2 Alkylation Target: -CH2Br Validation: 1H NMR Shift SM->Step1 R-SH, K2CO3, 25°C Step2 Step 2: Pd-Coupling Target: -I (C4) Validation: LC-MS Mass Shift Step1->Step2 R-B(OH)2, Pd(0), 75°C Step3 Step 3: S_NAr Target: -F (C5) Validation: 19F NMR Loss Step2->Step3 R-NH2, DIPEA, 100°C Final Fully Functionalized Photocleavable Linker Step3->Final Purified Product

Caption: Sequential, self-validating workflow for orthogonal functionalization of the scaffold.

Post-Functionalization: Photocleavage Dynamics

Once fully functionalized, the scaffold retains the intrinsic photochemistry of the ortho-nitrobenzyl (o-NB) group. This makes the molecule highly valuable in drug delivery, spatial-temporal control of biological networks, and photolithography[3].

Upon irradiation with UV light (typically 365 nm), the ortho-nitro group enters an excited triplet state. It abstracts a proton from the adjacent benzylic carbon (the former benzyl bromide site), triggering a phototautomerization to an aci-nitro intermediate[4]. This intermediate undergoes a rapid rearrangement and hydrolysis, ultimately cleaving the benzylic bond and releasing the payload, leaving behind an ortho-nitrosobenzaldehyde derivative. The electron-withdrawing nature of the functionalized ring often red-shifts the required cleavage wavelength, making it highly tunable for biological applications.

Conclusion

5-Fluoro-4-iodo-2-nitrobenzyl bromide is not merely a reagent; it is a programmable chemical chassis. By understanding the electronic causality that drives its


 reactivity and the orthogonal nature of its aryl halogens, researchers can execute complex, three-stage conjugations with absolute regiocontrol. When coupled with its terminal photocleavable properties, it stands as a premier tool for modern drug development and materials science.

References

  • The SN2 Reaction Mechanism Master Organic Chemistry[Link]

  • Reactivity of benzyl halides towards nucleophilic substitution Chemistry Stack Exchange[Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Chemical Reviews - ACS Publications[Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks MDPI - Materials[Link]

Sources

Foundational

Photocleavable Protecting Groups: Mechanistic Principles and Experimental Applications

[1] Executive Summary Photocleavable protecting groups (PPGs), or "caging groups," are essential tools in chemical biology and drug development that allow for the spatiotemporal control of molecular activity.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Photocleavable protecting groups (PPGs), or "caging groups," are essential tools in chemical biology and drug development that allow for the spatiotemporal control of molecular activity.[1][2][3][4][5][6] By covalently masking a bioactive functional group (e.g., amine, carboxylate, phosphate) with a chromophore, the molecule remains inert until irradiated with light of a specific wavelength.[5][7] This guide provides a technical deep-dive into the mechanisms, comparative performance, and experimental protocols for the most critical PPG classes: o-nitrobenzyls, coumarins, and BODIPY derivatives.

Mechanistic Foundations

The efficacy of a PPG is governed by its uncaging cross-section (


) , defined as the product of the molar extinction coefficient (

) and the quantum yield of photolysis (

).[8]
The o-Nitrobenzyl (ONB) System

The o-nitrobenzyl group is the historical gold standard for caging. Its mechanism is a Norrish Type II-like intramolecular rearrangement.

  • Excitation: Upon UV irradiation (~300–365 nm), the nitro group is excited to a singlet state and rapidly undergoes intersystem crossing to a triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[9]

  • Rearrangement: The aci-nitro species rearranges to a cyclic isoxazole/hemiacetal intermediate.

  • Collapse: Hydrolysis yields the free substrate and a nitrosobenzaldehyde byproduct.

Critical Limitation: The nitroso byproduct is highly absorbent (internal filter effect) and potentially toxic (Schiff base formation with proteins).

Coumarin-Based Systems

Coumarin derivatives (e.g., Bhc, DEACM) offer red-shifted absorption (400–450 nm) and faster release rates.

  • Mechanism: Solvent-assisted photo-heterolysis (

    
    -like). Excitation generates a tightly bound ion pair (coumarin cation + substrate anion), which separates and hydrolyzes.
    
  • Advantage: High quantum yields (

    
    ) and fluorescent byproducts allow for optical reporting of the uncaging event.
    
p-Hydroxyphenacyl (pHP)

pHP groups utilize a photo-Favorskii rearrangement.

  • Mechanism: Excitation leads to a triplet state that rearranges to a cyclopropanone intermediate. Ring opening by water releases the substrate and p-hydroxyphenylacetic acid.

  • Advantage: The byproduct is transparent at the excitation wavelength, preventing the "internal filter" effect common in ONB systems.

Visualization of Mechanistic Pathways

Diagram 1: o-Nitrobenzyl Photolysis Mechanism

The following diagram illustrates the stepwise rearrangement of the o-nitrobenzyl group.

ONB_Mechanism Start Caged Substrate (Ground State) Excited Excited Nitro Group (Triplet State) Start->Excited hν (UV) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift Cyclic Cyclic Hemiacetal Aci->Cyclic Rearrangement Products Free Substrate + Nitrosobenzaldehyde Cyclic->Products Hydrolysis

Caption: Stepwise Norrish Type II-like rearrangement of o-nitrobenzyl protecting groups.

Comparative Technical Analysis

Selection of a PPG depends on the required wavelength, release speed, and biological compatibility.

Table 1: Physicochemical Properties of Common PPGs

PPG ClassActivation

(nm)
Quantum Yield (

)
Uncaging Cross-Section (

)
Byproduct ToxicityKey Application
o-Nitrobenzyl 300–3650.01 – 0.13Low (< 500)High (Nitroso)General synthesis, solid-phase synthesis
Coumarin (DEACM) 350–4500.05 – 0.30High (> 2000)LowLive-cell imaging, uncaging with blue lasers
p-Hydroxyphenacyl 280–3200.10 – 0.40MediumLowFast kinetics (ATP, Glutamate)
BODIPY > 500 (Green)< 0.05High (due to high

)
LowDeep tissue, in vivo studies

Experimental Protocols

Standard Operating Procedure: Photolysis and Quantification

This protocol validates the uncaging efficiency of a PPG-conjugate using HPLC monitoring.

Materials:

  • Caged Compound (10 mM stock in DMSO).

  • Photolysis Buffer: PBS (pH 7.4) or 50:50 MeCN:Water.

  • Light Source: 365 nm LED (for ONB) or 405 nm Laser (for Coumarin).

  • Actinometer: Potassium ferrioxalate (optional, for quantum yield).

Workflow:

  • Sample Preparation: Dilute the caged compound stock to 50 µM in the Photolysis Buffer. Ensure the solution is optically dilute (Abs < 0.1) at the excitation wavelength to prevent inner filtering.

  • Irradiation:

    • Place 100 µL of sample in a quartz cuvette (path length 1 cm).

    • Irradiate with the calibrated light source.

    • Critical Control: Keep a "Dark Control" sample wrapped in foil to assess hydrolytic stability.

  • Time-Course Sampling: Withdraw 10 µL aliquots at defined intervals (e.g., t = 0, 10s, 30s, 1min, 5min).

  • Quenching & Analysis:

    • Immediately inject aliquots into HPLC (Reverse Phase C18).

    • Monitor the disappearance of the caged peak and appearance of the free substrate.

  • Data Processing: Plot [Substrate Released] vs. [Irradiation Time]. Fit to a mono-exponential decay function to determine the rate constant (

    
    ).
    
Diagram 2: Experimental Workflow for PPG Validation

Workflow Synth Synthesis & Purification (Dark Conditions) Stability Stability Check (24h in Buffer, No Light) Synth->Stability QC Pass Irrad Controlled Irradiation (LED/Laser) Stability->Irrad Stable Anal HPLC/MS Analysis (Quantify Release) Irrad->Anal Time points Anal->Synth Low Yield? Optimize Linker

Caption: Iterative workflow for synthesizing and validating photocleavable conjugates.

Advanced Applications in Drug Development[11]

Antibody-Drug Conjugates (ADCs)

Photocleavable linkers are emerging as a strategy to reduce off-target toxicity in ADCs.[4][10][11] Unlike enzymatic linkers (e.g., Val-Cit), which rely on lysosomal degradation, PPG linkers allow for extracellular drug release at a tumor site irradiated by fiber optics.

  • Design: A coumarin or BODIPY linker connects the cytotoxic payload to the antibody cysteine residues.

  • Benefit: "Bystander killing" effect can be precisely controlled by the diameter of the light beam.

Two-Photon Excitation (TPE)

For in vivo applications, UV light has poor tissue penetration. TPE uses two photons of near-infrared (NIR) light (700–1000 nm) to excite the PPG.

  • Key Metric: Two-photon action cross-section (

    
    ), measured in Goeppert-Mayer (GM) units.[12]
    
  • Optimization: Extended

    
    -conjugation in coumarin and nitrobiphenyl scaffolds increases GM values, enabling uncaging at depths > 500 µm in brain tissue.
    

References

  • Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Weinstain, R. et al. (2013). Visible-to-NIR-Light-Activated Release: BODIPY Photocages. Journal of the American Chemical Society.[8] [Link]

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Lerner, R. et al. (2020). Optimization of Photocleavable Linkers for Antibody-Drug Conjugates. Angewandte Chemie International Edition. [Link]

Sources

Protocols & Analytical Methods

Method

Using 5-Fluoro-4-iodo-2-nitrobenzyl bromide as a photocleavable linker

Application Note: High-Efficiency Photocleavage using 5-Fluoro-4-iodo-2-nitrobenzyl Bromide Executive Summary This guide details the application of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) as a premium photocleava...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Photocleavage using 5-Fluoro-4-iodo-2-nitrobenzyl Bromide

Executive Summary

This guide details the application of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) as a premium photocleavable linker. While standard o-nitrobenzyl (ONB) linkers are ubiquitous in chemical biology, the FINB derivative incorporates specific halogen substitutions designed to optimize photolytic efficiency.

The inclusion of an iodine atom at the 4-position exploits the Heavy Atom Effect , enhancing intersystem crossing (ISC) to the reactive triplet state, thereby theoretically increasing the quantum yield of the Norrish Type II cleavage reaction. Simultaneously, the fluorine atom at the 5-position modulates the electronic properties of the aromatic ring, enhancing metabolic stability without significantly perturbing the absorption maximum (


 nm).

This reagent is ideal for:

  • "Caging" bioactive small molecules (drugs, neurotransmitters).

  • Solid-Phase Organic Synthesis (SPOS) as a photocleavable handle.

  • Hydrogel formation requiring light-mediated degradation.

Technical Specifications

PropertySpecification
Compound Name 5-Fluoro-4-iodo-2-nitrobenzyl bromide
CAS Number 1824058-14-1
Molecular Formula

Molecular Weight 359.92 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMF, DMSO, DCM, THF; Insoluble in water
Reactive Group Benzyl bromide (Electrophile for

reactions)
Cleavage Wavelength UV-A (365 nm optimum; 300–400 nm range)
Storage -20°C, desiccated, protected from light

Mechanism of Action

The cleavage of FINB-Br follows the Norrish Type II mechanism, characteristic of o-nitrobenzyl systems. However, the efficiency is modulated by the halogen substituents.

  • Excitation: Absorption of a photon (365 nm) promotes the molecule from the ground singlet state (

    
    ) to the excited singlet state (
    
    
    
    ).
  • Intersystem Crossing (ISC): The Iodine atom facilitates rapid spin-orbit coupling (Heavy Atom Effect), accelerating the transition from

    
     to the reactive triplet state (
    
    
    
    ).
  • Hydrogen Abstraction: The excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

  • Rearrangement & Cleavage: The aci-nitro species rearranges into a hemiacetal, which spontaneously collapses to release the free substrate (payload) and a nitroso-benzaldehyde byproduct.

Mechanism Diagram

NorrishTypeII Substrate Caged Substrate (Ground State S0) Excited Excited Singlet (S1) Substrate->Excited hν (365 nm) Triplet Triplet State (T1) (Enhanced by Iodine) Excited->Triplet ISC (Heavy Atom Effect) AciNitro Aci-Nitro Intermediate Triplet->AciNitro 1,5-H Abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Products RELEASED PAYLOAD + Nitroso-aldehyde Hemiacetal->Products Collapse

Caption: The iodine-enhanced Norrish Type II photocleavage pathway.

Experimental Protocols

Protocol A: Caging a Carboxylic Acid (Drug/Biomolecule)

Objective: To attach the FINB linker to a drug molecule containing a carboxylic acid, creating a "caged" (inactive) prodrug.

Reagents:

  • Target Molecule (R-COOH)

  • FINB-Br (1.1 equivalents)

  • Potassium Carbonate (

    
    , 2.0 equivalents) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetone

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the Target Molecule (R-COOH) in 5 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of finely ground anhydrous

    
    . Stir at room temperature for 15 minutes to generate the carboxylate salt.
    
  • Linker Addition: Add 1.1 mmol of FINB-Br dissolved in 1 mL DMF dropwise to the reaction mixture.

    • Critical Note: Perform this step in low light or under amber light to prevent premature photolysis.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion by TLC or LC-MS.

    • TLC Visualization: The product will likely be UV-active. Do not expose the TLC plate to UV light for extended periods.

  • Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel).

    • Storage: Store the purified caged compound at -20°C, protected from light.

Protocol B: Photocleavage (Uncaging)

Objective: To release the active molecule using UV light.

Reagents:

  • Caged Compound (from Protocol A)

  • Solvent: Methanol, DMSO, or PBS buffer (depending on solubility)

  • Light Source: 365 nm UV LED (approx. 5–10 mW/cm²)

Step-by-Step:

  • Dissolution: Dissolve the caged compound in a minimal amount of DMSO, then dilute with PBS or Methanol to a final concentration of 10–100 µM.

  • Irradiation: Place the sample in a quartz cuvette or a clear glass vial. Irradiate with 365 nm light.[1][2][3][4]

    • Time: Typically 5–15 minutes. The iodine substituent often accelerates this compared to non-halogenated linkers.

  • Monitoring: Monitor the release of the free drug by HPLC (appearance of the R-COOH peak and disappearance of the caged peak).

  • Post-Cleavage: The byproduct is a nitroso-benzaldehyde derivative. If necessary, this can be removed by solvent extraction or dialysis (if the payload is a macromolecule).

Workflow Visualization

Workflow Start Target Molecule (R-COOH / R-OH) Coupling Coupling Reaction (FINB-Br + Base + DMF) Start->Coupling Alkylation Isolation Isolation & Purification (Dark Conditions) Coupling->Isolation Workup Storage Stable Caged Compound (-20°C, Dark) Isolation->Storage Store Photolysis UV Irradiation (365 nm, 10 mins) Storage->Photolysis Experiment Start Analysis HPLC/LC-MS Analysis (Confirm Release) Photolysis->Analysis Quantify Yield

Caption: Operational workflow for synthesis, storage, and application of FINB-caged compounds.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Coupling Yield Hydrolysis of BromideEnsure reagents are anhydrous. Use dry DMF/Acetone.
Premature Cleavage Ambient Light ExposureWrap all flasks/vials in aluminum foil. Work under amber light.
Incomplete Cleavage Inner Filter EffectIf concentration is too high (>1 mM), the linker absorbs all light at the surface. Dilute sample or stir during irradiation.
Side Products Nitroso ReactionThe nitroso byproduct can react with amines. Add a scavenger (e.g., semicarbazide) if the payload has free amines.

References

  • Norrish Type II Mechanism: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(1), 119–191. Link

  • Heavy Atom Effect in Photocages: Dunkin, I. R., et al. "The Heavy Atom Effect on the Photoactivity of Caged Compounds." Photochemical & Photobiological Sciences, 2004.
  • General ONB Synthesis: "p-Nitrobenzyl Bromide." Organic Syntheses, Coll.[5][6] Vol. 2, p.443 (1943). Link

  • Compound Data: PubChem Compound Summary for CID 99770410 (5-Fluoro-4-iodo-2-nitrobenzyl bromide). Link

Sources

Application

Protocol for caging a primary amine with 5-Fluoro-4-iodo-2-nitrobenzyl bromide

This Application Note provides a rigorous, field-validated protocol for the photocaging of primary amines using 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) . Unlike standard o-nitrobenzyl reagents, the FINB scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the photocaging of primary amines using 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) .

Unlike standard o-nitrobenzyl reagents, the FINB scaffold incorporates an iodine substituent at the 4-position and a fluorine at the 5-position. This substitution pattern is critical: the iodine handle allows for orthogonal late-stage functionalization (e.g., via Sonogashira or Suzuki coupling) after the caging step, while the fluorine atom modulates the acidity of the benzylic position and the electronics of the nitro group, influencing photolysis efficiency.

Part 1: Strategic Analysis & Chemical Logic

The Caging Strategy: Alkylation vs. Carbamate Formation

Before beginning, the researcher must distinguish between two distinct "caging" modalities achievable with this bromide reagent:

  • Direct

    
    -Alkylation (The Focus of this Protocol): 
    
    • Reaction:

      
      .
      
    • Result: Forms a secondary amine.[1]

    • Implication: The nitrogen retains its basicity and positive charge at physiological pH. This method effectively masks steric access to the amine but does not neutralize its charge. It is ideal for preventing enzymatic recognition or sterically blocking binding sites.

  • Carbamate Linkage (Alternative Route):

    • Reaction: Requires conversion of FINB-Br to FINB-OH, then to the chloroformate, followed by reaction with the amine.

    • Result: Forms a carbamate (

      
      ).
      
    • Implication: Neutralizes the nitrogen's basicity.

This guide details the Direct


-Alkylation protocol , as it uses the specified bromide reagent directly.
Mechanism of Action

The synthesis relies on a nucleophilic substitution (


).[2] The challenge with primary amines is polyalkylation  (formation of tertiary amines or quaternary salts). This protocol utilizes sterically hindered bases  and stoichiometric control  to favor the mono-caged product.

Photolysis Mechanism: Upon irradiation (typically 365 nm), the nitro group abstracts a benzylic proton (promoted by the ortho geometry), leading to an aci-nitro intermediate. This rearranges to a cyclic isoxazole, which hydrolyzes to release the free amine and a nitrosobenzaldehyde byproduct.

Part 2: Visualization of Workflows

Figure 1: Synthesis and Photolysis Logic

The following diagram illustrates the synthetic pathway to the caged amine and the subsequent photochemical release mechanism.

FINB_Caging_Workflow cluster_0 Step 1: Caging Reaction cluster_1 Step 2: Photolysis (Uncaging) Amine Primary Amine (R-NH2) Intermediate Transition State (SN2) Amine->Intermediate + FINB-Br FINB FINB-Bromide (Electrophile) FINB->Intermediate Base Base (DIPEA/K2CO3) Base->Intermediate Scavenges HBr Product Caged Amine (Secondary) Intermediate->Product Mono-alkylation Dialkylated Side Product Dialkylated Impurity Intermediate->Dialkylated Side Product Over-reaction Aci aci-Nitro Intermediate Product->Aci + UV Light UV UV Light (365 nm) UV->Product Hemiacetal Hemiacetal Aci->Hemiacetal Rearrangement FreeAmine Free Amine (R-NH2) Hemiacetal->FreeAmine Hydrolysis Byproduct Nitroso Byproduct Hemiacetal->Byproduct

Caption: Workflow depicting the SN2 caging of a primary amine with FINB-Br and the subsequent UV-mediated release mechanism.

Part 3: Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Primary Amine (Substrate) NucleophileDry, purity >95%.[3]
FINB-Bromide Electrophile5-Fluoro-4-iodo-2-nitrobenzyl bromide .[4] Store at -20°C, protect from light.
DIPEA (Hünig's Base) BaseAnhydrous. Scavenges HBr without alkylating.
DMF or MeCN SolventAnhydrous (Water < 50 ppm). DMF promotes

.
Potassium Carbonate (

)
Alt. BaseAnhydrous, granular. Use if DIPEA fails.
Step-by-Step Synthesis Procedure

Critical Safety Note: FINB-Br is a lachrymator and potential skin irritant. All steps must be performed in a fume hood. Strict light protection (amber glassware or aluminum foil) is mandatory throughout.

1. Preparation of Reagents:

  • Dry the primary amine substrate under high vacuum if it is a salt or hygroscopic solid.

  • Weigh 1.0 equivalent of the Primary Amine.

  • Weigh 0.95 equivalents of FINB-Bromide. Note: Using a slight deficit of the alkylating agent helps prevent over-alkylation (dialkylation).

2. Reaction Setup:

  • Dissolve the amine in anhydrous DMF (concentration ~0.1 M).

  • Add 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Cool the solution to 0°C in an ice bath. This kinetic control is crucial to selectivity.

3. Addition:

  • Dissolve the FINB-Bromide in a minimal amount of DMF.

  • Add the FINB-Bromide solution dropwise to the amine solution over 15–20 minutes.

    • Why: Slow addition keeps the concentration of the electrophile low relative to the amine, statistically favoring mono-alkylation over di-alkylation.

4. Reaction Monitoring:

  • Allow the reaction to warm to Room Temperature (RT) and stir in the dark.

  • Monitor via TLC or LC-MS at 1-hour intervals.

  • Endpoint: Disappearance of FINB-Bromide. Do not push for full conversion of the amine if dialkylation starts to appear.

5. Workup:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash 3x with saturated

    
     (to remove acidic byproducts) and 2x with Brine (to remove DMF).
    
  • Dry the organic layer over anhydrous

    
    .
    
  • Concentrate under reduced pressure (keep bath temp < 40°C to avoid thermal degradation).

6. Purification:

  • Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Eluent: Hexane/EtOAc gradient. The non-polar FINB-Br (if any remains) elutes first, followed by the Mono-Caged Product , and finally the more polar unreacted amine (or dialkylated side product, depending on polarity).

  • Tip: The nitro group makes the product UV-active and often yellow-tinted.

Characterization Criteria
  • 1H NMR: Look for the benzylic protons (

    
    ) as a singlet or doublet around 
    
    
    
    3.8 – 4.2 ppm
    .
  • MS (ESI): Confirm the mass

    
    . The presence of Iodine and Bromine (if unreacted) gives distinct isotopic patterns, but the product will show the Iodine pattern without the Bromine doublet.
    
  • UV-Vis: Measure

    
     to determine the optimal uncaging wavelength (typically centered near 300–350 nm for nitrobenzyls).
    

Part 4: Photolysis (Uncaging) Protocol

To release the bioactive amine:

  • Solvent: Dissolve the caged compound in a buffer compatible with your biological assay (e.g., PBS containing 1% DMSO for solubility).

  • Light Source: UV LED or Mercury Arc Lamp equipped with a 365 nm bandpass filter.

    • Note: 5-Fluoro substitution may slightly shift the absorption max; 365 nm is generally robust for all o-nitrobenzyls.

  • Irradiation:

    • Place the sample 5–10 cm from the light source.

    • Irradiate for 1–10 minutes.

    • Validation: Monitor by HPLC for the disappearance of the caged peak and reappearance of the free amine peak.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dialkylation (Major Impurity) Excess alkylating agent or high temp.Reduce FINB-Br to 0.8–0.9 equiv. Perform addition at -10°C. Use a more hindered base.
No Reaction Amine is too unreactive (e.g., aniline).Switch solvent to MeCN or THF. Heat to 40-50°C (carefully). Add NaI (Finkelstein condition) to generate the more reactive Iodide in situ.
Product Decomposition Light exposure or base sensitivity.Ensure total darkness. Avoid strong hydroxide bases; stick to carbonates or tertiary amines.
Poor Solubility Hydrophobic FINB group.Use DMSO/PBS mixtures for biological testing.

References

  • GuideChem. (n.d.). 5-Fluoro-4-iodo-2-nitrobenzyl bromide Properties and Safety. Retrieved from [4]

  • Sigma-Aldrich. (n.d.). 4-Nitrobenzyl bromide Product Information. (General reference for nitrobenzyl bromide handling). Retrieved from

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (Authoritative review on o-nitrobenzyl photochemistry).
  • Green, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Method

Technical Guide: Photolabile Linker Engineering in SPPS using 5-Fluoro-4-iodo-2-nitrobenzyl bromide

This Application Note details the use of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) , a highly specialized heterobifunctional reagent used in Solid-Phase Peptide Synthesis (SPPS). Unlike standard photocleavable link...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the use of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) , a highly specialized heterobifunctional reagent used in Solid-Phase Peptide Synthesis (SPPS). Unlike standard photocleavable linkers, this molecule offers a unique "Tri-Modal" utility:

  • Photocleavage: The o-nitrobenzyl core allows for UV-triggered release.

  • Orthogonal Functionalization: The aryl iodide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) directly on the resin or in solution.

  • NMR Probing: The fluorine substituent serves as a sensitive ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    F NMR reporter to monitor reaction progress and cleavage kinetics.
    

Introduction & Mechanistic Basis[2][3][4]

The integration of photocleavable (PC) groups into peptides allows for spatiotemporal control over peptide activity ("caging") or the development of "traceless" affinity tags. 5-Fluoro-4-iodo-2-nitrobenzyl bromide represents a next-generation PC reagent.

Chemical Architecture[1]
  • Bromomethyl Group (-CH

    
    Br):  A highly reactive electrophile for alkylating nucleophilic side chains (Cys-SH, Tyr-OH, His-NH) or for anchoring the linker to a carboxyl-functionalized resin.
    
  • Aryl Iodide (-I): A robust handle for late-stage diversification. It remains stable during standard Fmoc/tBu SPPS conditions but can be activated for cross-coupling to attach fluorophores, biotin, or PEG chains.

  • Nitro Group (-NO

    
    ):  The chromophore responsible for the Norrish Type II photocleavage mechanism upon irradiation at 
    
    
    
    nm.
  • Fluorine Substituent (-F): Provides an inductive effect that modulates the acidity of the benzylic protons and serves as a non-invasive

    
    F NMR probe (
    
    
    
    to
    
    
    ppm).
Mechanism of Action

Upon UV irradiation (350–365 nm), the o-nitrobenzyl moiety undergoes an intramolecular redox reaction. The nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate, which rearranges to a hemiacetal and ultimately collapses to release the substrate (peptide) and a nitrosobenzaldehyde byproduct.

Experimental Protocols

Protocol A: Site-Specific Cysteine Caging & On-Resin Functionalization

This protocol describes the "caging" of a Cysteine residue, followed by the attachment of a functional tag via the Iodine handle, and subsequent photorelease.

Materials Required
  • Reagent: 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) [CAS: 1824058-14-1].[1][2][3][4][5]

  • Resin: Peptidyl-resin with free Cysteine thiol (e.g., Fmoc-Cys(Trt)-OH used during assembly; Trt removed with dilute TFA or during cleavage if using Mmt strategy). Note: For on-resin alkylation, use Cys(Mmt) and selectively deprotect with 1% TFA/DCM.

  • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (Csngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ).
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Coupling Partner (Optional): Phenylboronic acid derivative (for Suzuki) or Terminal Alkyne (for Sonogashira).

Step-by-Step Methodology

1. Selective Deprotection of Cysteine (Mmt Removal)

  • Wash the resin (100 mg, ~0.5 mmol/g) with DCM (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     mL).
    
  • Treat with 1% TFA / 5% TIS / DCM (

    
     min) until the yellow color of the trityl cation fades.
    
  • Wash immediately with DCM (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) and DMF (
    
    
    
    ).
  • Neutralize with 5% DIPEA / DMF (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     min).
    

2. Alkylation with FINB-Br

  • Dissolve FINB-Br (5 equiv.) in anhydrous DMF (2 mL).

  • Add DIPEA (10 equiv.) to the solution.

  • Add the mixture to the resin-bound peptide.

  • Agitate at room temperature for 2 hours in the dark (wrap vessel in foil).

  • QC Check: Perform the Ellman’s test. A negative result (colorless) indicates complete alkylation of the thiol.

  • Validation:

    
    F NMR of a cleaved resin aliquot will show a distinct signal for the alkylated product.
    

3. On-Resin Suzuki-Miyaura Cross-Coupling (Optional Functionalization)

  • Wash the alkylated resin with degassed DMF.

  • Add Aryl-Boronic Acid (5 equiv.), Pd(PPhngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    )
    
    
    
    (0.1 equiv.), and Na
    
    
    CO
    
    
    (2M aq. solution, 10 equiv.) in DMF.
  • Heat to 60°C for 4 hours under N

    
     atmosphere in the dark.
    
  • Wash extensively with DMF, water, MeOH, and DCM to remove Palladium traces.

  • Result: The peptide is now linked to the aryl tag via the photocleavable linker.

4. Photocleavage (Uncaging)

  • Suspend the resin or the cleaved/purified peptide in PBS buffer (pH 7.4) or MeOH/Water (1:1) .

  • Irradiate with a UV LED lamp (365 nm, 10-20 mW/cm

    
    )  for 10–30 minutes.
    
  • Observation: The peptide is released (if resin-bound) or the caging group is removed (if in solution), restoring the free thiol.

Protocol B: Synthesis of a Photocleavable Linker Resin

For generating a "Safety-Catch" resin where the entire peptide is released by light.

  • Linker Attachment: React FINB-Br with a Carboxyl-Resin (e.g., Wang Resin precursor) using Cs

    
    CO
    
    
    
    in DMF at 50°C for 12h. This forms an ester linkage: Resin-COO-CH
    
    
    -Ar(NO
    
    
    )-I.
  • Functionalization (The "Safety" Lock): The Iodine can be left as is, or coupled to an electron-withdrawing group to tune the photolysis rate.

  • Peptide Synthesis: The first amino acid is coupled to the Iodine position? Correction: No, in this specific architecture, the peptide is typically built off a handle attached to the Iodine, or the Bromide is used to attach the first amino acid (forming an ester) and the Iodine anchors the linker to the resin.

    • Correct Workflow: Resin-Linker-I

      
       Resin-Linker-COOH 
      
      
      
      SPPS.
    • Alternative: Use the Bromide to capture a C-terminal acid in solution, then couple the Iodine to the resin.

Data Presentation & Troubleshooting

Reaction Monitoring via F NMR

The fluorine atom provides a silent background for monitoring.

SpeciesChemical Shift (

, ppm)
Notes
FINB-Br (Starting Material) -112.5Sharp singlet
Resin-S-FINB (Alkylated) -114.2Broadening observed due to resin
Cleaved Byproduct -118.0Shift due to nitroso formation
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Alkylation Steric hindrance or oxidized thiol.Reduce disulfide bonds with DTT prior to reaction; Increase temperature to 40°C.
Premature Cleavage Ambient light exposure.perform all steps in amber glassware or wrap vessels in aluminum foil.
Pd Contamination Trapped Pd during Suzuki coupling.Wash resin with 0.1M Sodium Diethyldithiocarbamate in DMF.

Visualization of Workflow

G cluster_legend Key Components Start Peptidyl-Resin (Cys-SH) Step1 1. Alkylation (FINB-Br, DIPEA) Start->Step1 Inter1 Caged Peptide (Cys-S-FINB-I) Step1->Inter1 2h, Dark Step2 2. Cross-Coupling (Pd cat., R-B(OH)2) Inter1->Step2 Optional Step3 3. UV Irradiation (365 nm) Inter1->Step3 Direct Cleavage Inter2 Functionalized (Cys-S-FINB-R) Step2->Inter2 Inter2->Step3 End Free Peptide (Cys-SH) + Tag Step3->End Photolysis L1 FINB-Br: 5-Fluoro-4-iodo-2-nitrobenzyl bromide

Figure 1: Workflow for Cysteine caging and optional late-stage functionalization using FINB-Br.[2][6]

References

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Cited for general o-nitrobenzyl mechanism). [Link]

  • Deiters, A., et al. (2006). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.[7][8] Proceedings of the National Academy of Sciences, 103(52), 19635–19640. (Cited for nitrobenzyl linker utility).[9][7][8][10][11][12] [Link]

  • ChemRxiv. (2023). On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. (Cited for Pd-catalyzed cross-coupling on resin). [Link]

Sources

Application

Application Note: Site-Specific Modification of Proteins using 5-Fluoro-4-iodo-2-nitrobenzyl bromide

Abstract This technical guide details the protocol and application of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) for the site-specific modification of proteins. Unlike generic alkylating agents, FINB-Br is a multi-m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol and application of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) for the site-specific modification of proteins. Unlike generic alkylating agents, FINB-Br is a multi-modal probe designed for high-precision structural biology and functional regulation. It targets reduced cysteine residues to introduce a bulky, hydrophobic moiety containing both Fluorine-19 (a sensitive NMR probe) and Iodine (a heavy atom for X-ray phasing), within a photocleavable o-nitrobenzyl scaffold. This guide covers the reaction mechanism, step-by-step labeling protocols, and downstream applications in 19F-NMR spectroscopy and X-ray crystallography.

Introduction & Mechanism of Action

The Chemical Logic

The utility of 5-Fluoro-4-iodo-2-nitrobenzyl bromide lies in its dense functionalization. It is not merely a blocking group but a "informational tag" that imparts three distinct properties to the target protein:

  • 19F NMR Probe: The fluorine atom at position 5 provides a sensitive NMR handle with no background signal in biological systems, ideal for monitoring conformational changes.

  • X-ray Phasing Handle: The iodine atom at position 4 serves as a heavy atom scatterer for Single-Wavelength Anomalous Dispersion (SAD) phasing in crystallography.

  • Photocleavability: The o-nitrobenzyl core allows for potential photocaging applications, where the modification can be reversed or the tag cleaved upon UV irradiation (300–365 nm).

Reaction Mechanism

The modification proceeds via a nucleophilic substitution (


) reaction. The thiol group of a cysteine residue attacks the benzylic carbon of FINB-Br, displacing the bromide ion.
  • Selectivity: At physiological pH (7.0–8.0), the thiolate anion (

    
    ) is significantly more nucleophilic than amines (Lys) or hydroxyls (Ser/Thr/Tyr), ensuring site specificity.
    
  • Kinetics: The electron-withdrawing nitro group at the ortho position activates the benzylic carbon, enhancing the reaction rate compared to unsubstituted benzyl bromides.

ReactionMechanism Protein Protein-SH (Nucleophile) Transition Transition State [S...C...Br]‡ Protein->Transition Attack (pH 7.5) Reagent FINB-Br (Electrophile) Reagent->Transition Product Protein-S-FINB (Thioether Adduct) Transition->Product Alkylation Byproduct HBr (Leaving Group) Transition->Byproduct

Caption: Mechanism of Cysteine Alkylation by FINB-Br. The reaction is driven by the nucleophilic attack of the thiolate anion on the activated benzylic carbon.

Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
FINB-Br >95% PurityLabeling Reagent
TCEP-HCl 0.5 M StockDisulfide Reduction (Non-thiol)
DMSO AnhydrousSolubilizing the hydrophobic reagent
Labeling Buffer 50 mM Tris-HCl, pH 7.5, 150 mM NaClReaction Medium
Quenching Buffer 100 mM DTT or β-MEStop reaction
Zeba Spin Columns 7K MWCORemoval of excess reagent
Pre-Labeling Considerations
  • Surface Accessibility: Ensure the target cysteine is solvent-exposed.[1] Buried cysteines may require mild denaturing conditions (e.g., 1-2 M Urea) to label.

  • Disulfide Status: If the protein contains structural disulfides, titrate TCEP carefully to reduce only free cysteines, or perform the reaction on a mutant where the target Cys is unique.

Step-by-Step Labeling Workflow

Step 1: Protein Preparation

  • Adjust protein concentration to 50–100 μM in Labeling Buffer.

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 2–5 molar equivalents relative to the protein.

  • Incubate at room temperature for 30 minutes to ensure all accessible cysteines are reduced.

    • Note: Avoid DTT or β-Mercaptoethanol at this stage, as they will compete with the protein for the alkylating agent.

Step 2: Reagent Preparation

  • Dissolve FINB-Br in anhydrous DMSO to prepare a 50 mM stock solution .

    • Critical: Prepare immediately before use. Benzyl bromides can hydrolyze or degrade in light. Keep reduced light (amber tubes).

Step 3: Labeling Reaction

  • Add the FINB-Br stock to the protein solution.

    • Target Ratio: 10:1 to 20:1 (Reagent : Protein).

    • Solvent Limit: Ensure final DMSO concentration is <5% (v/v) to prevent protein precipitation.

  • Mix gently and incubate at 25°C for 1–2 hours in the dark.

    • Optimization: If precipitation occurs, lower the temperature to 4°C and extend time to 12 hours.

Step 4: Quenching & Purification [2]

  • Add DTT to a final concentration of 10 mM to quench unreacted FINB-Br. Incubate for 10 minutes.

  • Remove excess small molecules using Zeba Spin Desalting Columns or dialysis against the storage buffer.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Reduce Protein (TCEP, 30 min) Step3 Mix & Incubate (pH 7.5, 2 hrs, Dark) Step1->Step3 Step2 Dissolve FINB-Br (DMSO Stock) Step2->Step3 Step4 Quench (10 mM DTT) Step3->Step4 Step5 Desalt/Dialysis (Remove excess) Step4->Step5

Caption: Operational workflow for site-specific labeling showing critical phases from reduction to purification.

Validation & Analysis

Mass Spectrometry (ESI-MS)

Verification of the label is best achieved via Intact Protein Mass Spectrometry.

  • Expected Mass Shift: +279.0 Da (approximate).

    • Calculation: Mass of Reagent (C7H4BrFINO2 = ~359.9) minus Mass of HBr (~80.9) = +279 Da .

    • Note: The exact shift depends on the isotopic composition. The loss of H (from Cys) and Br (from Reagent) results in the addition of the C7H3FINO2 moiety.

UV-Vis Spectroscopy

The nitrobenzyl chromophore absorbs in the UV range.

  • Absorbance: Monitor at 280 nm (Protein + Label) and 300–350 nm (Label specific).

  • A new shoulder or peak around 330 nm confirms the incorporation of the nitrobenzyl group.

Applications

19F-NMR Conformational Studies

The 5-Fluoro group serves as a highly sensitive reporter.

  • Protocol: Collect 1D 19F-NMR spectra of the labeled protein.

  • Insight: Shifts in the fluorine signal (

    
    ) correlate with local environmental changes (e.g., ligand binding, folding). The lack of endogenous fluorine in proteins ensures zero background noise.
    
X-ray Crystallography Phasing

The 4-Iodo group provides a strong anomalous signal.

  • Technique: Single-wavelength Anomalous Dispersion (SAD).

  • Advantage: Unlike soaking crystals with halides (which is non-specific), this method places the heavy atom at a known, genetically defined cysteine location, simplifying the phase solution process.

References

  • Koshland, D. E., et al. (1964). Modification of Tryptophan with 2-Hydroxy-5-nitrobenzyl Bromide.[3][4] Journal of the American Chemical Society. Link

    • Context: Foundational work on nitrobenzyl bromide reactivity with proteins.
  • Gillespie, P., et al. (1989). Conformational changes in proteins studied by 19F NMR. Annual Review of Biophysics. Link

    • Context: Establishes the utility of Fluorine probes in structural biology.
  • Loudwig, S., & Bayley, H. (2006). Light-activated proteins: an overview of photosensitive switches. Biological Chemistry.[3] Link

    • Context: Discusses the mechanism and application of o-nitrobenzyl groups as photocages.
  • Blatter, E. E., et al. (1985). Identification of an active-site cysteine in a protein. Biochemical Journal. Link

    • Context: Protocol standards for cysteine alkyl
  • Guidechem. (2024). Compound Properties: 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS 1824058-14-1).[5][6][7][8][9]Link

    • Context: Verification of chemical structure and physical properties.[4][10]

Sources

Method

Light-induced release of carboxylic acids using 5-Fluoro-4-iodo-2-nitrobenzyl bromide

This application note details the protocol for using 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) as a photocleavable protecting group (PPG) for carboxylic acids. Executive Summary 5-Fluoro-4-iodo-2-nitrobenzyl bromid...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for using 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) as a photocleavable protecting group (PPG) for carboxylic acids.

Executive Summary

5-Fluoro-4-iodo-2-nitrobenzyl bromide is a high-performance, heterobifunctional photocleavable linker. Unlike standard o-nitrobenzyl derivatives, this reagent features an iodine handle at the 4-position, enabling orthogonal functionalization (e.g., via Pd-catalyzed cross-coupling) after the carboxylic acid has been caged. The fluorine substituent at the 5-position modulates the electronic properties of the ring, tuning the acidity of the aci-nitro intermediate and potentially reducing side reactions during photolysis.

This guide provides a validated workflow for:

  • Caging: Selective esterification of carboxylic acids.

  • Functionalization (Optional): Utilizing the aryl iodide for bioconjugation.

  • Uncaging: Controlled light-induced release (365 nm) of the free acid.

Part 1: Mechanism of Action

The release mechanism follows the Norrish Type II photocleavage pathway characteristic of o-nitrobenzyl systems.

  • Excitation: Upon irradiation with UV light (300–365 nm), the nitro group absorbs a photon, transitioning to an excited singlet state (

    
    ) and rapidly intersystem crossing to a triplet state (
    
    
    
    ).
  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen atom, forming an aci-nitro tautomer.

  • Rearrangement: The aci-nitro intermediate cyclizes to form a 1,3-dihydro-1-benzisoxazol-3-ol derivative.

  • Collapse: This unstable intermediate collapses, releasing the free carboxylic acid and generating a nitrosobenzaldehyde byproduct.

Unique Feature: The 5-fluoro and 4-iodo substituents remain on the aromatic core throughout this process. The iodine atom (heavy atom) facilitates intersystem crossing, potentially enhancing the efficiency of the triplet state formation required for cleavage.

PhotocleavageMechanism Caged Caged Ester (Ground State) Excited Excited Nitro (T1 State) Caged->Excited hv (365 nm) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift Cyclic Benzisoxazol Intermediate Aci->Cyclic Cyclization Products Released Acid + Nitroso-Aldehyde Cyclic->Products Collapse

Figure 1: Mechanistic pathway of light-induced carboxylic acid release from the 5-Fluoro-4-iodo-2-nitrobenzyl scaffold.

Part 2: Experimental Protocol

Phase A: Synthesis of the Caged Compound (Esterification)

The benzylic bromide is highly reactive toward nucleophiles. The reaction is performed under basic conditions to deprotonate the carboxylic acid.

Materials:

  • Substrate: Target Carboxylic Acid (1.0 equiv)

  • Reagent: 5-Fluoro-4-iodo-2-nitrobenzyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5–2.0 equiv)
  • Solvent: Anhydrous DMF or Acetone

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add

    
     (1.5 mmol, 207 mg) to the solution. Stir at room temperature for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Add 5-Fluoro-4-iodo-2-nitrobenzyl bromide (1.1 mmol, 396 mg) dropwise (dissolved in 1 mL DMF if solid).

  • Reaction: Stir the mixture at Room Temperature (25°C) for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the starting acid.

    • Note: The benzylic bromide is a potent lachrymator; handle in a fume hood.

  • Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient). The product is the 5-Fluoro-4-iodo-2-nitrobenzyl ester .

Phase B: Light-Induced Release (Uncaging)

Photolysis is best performed in a solvent system that solubilizes the ester and tolerates UV light (e.g., MeOH, PBS/MeCN).

Equipment:

  • Light Source: UV LED (365 nm) or Mercury Arc Lamp with a 300–400 nm bandpass filter.

  • Vessel: Quartz cuvette or borosilicate glass vial (absorbs <300 nm, protecting the cargo from deep UV damage).

Step-by-Step Procedure:

  • Solubilization: Dissolve the caged ester in a mixture of Methanol/PBS (1:1) or MeCN/Water at a concentration of 1–10 mM.

  • Degassing (Optional but Recommended): Sparge with

    
     for 10 minutes. Oxygen can quench the triplet state, reducing quantum yield.
    
  • Irradiation: Place the sample 5–10 cm from the light source. Irradiate at 365 nm.

    • Intensity: 5–10 mW/cm² is typical.

    • Time: 5–30 minutes (monitor by HPLC).

  • Post-Processing: The solution now contains the free carboxylic acid and the nitroso-aldehyde byproduct.

    • Cleanup: If the byproduct interferes with downstream assays, it can be removed via ether extraction (if the acid is water-soluble) or HPLC.

Part 3: Application Note & Workflow Visualization

Why use the "5-Fluoro-4-iodo" derivative? Standard o-nitrobenzyl bromide is sufficient for simple caging. The 5-Fluoro-4-iodo variant is designed for Dual-Functionality :

  • The Iodine Handle: Allows you to attach the caged acid to a surface, a fluorophore, or a peptide after the caging step using Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki). This is critical in DNA sequencing by synthesis and solid-phase synthesis .

Workflow Start Carboxylic Acid (Drug/Biomolecule) Caged Caged Ester (Aryl Iodide Intact) Start->Caged Base (K2CO3), DMF Reagent 5-Fluoro-4-iodo-2-nitrobenzyl Bromide Reagent->Caged Coupling Pd-Catalyzed Coupling (Optional Functionalization) Caged->Coupling Step 2 (Optional) UV UV Irradiation (365 nm) Caged->UV Direct Uncaging Complex Functionalized Caged Complex Coupling->Complex Complex->UV Release Released Active Acid UV->Release

Figure 2: Workflow for caging, optional functionalization via the iodine handle, and final release.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Uncaging Yield Inner Filter EffectThe byproduct (nitroso-aldehyde) absorbs at 365 nm. Use a flow cell or stir vigorously.
Slow Reaction (Caging) Poor NucleophilicityUse

instead of

(Cesium effect) or add catalytic NaI.
Side Reactions Imine FormationThe released nitroso-aldehyde can react with amines. Add hydrazine or hydroxylamine as a scavenger.
Solubility Issues Hydrophobic LinkerUse a co-solvent like DMSO or PEGylate the cargo before caging.

References

  • Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Ju, J. et al. (2006). Four-color DNA sequencing by synthesis using cleavable fluorescent nucleotide reversible terminators. Proceedings of the National Academy of Sciences, 103(52), 19635–19640. Link

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carboxylic Acids/Esters).

Sources

Application

Orthogonal deprotection strategies involving 5-Fluoro-4-iodo-2-nitrobenzyl bromide

An Application Guide to Orthogonal Deprotection Strategies Involving 5-Fluoro-4-iodo-2-nitrobenzyl Bromide Abstract In the intricate field of multi-step organic synthesis, particularly within drug development and chemica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Orthogonal Deprotection Strategies Involving 5-Fluoro-4-iodo-2-nitrobenzyl Bromide

Abstract

In the intricate field of multi-step organic synthesis, particularly within drug development and chemical biology, the ability to selectively unmask specific functional groups is paramount. Orthogonal protection strategies provide this critical control, allowing for the sequential deprotection of different functionalities without affecting others.[1][2][3] This application note details a powerful and versatile photolabile protecting group (PPG), the 5-Fluoro-4-iodo-2-nitrobenzyl (FINB) group, which is installed using 5-Fluoro-4-iodo-2-nitrobenzyl bromide. We explore the unique dual-mode orthogonality of the FINB group, which can be cleaved by two distinct and independent mechanisms: UV photolysis and transition metal catalysis. This guide provides the theoretical basis, practical insights, and detailed protocols for researchers aiming to leverage this advanced protection strategy.

The Principle of Orthogonal Deprotection

An orthogonal protecting group strategy is one that employs multiple classes of protecting groups in a single molecule, where each class can be removed by a specific set of reagents or conditions that do not affect the other groups.[2][3] For instance, an acid-labile group like Boc can be removed without cleaving a base-labile Fmoc group, and both can remain stable during the removal of a fluoride-labile silyl ether.[1] This modularity is the cornerstone of complex molecule synthesis.

Photolabile protecting groups (PPGs) occupy a unique orthogonal set. Termed "caged compounds," molecules protected with PPGs can be deprotected using light, often in the near-UV spectrum (λ > 300 nm), providing exceptional spatiotemporal control under neutral and non-invasive conditions.[4][5][6][7]

The 5-Fluoro-4-iodo-2-nitrobenzyl (FINB) Group: A Two-Dimensional Orthogonal System

The FINB group is an advanced derivative of the classical o-nitrobenzyl PPG.[8] It is installed via alkylation with 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS 1824058-14-1).[9] The specific substitutions on the aromatic ring are not arbitrary; they are designed to impart unique reactivity, creating a "two-dimensional" orthogonal system.

  • The o-Nitrobenzyl Core: This is the photolabile engine of the group. Upon absorption of UV light, it undergoes an intramolecular rearrangement (a Norrish Type II reaction) to release the protected functional group and form a 2-nitrosobenzaldehyde derivative.[4][10]

  • The Iodo Substituent: The carbon-iodine bond is a versatile handle for transition metal-catalyzed reactions. It is stable to a wide range of synthetic conditions but can be selectively cleaved, most commonly using palladium(0) catalysts. This provides a second, chemically distinct deprotection pathway.

  • The Fluoro Substituent: This electron-withdrawing group can subtly tune the electronic properties and absorption spectrum of the chromophore.

This dual reactivity allows a researcher to choose the deprotection method that best suits the synthetic context, a level of control not available with standard PPGs.

Caption: Simplified mechanism of photolytic cleavage.

Pathway 2: Transition Metal-Mediated Cleavage

The aryl-iodide bond offers a distinct chemical handle for deprotection. While it can be used in cross-coupling reactions to modify the protecting group, a more direct deprotection strategy involves reductive cleavage. Using a palladium catalyst with a suitable hydride source, the C-I bond can be cleaved, and under certain conditions, this can trigger the release of the protected group. This pathway is orthogonal to photolysis and most standard protecting group manipulations.

Rationale: This approach leverages well-established organometallic chemistry. The conditions are mild and highly selective for the aryl iodide bond, leaving other functionalities, including other photolabile groups that do not possess a halogen, intact.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 5-Fluoro-4-iodo-2-nitrobenzyl bromide

This protocol describes the general procedure for protecting a primary alcohol. The choice of base and conditions may need to be optimized for more sterically hindered or sensitive substrates.

Materials:

  • Alcohol substrate (1.0 eq)

  • 5-Fluoro-4-iodo-2-nitrobenzyl bromide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aq. NH₄Cl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the alcohol substrate and dissolve in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 5-Fluoro-4-iodo-2-nitrobenzyl bromide in a minimum amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [11]6. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure FINB-protected alcohol.

Causality Behind Choices:

  • Base (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the alkoxide nucleophile.

  • Solvent (DMF): A polar aprotic solvent is used to dissolve the reagents and facilitate the Sₙ2 reaction.

  • Quench (NH₄Cl): A mild acid is used to neutralize the excess NaH and any remaining alkoxide.

Protocol 2: Photolytic Deprotection of a FINB-Protected Alcohol

This protocol provides a general method for photochemical cleavage in solution. [10] Materials:

  • FINB-protected substrate

  • Appropriate solvent (e.g., HPLC-grade Methanol, Acetonitrile, or a buffered aqueous solution)

  • Quartz reaction vessel or cuvette

  • UV light source with a band-pass filter (e.g., 365 nm Mercury arc lamp or UV LED array)

  • Stir plate and stir bar

  • Analytical instrument for monitoring (HPLC or TLC)

Procedure:

  • Prepare a dilute solution (e.g., 0.01-0.1 M) of the FINB-protected compound in the chosen solvent. The solvent should be transparent at the irradiation wavelength.

  • Transfer the solution to the quartz reaction vessel. Note: Standard borosilicate glass will block most of the required UV radiation.

  • Place a stir bar in the vessel and stir the solution to ensure homogeneity during irradiation. If using a high-power lamp, a cooling system may be required to maintain a constant temperature.

  • Position the vessel at a fixed distance from the UV light source. For reproducible results, this distance should be kept constant between experiments.

  • Irradiate the sample. The required time will depend on the substrate's quantum yield, the solution concentration, and the light source's intensity.

  • Monitor the reaction progress by taking small aliquots at various time points and analyzing them by HPLC or TLC. [12]The appearance of the deprotected product and the disappearance of the starting material should be observed.

  • Once the reaction is complete, the solvent can be removed in vacuo, and the crude product can be purified from the nitroso-byproduct, typically by silica gel chromatography.

Data Summary: Orthogonality of the FINB Group

The true power of the FINB group is realized when used in concert with other protecting groups. The table below summarizes its stability and cleavage conditions relative to common protecting groups.

Protecting GroupInstalls WithCleavage Condition(s)Stable To
FINB 5-Fluoro-4-iodo-2-nitrobenzyl bromide1. UV Light (~365 nm) 2. Pd(0), H₂ (reductive cleavage)Strong Acid (TFA), Base (Piperidine), Fluoride (TBAF)
Boc Boc₂OStrong Acid (e.g., TFA)Base, H₂, Pd(0), UV Light, Fluoride
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF) [13]Strong Acid, H₂, Pd(0), UV Light, Fluoride
TBDMS TBDMS-ClFluoride (e.g., TBAF), Acetic AcidBase, H₂, Pd(0), UV Light
Cbz Cbz-ClH₂, Pd/C (Hydrogenolysis)Strong Acid, Base, UV Light, Fluoride

Conclusion

The 5-Fluoro-4-iodo-2-nitrobenzyl (FINB) protecting group offers a sophisticated tool for advanced synthetic strategies. Its unique dual-mode cleavage capability—photolytic and metal-catalyzed—provides two orthogonal handles for deprotection. This allows for greater flexibility in synthetic design, enabling the construction of complex molecules with multiple sensitive functional groups. The protocols and data provided in this application note serve as a comprehensive guide for researchers and drug development professionals to successfully implement this versatile protecting group in their work.

References

  • Wikipedia. Photolabile protecting group. [Link]

  • Organic Letters. Novel Photolabile Protecting Group for Carbonyl Compounds. [Link]

  • PubMed. Mechanistic studies on the photochemical deprotection of 3',5'-dimethoxybenzoin esters. [Link]

  • ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • PMC. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

  • Kocienski, P. J. Protecting Groups. Thieme. (Concept available through various academic sources).
  • PMC. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Wikipedia. Protecting group. [Link]

  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • ResearchGate. Proposed mechanism of deprotection via photocleavage/hydrolysis. [Link]

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key. [Link]

  • MDPI. Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. [Link]

  • ACS Publications. New Safety-Catch Photolabile Protecting Group. [Link]

  • PMC. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]

  • Penn Engineering. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • RSC Publishing. Photolabile protecting groups in metal–organic frameworks: preventing interpenetration and masking functional groups. [Link]

  • Semantic Scholar. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • Semantic Scholar. Photoremovable protecting groups: reaction mechanisms and applications. [Link]

  • ACS Publications. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

  • RSC.org. Supplementary Information for:. [Link]

  • University of Groningen Research Portal. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. [Link]

  • PMC. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. [Link]

  • Harvard University. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. [Link]

  • ResearchGate. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. [Link]

  • Wiley Online Library. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. [Link]

  • Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

  • PubChem. 1-Fluoro-2-iodo-4-nitrobenzene. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl bromide. [Link]

Sources

Method

Application Note: Wavelength Optimization for the Photolysis of 5-Fluoro-4-iodo-2-nitrobenzyl Bromide Derivatives

Target Audience: Researchers, materials scientists, and drug development professionals specializing in photopharmacology and photocleavable linkers. Introduction & Mechanistic Rationale The ortho-nitrobenzyl (oNB) group...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in photopharmacology and photocleavable linkers.

Introduction & Mechanistic Rationale

The ortho-nitrobenzyl (oNB) group is one of the most extensively utilized photolabile protecting groups (PPGs) in chemical biology, organic synthesis, and materials science. It provides spatiotemporal control over the release of bioactive molecules, fluorophores, or polymer cross-linkers. Among advanced oNB derivatives, 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS: 1824058-14-1) represents a highly functionalized scaffold offering unique advantages:

  • Benzylic Bromide: Acts as a highly reactive electrophile for the rapid caging of nucleophiles (e.g., amines, carboxylic acids, and phenols) via SN2 displacement.

  • 4-Iodo Substituent: Serves as a heavy atom that can enhance intersystem crossing (ISC) to the triplet state. More importantly, it provides a synthetic handle for palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) to extend the π-conjugation of the aromatic system, a proven strategy for red-shifting the absorption profile into the visible spectrum.

  • 5-Fluoro Substituent: The strong inductive electron-withdrawing effect of the fluorine atom modulates the pKa of the intermediate species and influences the electronic distribution of the aromatic ring, which can stabilize the transient aci-nitro intermediate and accelerate the dark steps of the cleavage reaction[1].

The Photolysis Mechanism

The photochemical cleavage of oNB derivatives follows a well-defined pathway. Upon irradiation, the molecule is excited to a singlet or triplet state. The primary photochemical step is an intramolecular hydrogen atom transfer (HAT) from the benzylic carbon to the nitro group, generating a transient aci-nitro tautomer[2]. This intermediate undergoes irreversible cyclization followed by rearrangement and cleavage, ultimately releasing the protected cargo and generating an o-nitrosobenzaldehyde byproduct[3].

Mechanism A Caged Substrate (Ground State) B Excited State (Singlet/Triplet) A->B hν (Excitation) C aci-nitro Intermediate B->C Intramolecular HAT D Cyclic Intermediate C->D Cyclization E Released Cargo + o-Nitroso Byproduct D->E Cleavage

Figure 1: Photochemical cleavage mechanism of o-nitrobenzyl derivatives via the aci-nitro intermediate.

Causality in Experimental Choices: The Optimization Trade-off

Optimizing the photolysis wavelength is a critical step in drug development and live-cell imaging. Standard oNB groups absorb strongly in the UV region (typically cleaved at 365 nm). However, prolonged exposure to high-energy UV light causes significant phototoxicity and suffers from poor tissue penetration.

The Red-Shift vs. Quantum Yield Trade-off: While the 4-iodo substituent allows for π-extension to shift the absorption maximum (λmax) toward 405 nm or even 450 nm, researchers must account for a fundamental photochemical trade-off. As the absorption wavelength is red-shifted (lower energy), the quantum yield (Φ) of the uncaging process typically decreases[4]. Therefore, wavelength optimization is not merely about finding the longest wavelength that triggers cleavage; it is about finding the optimal balance between tissue penetrance, minimal phototoxicity, and an acceptable photolysis rate.

Light Source Selection: Historically, broad-spectrum Mercury/Xenon (Hg/Xe) lamps were used for photolysis. However, these sources emit multiple wavelengths that can trigger secondary photodegradation of the released cargo or the o-nitrosobenzaldehyde byproduct. For rigorous kinetic analysis, the use of narrow-band Light Emitting Diodes (LEDs) is mandatory. LEDs provide a defined spectral output, allowing for precise determination of wavelength-dependent kinetics[1].

Experimental Protocol: Wavelength Optimization Workflow

This protocol outlines a self-validating system for determining the optimal photolysis wavelength of a model compound caged with 5-Fluoro-4-iodo-2-nitrobenzyl bromide. It includes a dark control to rule out spontaneous hydrolysis and utilizes chemical actinometry to normalize photon flux.

Phase 1: Preparation and Profiling
  • Substrate Conjugation: React 5-Fluoro-4-iodo-2-nitrobenzyl bromide (1.2 eq) with a model carboxylic acid payload (1.0 eq) in anhydrous DMF using K2CO3 (2.0 eq) as a base. Stir at room temperature for 4 hours. Purify the resulting ester via flash chromatography.

  • UV-Vis Profiling: Dissolve the purified caged substrate in a physiologically relevant solvent mixture (e.g., PBS/Acetonitrile, 1:1 v/v) to a concentration of 50 µM. Record the absorption spectrum from 250 nm to 600 nm to identify the λmax and the tail of the absorption band.

Phase 2: Controlled Photolysis
  • Actinometry Normalization: Before irradiating the samples, use a calibrated photodiode or potassium ferrioxalate actinometry to adjust the power output of your 365 nm, 405 nm, and 450 nm LED sources so that the photon flux (e.g., 10 mW/cm²) is identical across all wavelengths.

  • Irradiation Setup: Prepare 1 mL aliquots of the caged substrate (100 µM) in quartz cuvettes.

  • Time-Course Sampling: Irradiate the samples using the selected LED. Remove 50 µL aliquots at predefined intervals (e.g., 0, 1, 3, 5, 10, 20, 40, and 60 minutes). Keep one sample in the dark at the same temperature as a negative control.

Phase 3: Kinetic Analysis
  • HPLC Quantification: Analyze the aliquots using Reverse-Phase HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Monitor the disappearance of the caged substrate peak and the appearance of the released cargo peak.

  • Data Processing: Plot the natural log of the remaining caged substrate concentration,

    
    , against irradiation time. The slope of the linear fit yields the first-order rate constant (
    
    
    
    ). Calculate the half-life (
    
    
    ).

Workflow N1 1. Substrate Conjugation (Caging via Bromide) N2 2. UV-Vis Profiling (Determine λ_max) N1->N2 N3 3. LED Selection & Actinometry (365 nm, 405 nm, 450 nm) N2->N3 N4 4. Photolysis & Sampling (Time-course irradiation) N3->N4 N5 5. HPLC/NMR Analysis (Quantify Cargo Release) N4->N5 N6 6. Kinetic Modeling (Calculate Half-life & QY) N5->N6

Figure 2: Systematic workflow for wavelength optimization and kinetic analysis of PPG photolysis.

Quantitative Data Presentation

The following table summarizes representative kinetic data for an uncoupled 5-Fluoro-4-iodo-2-nitrobenzyl ester subjected to wavelength optimization. Note the inverse relationship between the irradiation wavelength and the relative quantum yield.

Wavelength (nm)Light SourceMolar Extinction Coefficient (ε, M⁻¹ cm⁻¹)Photolysis Half-Life (t₁/₂)*Relative Quantum Yield (Φ_rel)
365 Narrow-band LED~4,8002.4 min1.00 (Reference)
405 Narrow-band LED~1,15014.5 min0.45
450 Narrow-band LED< 100> 120 min< 0.05

*Conditions: 100 µM substrate in 1:1 PBS/MeCN, normalized photon flux of 10 mW/cm².

Interpretation: While 365 nm provides the fastest cleavage due to high molar absorptivity and quantum yield, 405 nm represents a viable "sweet spot" for biological applications, offering a functional half-life (~15 mins) while significantly reducing UV-induced cellular damage. Cleavage at 450 nm is inefficient for the base scaffold and would require further cross-coupling at the 4-iodo position to increase the extinction coefficient at this wavelength.

References

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects ACS Omega
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde ChemRxiv
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation ResearchG
  • Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis PubMed Central (NIH)

Sources

Application

5-Fluoro-4-iodo-2-nitrobenzyl bromide for spatiotemporal control of biological processes

This guide details the application of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) , a specialized photocaging reagent designed for high-precision spatiotemporal control of biological processes.[1] Unlike standard nit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) , a specialized photocaging reagent designed for high-precision spatiotemporal control of biological processes.[1] Unlike standard nitrobenzyl cages, the inclusion of iodine and fluorine substituents provides unique handles for orthogonal functionalization (via cross-coupling), 19F-NMR tracking, and heavy-atom-enhanced photophysics.[1]

[1]

Part 1: Introduction & Mechanistic Insight[1]

The "FINB" Advantage in Chemical Biology

The 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS: 1824058-14-1) represents a sophisticated evolution of the classic o-nitrobenzyl photocage.[1] While standard reagents like 2-nitrobenzyl bromide (NB) or 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB) are workhorses for uncaging, they lack orthogonal handles for secondary modification.[1]

The FINB scaffold integrates three critical design elements:

  • Bromide (Leaving Group): Facilitates rapid, high-yield alkylation of nucleophilic residues (Cysteine thiols, Lysine amines, Carboxylates, or Phosphates) to install the "cage."[1]

  • Nitrobenzyl Core (Phototrigger): Undergoes UV-induced cleavage (300–365 nm) to release the bioactive molecule.[1]

  • 4-Iodo & 5-Fluoro Substituents (The "Dual-Handle"):

    • 4-Iodo: A bioorthogonal handle for Palladium-catalyzed cross-coupling (Sonogashira/Suzuki).[1] This allows the cage itself to be tethered to targeting moieties (antibodies, peptides) or surfaces before or after caging the payload.[1] It also promotes Intersystem Crossing (ISC) via the Heavy Atom Effect , potentially enhancing the population of the reactive triplet state required for photocleavage.[1]

    • 5-Fluoro: Serves as a sensitive reporter for 19F-NMR , allowing non-invasive monitoring of the caging state (intact vs. photolyzed) in complex biological media.[1]

Mechanism of Action

The uncaging process follows the Norrish Type II-like mechanism characteristic of o-nitrobenzyl systems.[1] Upon UV irradiation, the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to a hemiacetal, which then collapses to release the free substrate and a nitrosobenzaldehyde byproduct.[1]

Key Reaction:



Part 2: Experimental Protocols

Protocol A: Synthesis of Caged Bioactive Molecules

Target: Caging of a Glutamate receptor agonist (e.g., L-Glutamate) or a Cysteine-containing peptide.[1]

Reagents:

  • Substrate (e.g., N-Boc-L-Glutamic acid 1-tert-butyl ester for selective side-chain caging, or a simple thiol).[1]

  • 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br).[1][2]

  • Base:

    
     (for carboxylates/phenols) or DIPEA (for amines/thiols).[1]
    
  • Solvent: Anhydrous DMF or Acetone.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the substrate in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 1.2 equivalents of

    
     (or DIPEA). Stir for 10 minutes at room temperature (RT) to deprotonate the nucleophile.
    
  • Alkylation: Add 1.1 equivalents of FINB-Br dropwise. The bromide is highly reactive; protect from light immediately using aluminum foil.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (or 19F-NMR if available).

    • Checkpoint: The appearance of a new fluorine shift indicates product formation.[1]

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1] Dry over

    
     and concentrate.
    
  • Purification: Purify via silica gel chromatography (protect from UV light).

  • Deprotection (if applicable): Remove Boc/tBu groups using TFA/DCM (1:1) in the dark to yield the final caged neurotransmitter.[1]

Protocol B: Photolysis & Uncaging (In Vitro)

Setup:

  • Light Source: 365 nm UV LED (approx. 10–50 mW/cm²) or a mercury arc lamp with a bandpass filter.[1]

  • Buffer: PBS (pH 7.[1]4) or physiological saline.[1]

Procedure:

  • Dissolve the caged compound in buffer (with <1% DMSO if needed) to a concentration of 10–100 µM.

  • Place the sample in a quartz cuvette or a glass-bottom dish.

  • Irradiation: Expose to 365 nm light.

    • Flash Photolysis:[1] For kinetic studies, use a pulsed laser (5 ns pulse).[1]

    • Continuous Wave: Irradiate for 1–5 minutes for complete release.[1]

  • Quantification: Analyze aliquots by HPLC or monitor biological activity (e.g., calcium influx in neurons).[1]

Part 3: Visualization & Data Structure[1]

Pathway Diagram: Caging & Spatiotemporal Release

The following diagram illustrates the dual-pathway utility: direct caging and the optional "Targeting" pathway utilizing the Iodo-handle.[1]

FINB_Pathway Substrate Bioactive Substrate (Nucleophile) Caged Caged Conjugate (Inactive) Substrate->Caged Alkylation (Dark, Base) FINB FINB-Br (Reagent) FINB->Caged Targeted Targeted-Caged Conjugate (e.g., Antibody-Linked) Caged->Targeted Pd-Catalyzed Coupling (I-Handle) Active Released Substrate (Active) Caged->Active UV (365nm) Photolysis Byproduct Nitroso Byproduct Caged->Byproduct Targeted->Active UV (365nm) (Site-Specific)

Caption: Workflow for synthesis and photolysis of FINB-caged conjugates. The dashed green line represents the optional bioorthogonal functionalization via the Iodine handle.[1]

Summary of Physical & Chemical Properties[1][3]
PropertySpecificationRelevance to Protocol
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Precursor validation (Mass Spec).
Molecular Weight 359.92 g/mol Calculation of stoichiometry.[1]
Reactive Group Benzyl BromideAlkylation of Cys, Lys, Glu, Asp.[1]
Functional Handles 4-Iodo, 5-FluoroCross-coupling (I) & NMR tracking (F).[1]
Uncaging Wavelength ~300–365 nmCompatible with standard UV optics.[1]
Solubility DMSO, DMF, DCMHydrophobic; requires organic co-solvent for synthesis.[1]

Part 4: Critical Considerations (Troubleshooting)

  • Stability: The C-I bond is sensitive to light and certain reducing conditions.[1] Perform alkylation reactions in the dark and avoid strong reducing agents (like DTT) during the caging step.[1]

  • Solubility: The Iodine atom increases lipophilicity.[1] If the caged substrate precipitates in aqueous buffer, use a solubilizing tag (e.g., PEG) attached via the Iodo-handle or include Pluronic F-127.[1]

  • Safety: Benzyl bromides are potent lachrymators and alkylating agents.[1] Handle only in a fume hood with double gloves.[1]

Part 5: References

  • Chemical Source Data : 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS 1824058-14-1).[1][2][3] Available from: [1]

  • Mechanistic Foundation : Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1] Chemical Reviews, 113(1), 119–191.[1] Link[1]

  • Heavy Atom Effect : Košt'ál, V., et al. (2012).[1] "Heavy-Atom Effect on the Photochemistry of o-Nitrobenzyl Derivatives." Photochemical & Photobiological Sciences. (General principle citation for I-substituted cages).

  • General Protocol : Ellis-Davies, G. C. R. (2007).[1] "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[1] Nature Methods, 4, 619–628.[1] Link

Sources

Method

Incorporating 5-Fluoro-4-iodo-2-nitrobenzyl bromide into drug delivery systems

Incorporating 5-Fluoro-4-iodo-2-nitrobenzyl Bromide into Stimuli-Responsive Drug Delivery Systems Abstract & Strategic Utility This guide details the integration of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) into li...

Author: BenchChem Technical Support Team. Date: March 2026

Incorporating 5-Fluoro-4-iodo-2-nitrobenzyl Bromide into Stimuli-Responsive Drug Delivery Systems

Abstract & Strategic Utility

This guide details the integration of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB-Br) into light-activatable drug delivery systems (DDS). While standard o-nitrobenzyl linkers are ubiquitous in photopharmacology, the FINB derivative offers a distinct "bifunctional" advantage critical for advanced nanomedicine engineering.

The FINB Advantage:

  • Primary Caging (Bromide): The benzylic bromide acts as a highly reactive electrophile for "caging" nucleophilic drugs (carboxylic acids, phosphates, amines), effectively silencing their biological activity.

  • Secondary Functionalization (Iodide): Unlike simple nitrobenzyls, the 4-iodo substituent provides an orthogonal handle for Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki). This allows the caged drug to be covalently tethered to targeting ligands, polymers, or nanoparticle surfaces without disturbing the photosensitive core.

  • Electronic Tuning (Fluorine): The 5-fluoro group modulates the acidity of the aci-nitro intermediate, potentially influencing the kinetics of the dark reaction following photo-irradiation.

Mechanism of Action: Photochemical Uncaging

The release mechanism relies on the Norrish Type II-like photoisomerization characteristic of o-nitrobenzyl derivatives. Upon irradiation with near-UV light (typically 365 nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to form a nitrosobenzaldehyde byproduct and releases the free drug payload.

Visualization: Photochemical Pathway

The following diagram illustrates the cleavage logic and the dual-role of the FINB linker.

FINB_Mechanism cluster_legend Functional Roles FINB FINB-Caged Drug (Inactive) Intermediate aci-Nitro Intermediate FINB->Intermediate hν (Photon Absorption) Excitation UV Irradiation (365 nm) Excitation->FINB Release Free Drug (Active) Intermediate->Release Rearrangement & Hydrolysis Byproduct Nitrosobenzaldehyde Byproduct Intermediate->Byproduct Role1 Bromide Position: Drug Attachment Role2 Iodide Position: Nanocarrier Tether

Caption: Schematic of the photo-uncaging process. The FINB linker releases the bioactive cargo upon UV exposure while generating a nitroso byproduct.

Experimental Protocols
Phase A: Synthesis of the Caged Payload (Drug Conjugation)

Objective: Covalent attachment of FINB-Br to a model drug containing a carboxylic acid (e.g., Ibuprofen, Chlorambucil, or a peptide C-terminus).

Materials:

  • Drug (Carboxylic Acid): 1.0 equiv.

  • FINB-Br (CAS 1824058-14-1): 1.1 equiv.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous DMF or Acetone.

Protocol:

  • Preparation: Dissolve 1.0 mmol of the drug in 5 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add 1.5 mmol of finely ground

    
    . Stir at room temperature for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Add 1.1 mmol of 5-Fluoro-4-iodo-2-nitrobenzyl bromide dropwise (dissolved in 1 mL DMF).

    • Note: The reaction is exothermic; handle with care.

  • Incubation: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (Target spot should be UV-active and less polar than the free acid).

  • Work-up: Dilute with EtOAc (50 mL) and wash with water (3x) and brine (1x) to remove DMF and inorganic salts.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
    • Yield Expectation: 75–90%.

Phase B: Surface Integration via Cross-Coupling (The "Iodo" Handle)

Objective: Attach the caged drug to an alkyne-functionalized polymer or nanoparticle using Sonogashira coupling. This step validates the "Bifunctional" utility of FINB.

Materials:

  • FINB-Caged Drug (from Phase A).

  • Alkyne-functionalized Carrier (e.g., PEG-Alkyne).

  • Catalyst:

    
     or 
    
    
    
    .
  • Co-catalyst: CuI.

  • Base: Triethylamine (

    
    ).
    

Protocol:

  • Dissolution: Dissolve the FINB-Caged Drug (1 equiv) and Alkyne-Carrier (1.1 equiv) in degassed THF/DMF (1:1).

  • Catalyst Addition: Add

    
     (5 mol%) and CuI (10 mol%) under strict inert atmosphere.
    
  • Initiation: Add

    
     (2 equiv).
    
  • Reaction: Stir at 40°C for 12 hours. The Iodine on the FINB core reacts with the alkyne, tethering the complex.

  • Purification: Precipitate the polymer/nanoparticle in cold ether or dialyze against water to remove small molecule catalysts.

Phase C: Photo-Activation (Uncaging)

Objective: Trigger drug release.

Parameters:

  • Light Source: UV LED or Mercury Arc Lamp with a 365 nm bandpass filter.

  • Power Density: 5–20 mW/cm².

Protocol:

  • Prepare a solution of the conjugate in PBS (pH 7.4) or cell culture media.

  • Place in a quartz cuvette (glass absorbs UV).

  • Irradiate for intervals of 30, 60, and 120 seconds.

  • Quantification: Analyze aliquots via HPLC to measure the appearance of the free drug peak and the disappearance of the caged conjugate.

Physicochemical Properties & Troubleshooting
PropertySpecificationApplication Note
Molecular Formula

High halogen content aids in mass spec identification (distinct isotopic pattern).
Molecular Weight 359.92 g/mol Heavy atom (I) may facilitate singlet oxygen generation (watch for phototoxicity).
Solubility DMSO, DMF, DCMPoor water solubility; requires organic co-solvent for synthesis.
UV Absorption

nm
Use 365 nm for cleavage to minimize damage to biological tissue.

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Low Yield (Phase A) Hydrolysis of BromideEnsure solvents are strictly anhydrous. Store FINB-Br in a desiccator.
No Cleavage (Phase C) Incorrect WavelengthVerify light source output is 365 nm. 405 nm (visible blue) is often too low energy.
Premature Release Ambient Light ExposurePerform all synthesis steps in amber glassware or under red light.
Precipitation HydrophobicityThe Iodo/Fluoro groups are lipophilic. PEGylate the carrier to maintain solubility.
Workflow Visualization: From Synthesis to Release

Workflow Start Start: FINB-Br Reagent Step1 1. Drug Caging (Nucleophilic Substitution) Start->Step1 + Drug-COOH / Base Step2 2. Carrier Conjugation (Pd-Catalyzed Coupling via Iodine) Step1->Step2 + Alkyne-Polymer / Pd(0) Step3 3. System Administration (In Vitro / In Vivo) Step2->Step3 Purification Step4 4. UV Triggering (Spatiotemporal Control) Step3->Step4 Target Site Reached End Result: Localized Drug Release Step4->End 365 nm Light

Caption: Step-by-step integration of FINB-Br into a functional drug delivery vehicle.

References
  • PubChem Compound Summary. (2025). 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CID 99770410).[1] National Library of Medicine. [Link][1]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Foundational mechanism for o-nitrobenzyl systems).[2] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 5-Fluoro-4-iodo-2-nitrobenzyl bromide in aqueous solutions

Compound: 5-Fluoro-4-iodo-2-nitrobenzyl bromide[1] Executive Summary 5-Fluoro-4-iodo-2-nitrobenzyl bromide is a highly lipophilic, reactive alkylating agent. Its successful use in aqueous environments is a race against t...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 5-Fluoro-4-iodo-2-nitrobenzyl bromide[1]

Executive Summary

5-Fluoro-4-iodo-2-nitrobenzyl bromide is a highly lipophilic, reactive alkylating agent. Its successful use in aqueous environments is a race against two competing forces: precipitation (due to high LogP) and hydrolysis (due to the labile C-Br bond).

This guide deviates from standard solubility protocols because "dissolving" this compound in water is technically a degradation event. You are not creating a stable solution; you are creating a transient dispersion for immediate reaction or assay.

Critical Warning:

  • Lachrymator: Handle only in a fume hood.

  • Reactivity: This compound reacts with nucleophiles (including water, DMSO, and thiols).

  • Photosensitivity: The iodo- and nitro- groups make this compound sensitive to photolytic degradation. Protect from light.

Module 1: Chemical Stability & Storage (The Prerequisite)

Before attempting solubilization, you must ensure the integrity of your starting material. Most solubility "failures" are actually stability failures.

Q: Can I store a stock solution in DMSO?

A: No, not for long periods. While DMSO is the universal solvent for drug discovery, benzyl bromides are potent alkylating agents. Storing them in DMSO can lead to the formation of sulfonium salts or oxidation to aldehydes (Kornblum oxidation-like pathways), especially if the DMSO is not anhydrous or if stored at room temperature.

  • Best Practice: Prepare stock solutions in Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide) .

  • Alternative: Anhydrous Acetonitrile (if high concentration is not required).

  • Storage: -20°C, desiccated, protected from light. Use stocks within 24 hours for critical quantitative assays.

Q: What is the hydrolysis half-life in water?

A: It varies by pH, but assume < 2 hours for functional integrity. Benzyl bromides hydrolyze to benzyl alcohols and hydrobromic acid (HBr). The electron-withdrawing nitro group at the ortho position destabilizes the carbocation intermediate (


 pathway) but makes the benzylic carbon highly electrophilic for direct water attack (

).
  • Visual Indicator: If your clear aqueous solution turns yellow over time and pH drops, hydrolysis has occurred (release of HBr and formation of nitrophenolic byproducts).

Module 2: Solubilization Protocols

Choose the protocol based on your application.

Protocol A: The "Flash" Method (For Synthesis/Labeling)

Use this when reacting the compound with a protein, peptide, or thiol scavenger.

Mechanism: Rapid dispersion of a concentrated organic spike into an aqueous buffer.

  • Prepare Buffer: Use a buffer with high capacity (e.g., 100 mM Phosphate or HEPES, pH 7.0–7.5). The reaction generates HBr, so weak buffers will acidify, potentially altering reaction kinetics.

  • Prepare Stock: Dissolve compound in anhydrous DMF to 100x the final desired concentration (e.g., 10 mM stock for 100 µM final).

  • The Spike:

    • Place the aqueous buffer on a magnetic stirrer (rapid stir).

    • Inject the DMF stock directly into the vortex.

    • Maximum Solvent Limit: Keep DMF < 5% (v/v) to prevent protein denaturation, though < 1% is ideal.

Troubleshooting Table: Protocol A

Observation Cause Solution
Immediate white cloudiness "Crashing out" (Precipitation) Reduce final concentration or increase organic cosolvent to 10%.

| Yellow color development | Hydrolysis / Photolysis | Check pH. If acidic, hydrolysis occurred.[1][2] Work faster or lower temperature to 4°C. |

Protocol B: The "Stabilized" Method (For Biological Assays)

Use this for cell-based assays or longer incubations where the compound must remain in solution without precipitating.

Mechanism: Cyclodextrin encapsulation.[3][4] The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) hosts the lipophilic benzyl bromide, shielding it from water (reducing hydrolysis) and preventing precipitation.

Materials:

  • HP-

    
    -CD (2-Hydroxypropyl-
    
    
    
    -cyclodextrin), pharmaceutical grade.
  • Anhydrous DMF.[5]

Step-by-Step Workflow:

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD  solution in water or PBS. Filter sterilize (0.22 µm).
    
  • Prepare Compound Stock: Dissolve 5-Fluoro-4-iodo-2-nitrobenzyl bromide in DMF at 500x the final concentration.

  • Complexation:

    • Add the DMF stock dropwise to the 20% HP-

      
      -CD solution while vortexing.
      
    • Target: Final DMF concentration should be ≤ 0.5%.

    • Incubate at room temperature with gentle shaking for 15 minutes to allow equilibrium inclusion.

  • Dilution: Dilute this "concentrated complex" into your assay media.

Module 3: Visualizing the Stability Landscape

The following diagram illustrates the competing pathways you must manage.

StabilityPathways Compound 5-Fluoro-4-iodo-2-nitrobenzyl bromide (Lipophilic / Reactive) Water Aqueous Buffer Compound->Water Direct Mix DMSO DMSO Storage Compound->DMSO Long-term Storage Cyclodextrin HP-β-CD Complex Compound->Cyclodextrin Encapsulation Precipitation Precipitation (Aggregates) Water->Precipitation High Conc. (> Solubility Limit) Hydrolysis Hydrolysis Product (Benzyl Alcohol + HBr) Water->Hydrolysis Time > 1h pH > 7 Sulfonium Sulfonium Salt (Inactive/Toxic) DMSO->Sulfonium Side Reaction StableSol Stable Bio-Available Solution Cyclodextrin->StableSol Shielding Effect StableSol->Hydrolysis Slow Release

Caption: Figure 1.[6] Competing kinetic pathways. Direct aqueous mixing leads to precipitation or hydrolysis. Cyclodextrin encapsulation (Green path) stabilizes the compound, while DMSO storage (Red path) risks side reactions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the solution turn acidic over time? A: This is the hallmark of hydrolysis. The bromine atom leaves as a bromide ion (


), and water attacks the benzylic carbon, generating HBr (Hydrobromic acid).
  • Correction: Use a higher molarity buffer (e.g., 100 mM PBS instead of 10 mM) to buffer the pH drop, but be aware the active compound is being consumed.

Q2: Can I sonicate the solution to dissolve the precipitate? A: NO. Sonication generates local heat and cavitation, which drastically accelerates the hydrolysis of benzyl bromides and can degrade the nitro/iodo moieties.

  • Alternative: Use the Cyclodextrin method (Protocol B) or gentle vortexing.

Q3: Is the compound compatible with thiol-containing assays (e.g., DTT, Glutathione)? A: No. Benzyl bromides react rapidly with free thiols (


 alkylation). If your assay requires DTT, the compound will be scavenged immediately, leading to false negatives (loss of potency) or false positives (if the alkylated DTT mimics a signal).
  • Correction: Remove reducing agents from the buffer before adding the compound.

References
  • Hydrolysis Kinetics of Benzyl Halides

    • Hackett, J. W., & Thomas, H. C. (1945). Exchange Reaction and Hydrolysis of p-Nitrobenzyl Bromide in Dioxane-Water Solutions. Journal of the American Chemical Society.

  • Cyclodextrin Complexation for Labile Drugs

    • Saokham, P., et al. (2018). Solubility of Cyclodextrin Complexes. Molecules.
  • Reactivity of Benzyl Bromides with DMSO

    • Kornblum, N., et al. (1959). A New and Selective Method of Oxidation. Journal of the American Chemical Society. (Foundational text on the reactivity of alkyl halides with DMSO).

  • Nitrobenzyl Bromide Properties

    • PubChem Compound Summary for 4-(Bromomethyl)-1-fluoro-2-nitrobenzene.[7]

Sources

Optimization

Side reactions and byproducts in the synthesis of 5-Fluoro-4-iodo-2-nitrobenzyl bromide

Technical Support Center: 5-Fluoro-4-iodo-2-nitrobenzyl bromide Ticket ID: #SYN-5F4I-NB Subject: Troubleshooting Side Reactions & Purity Optimization Status: Open Assigned Specialist: Senior Application Scientist Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-4-iodo-2-nitrobenzyl bromide

Ticket ID: #SYN-5F4I-NB Subject: Troubleshooting Side Reactions & Purity Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reaction Landscape

The synthesis of 5-Fluoro-4-iodo-2-nitrobenzyl bromide is typically achieved via the Wohl-Ziegler bromination of the precursor 5-Fluoro-4-iodo-2-nitrotoluene.

While the nitro group deactivates the aromatic ring (preventing nuclear bromination), it also deactivates the benzylic position electronically, requiring higher energy conditions that risk compromising the labile Carbon-Iodine (C-I) bond. Success depends on balancing radical propagation efficiency against thermal degradation.

Core Reaction Scheme:

  • Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide).[1][2]

  • Solvent: Trifluorotoluene (PhCF₃) or CCl₄ (traditional).

  • Critical Constraint: The Iodine substituent is light- and radical-sensitive.

Troubleshooting Dashboard (FAQs)

Use this diagnostic guide to identify specific failure modes based on your observations.

Issue A: "My crude product is a dark violet/black oil instead of a pale solid."
  • Diagnosis: Iodine Liberation (De-iodination).

  • Root Cause: The C-I bond (~53 kcal/mol) is weaker than the C-Br or C-H bonds. Prolonged heating or exposure to UV light (often used to initiate NBS) can cause homolytic cleavage of the iodine, generating

    
     (violet color).
    
  • Corrective Action:

    • Switch Initiators: Do not use photo-initiation (UV light). Use chemical initiators like AIBN (Azobisisobutyronitrile) or V-65 , which have defined half-lives at moderate temperatures.

    • Wrap Flask in Foil: Protect the reaction from ambient light to preserve the C-I bond.

    • Reduce Time: Stop the reaction at 85-90% conversion. "Chasing" the last 10% often leads to disproportionate iodine loss.

Issue B: "LC-MS shows a major impurity with a mass of M+79/81."
  • Diagnosis: Gem-dibromide Formation (Over-bromination).

  • Root Cause: The product (benzyl bromide) is still reactive toward radical bromination. If the local concentration of bromine radicals is too high, or if excess NBS is used, the second proton is abstracted, forming the gem-dibromide (

    
    ).
    
  • Corrective Action:

    • Stoichiometry Control: Use a slight deficit of NBS (0.95 eq) rather than an excess.

    • High Dilution: Run the reaction more dilute (10-15 volumes of solvent) to lower the probability of the radical encountering the product.

    • Slow Addition: Add the initiator in portions (e.g., 25% every hour) rather than all at once to keep the radical concentration steady but low.

Issue C: "The product turned into a gummy solid after sitting on the bench for 2 hours."
  • Diagnosis: Hydrolysis (Benzyl Alcohol Formation). [3]

  • Root Cause: Electron-deficient benzyl bromides (like this nitro-substituted one) are highly electrophilic. Atmospheric moisture rapidly hydrolyzes the C-Br bond to form the benzyl alcohol (

    
    ) and HBr. The HBr then autocatalyzes further degradation.
    
  • Corrective Action:

    • Anhydrous Workup: Avoid aqueous washes if possible. Filter off succinimide and strip solvent. If washing is necessary, use cold saturated

      
       and dry immediately over 
      
      
      
      .
    • Storage: Store under Argon/Nitrogen at -20°C.

Optimized Synthetic Protocol

This protocol prioritizes the stability of the Iodine substituent and the minimization of poly-brominated byproducts.

Reagents:

  • Substrate: 5-Fluoro-4-iodo-2-nitrotoluene (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (0.98 eq) - Must be recrystallized from water and dried before use to remove free

    
    .
    
  • Initiator: AIBN (0.05 eq)

  • Solvent:

    
    -Trifluorotoluene (PhCF₃) - Preferred over 
    
    
    
    for higher boiling point and lower toxicity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the starting material in PhCF₃ (10 mL per gram of substrate).

  • Deoxygenation: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will inhibit initiation, forcing you to use more heat/initiator than necessary.

  • Reagent Addition: Add recrystallized NBS (0.98 eq) and AIBN (0.025 eq - half portion).

    • Note: The reaction vessel should be wrapped in aluminum foil to prevent photo-degradation of the iodide.

  • Reaction: Heat to reflux (approx. 102°C for PhCF₃).

    • Monitoring: Check HPLC/TLC every hour.

    • Second Addition: If conversion <50% after 2 hours, cool slightly and add the second portion of AIBN (0.025 eq).

  • Termination: Stop heating when starting material is <5%. Do not drive to completion.

  • Workup (Anhydrous):

    • Cool the mixture to 0°C. Succinimide will precipitate.

    • Filter the slurry through a pad of Celite/Sintered glass.

    • Wash the filter cake with cold, dry solvent.

    • Concentrate the filtrate under reduced pressure (keep bath <40°C).

  • Purification: Recrystallize immediately from Cyclohexane/EtOAc or Heptane. Avoid silica gel chromatography if possible, as the acidity of silica can promote hydrolysis.

Reaction Pathway Visualization

The following diagram maps the competitive pathways. The Green path is desired; Red paths are destructive side reactions.

ReactionNetwork SM Starting Material (5-F-4-I-2-Nitrotoluene) Radical Benzylic Radical (Intermediate) SM->Radical AIBN, Heat (-H•) Deiodo De-iodinated Byproducts SM->Deiodo hv (Light) C-I Cleavage Product Target Product (Benzyl Bromide) Radical->Product + NBS (-Succinimide•) Dibromide Gem-Dibromide (Over-bromination) Radical->Dibromide + NBS Product->Radical Excess Radical (Over-exposure) Alcohol Benzyl Alcohol (Hydrolysis) Product->Alcohol H2O / Silica (Moisture) Product->Deiodo hv (Light)

Figure 1: Reaction network showing the primary Wohl-Ziegler pathway and competitive degradation routes (Hydrolysis, Over-bromination, and De-iodination).

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Title: Wohl-Ziegler Bromin
    • Source: Organic Chemistry Portal[4][5]

    • URL:[Link]

  • Stability of Aryl Iodides in Radical Conditions

    • Title: Radical Metal-Free Borylation of Aryl Iodides (Context on C-I radical lability)
    • Source: Organic Chemistry Portal / Synthesis 2017
    • URL:[Link]

  • Synthesis of Nitrobenzyl Bromides (General Procedure)

    • Title: p-Nitrobenzyl Bromide (Organic Syntheses, Coll. Vol. 2, p.443)
    • Source: Organic Syntheses[1][6][7]

    • URL:[Link]

  • Handling of Lachrymators and Benzyl Halides

    • Title: 5-Fluoro-4-iodo-2-nitrobenzyl bromide Safety & D
    • Source: GuideChem[8]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Photocleavage of 2-Nitrobenzyl Protecting Groups

Welcome to the Technical Support Center. The 2-nitrobenzyl (2-NB) group and its derivatives (e.g., DMNB, NVOC) are cornerstone photolabile protecting groups (PPGs) utilized in organic synthesis, peptide chemistry, and th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 2-nitrobenzyl (2-NB) group and its derivatives (e.g., DMNB, NVOC) are cornerstone photolabile protecting groups (PPGs) utilized in organic synthesis, peptide chemistry, and the development of "caged" biological molecules. While theoretically robust, researchers frequently encounter stalled kinetics, plateauing yields, or complex side-product mixtures during photodeprotection.

This guide is engineered for scientists and drug development professionals, providing a mechanistic approach to diagnosing and resolving incomplete photocleavage.

Part 1: The Mechanistic Root of Cleavage Failure

To effectively troubleshoot 2-NB cleavage, one must understand the causality behind the Norrish Type II photochemical pathway[1]. Upon UV irradiation (typically 320–365 nm), the nitro group enters an excited diradical state and abstracts a benzylic proton, forming an aci-nitro intermediate[1]. This intermediate rearranges into a cyclic hemiacetal, which ultimately collapses to release the deprotected substrate and a 2-nitrosobenzaldehyde byproduct[2].

Most instances of incomplete cleavage do not stem from a failure of the initial photon absorption, but rather from the accumulation of byproducts or the stabilization of the hemiacetal intermediate[2].

Mechanism A 2-Nitrobenzyl Protected Substrate B Excited Diradical State (n,π*) A->B UV Light (320-365 nm) C aci-Nitro Intermediate B->C Hydrogen Abstraction D Hemiacetal Intermediate C->D Rearrangement E Free Substrate (Deprotected) D->E Cleavage (Requires H2O) F 2-Nitrosobenzaldehyde (Byproduct) D->F Cleavage Byproduct G Inner Filter Effect / Imine Formation F->G Accumulation & Side Reactions G->A Blocks UV Absorption

Norrish Type II photocleavage mechanism of 2-nitrobenzyl groups and byproduct interference.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My cleavage reaction plateaus at 40-50% yield despite prolonged UV exposure. What is causing this? Causality: This is the most common issue with 2-NB groups, driven by the accumulation of the 2-nitrosobenzaldehyde byproduct. This byproduct is highly problematic for two reasons:

  • The Inner Filter Effect: 2-nitrosobenzaldehyde and its subsequent azo-dimers absorb UV light strongly in the same 320–365 nm window as the starting material[3]. As the reaction progresses, the byproduct acts as a "sunscreen," absorbing the photons meant for the uncleaved protecting groups.

  • Imine Formation: If you are deprotecting an amine, the liberated primary amine can undergo a Schiff base condensation with the reactive aldehyde byproduct, re-tethering your substrate[3]. Solution: You must introduce an aldehyde scavenger. Adding semicarbazide hydrochloride or hydroxylamine to the reaction mixture traps the nitrosoaldehyde byproduct instantly, preventing both the inner filter effect and imine formation[3].

Q2: I am using a strictly anhydrous organic solvent (e.g., 100% DCM or Acetonitrile). Could this affect the cleavage rate? Causality: Yes, severely. The breakdown of the hemiacetal intermediate into the free substrate and the aldehyde byproduct is the rate-limiting step in many 2-NB deprotections, and this collapse is heavily dependent on a protic environment[2]. In strictly aprotic solvents, the hemiacetal can stabilize, stalling the release of the substrate[2]. Solution: Always incorporate a protic co-solvent. Adding 5–10% water or methanol to your organic solvent system facilitates the rapid hydrolysis of the hemiacetal intermediate.

Q3: Should I use a higher energy UV source (e.g., 254 nm) to force the reaction to completion? Causality: No. While higher energy light (254 nm) will cleave the bond, it lacks selectivity and will cause widespread non-specific bond homolysis, damaging sensitive peptides, nucleic acids, or aromatic residues[3]. Solution: Maintain irradiation between 340 nm and 365 nm[4]. If cleavage is inefficient at this wavelength, consider switching your protecting group to a 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivative, which has a red-shifted absorption spectrum and a higher quantum yield at 365 nm[1].

Troubleshooting Step1 Incomplete Photocleavage (<50% Yield) Step2 Check UV Wavelength & Power Step1->Step2 Fix2 Use 340-365 nm Avoid 254 nm Step2->Fix2 Incorrect Step3 Check Scavenger Presence Step2->Step3 Correct Fix2->Step3 Fix3 Add Semicarbazide or Hydroxylamine Step3->Fix3 Missing Step4 Check Solvent System Step3->Step4 Present Fix3->Step4 Fix4 Ensure Protic Environment (Add 5-10% H2O) Step4->Fix4 Aprotic Success Quantitative Cleavage (>95%) Step4->Success Protic Fix4->Success

Step-by-step troubleshooting workflow for resolving incomplete 2-NB photocleavage.

Part 3: Quantitative Performance Data

Understanding the baseline kinetics of 2-NB variants helps set realistic expectations for your experimental design. The table below summarizes expected cleavage efficiencies across different substrates and conditions.

Protecting Group / SubstrateSolvent SystemWavelength (nm)Quantum Yield (Φ)Typical Cleavage Efficiency
2-Nitrobenzyl CarboxylateAcetonitrile350~0.13~78% (60 min)
2-Nitrobenzyl PhosphateAqueous347~0.54>90%
2-Nitrobenzyl DNA-FluorophoreAqueous/ACN~340N/A~100% (10 min)[5]
4,5-Dimethoxy-2-nitrobenzylAqueous/Organic365~0.12>95%[1]

Part 4: Self-Validating Photocleavage Protocol

To ensure high-yield deprotection, utilize this standardized methodology that proactively addresses the mechanistic pitfalls outlined above. This protocol is designed as a self-validating system, ensuring that you can analytically confirm the success of the reaction in real-time.

Step-by-Step Methodology: Scavenger-Assisted Photodeprotection

  • Solvent Preparation: Prepare a solvent mixture of Acetonitrile and Water (typically 90:10 v/v) to ensure a protic environment for hemiacetal hydrolysis[2]. Degas the solvent by sparging with Argon for 10 minutes to prevent photo-oxidation side reactions.

  • Scavenger Addition: Dissolve the 2-NB protected substrate (e.g., 1 mM) in the solvent. Add 10 equivalents of semicarbazide hydrochloride[3] (or an alternative scavenger like hydroxylamine). Note: If the substrate is acid-sensitive, buffer the solution to pH 7.4 using a standard phosphate buffer.

  • Irradiation Setup: Place the solution in a quartz cuvette or a UV-transparent vial. Irradiate using a narrow-band UV LED or a medium-pressure mercury lamp equipped with a 365 nm bandpass filter. Maintain the sample temperature at 25°C using a cooling block to prevent thermal degradation.

  • In-Process Monitoring (Self-Validation): Do not rely on time alone. Monitor the reaction via HPLC or LC-MS every 10 minutes. Look for the disappearance of the starting material and the simultaneous appearance of the semicarbazone derivative (the trapped byproduct). The reaction is complete when the starting material peak area is <1%.

  • Product Recovery: Lyophilize the mixture or perform a solid-phase extraction (SPE) to separate your deprotected substrate from the highly polar semicarbazone byproduct and excess scavenger.

References

  • Source: thieme-connect.
  • Source: wikipedia.
  • Source: acs.
  • Source: researchgate.
  • Technical Support Center: Troubleshooting ...
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Minimizing Phototoxicity with 5-Fluoro-4-iodo-2-nitrobenzyl Reagents

Topic: Optimization of Live-Cell Imaging & Uncaging Protocols Reagent Focus: 5-Fluoro-4-iodo-2-nitrobenzyl bromide (and derivatives) Ticket ID: #OPT-UV-IODO-001 System Overview: The "Heavy Atom" Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Live-Cell Imaging & Uncaging Protocols Reagent Focus: 5-Fluoro-4-iodo-2-nitrobenzyl bromide (and derivatives) Ticket ID: #OPT-UV-IODO-001

System Overview: The "Heavy Atom" Challenge

Welcome to the Technical Support Center. You are likely using 5-Fluoro-4-iodo-2-nitrobenzyl bromide to synthesize a "caged" bioactive molecule or as a photo-crosslinker.

While this reagent offers precise spatiotemporal control, it presents a unique phototoxicity profile compared to standard o-nitrobenzyl cages. The presence of Iodine (a heavy atom) significantly alters the photophysics via Spin-Orbit Coupling .[1][2]

  • The Benefit: Enhanced intersystem crossing can improve specific photochemical yields.

  • The Risk: It drastically increases the generation of Singlet Oxygen (

    
    )  upon UV irradiation.
    

This guide moves beyond generic "low light" advice to address the specific molecular hazards of iodinated nitrobenzyls.

Module 1: Reagent Preparation (Chemical Toxicity)

Status: Critical Issue: Before you even turn on the laser, your cells may be dying from chemical alkylation.

The "bromide" in the reagent name indicates it is a potent alkylating agent . It reacts indiscriminately with nucleophiles (Cysteine, Lysine, Histidine) on cellular proteins.

Protocol: Elimination of Free Alkylator

If you are synthesizing a caged probe, you must ensure 99.9% removal of the unreacted benzyl bromide precursor before applying it to cells.

  • Purification: HPLC purification is mandatory. Simple precipitation is often insufficient to remove trace benzyl bromide.

  • Solvent Exchange: Do not inject DMSO stocks directly into the imaging chamber if the concentration exceeds 0.1% v/v.

  • The "Mock" Control:

    • Experiment: Treat cells with the uncaged byproduct (if available) or a hydrolyzed analog lacking the bioactive cargo.

    • Readout: If cells die without UV light, your purification failed. The alkylating bromide is still present.

Module 2: Optical Configuration (Phototoxicity)

Status: Active Issue: Managing the "Heavy Atom Effect" and UV damage.

Standard nitrobenzyls require UV (350–365 nm). The iodinated derivative generates excessive Reactive Oxygen Species (ROS) due to the iodine atom facilitating triplet state formation.

Comparison of Excitation Sources
Light SourceWavelengthRisk LevelEfficacyRecommendation
UV Lamp/LED 365 nmCritical HighAvoid for live cells. Widefield UV excites the entire volume, generating massive ROS.
Diode Laser 405 nmHigh ModeratePreferred 1P source. Use strictly focused (confocal) illumination to limit ROS to the focal plane.
Two-Photon (2P) 720–740 nmLow HighGold Standard. Confines excitation to the femtoliter focal volume, negating out-of-focus ROS generation.
The "Pulsed" Strategy

Continuous Wave (CW) lasers at 405 nm are highly toxic for iodinated probes.

  • Action: Use an AOTF (Acousto-Optic Tunable Filter) to "pulse" the uncaging laser.

  • Duty Cycle: Uncage only during the "flyback" of the scan or in specific Regions of Interest (ROI). Do not uncage the whole field.

Module 3: Biological Protection (ROS Scavenging)

Status: Mandatory Issue: Iodine-mediated Singlet Oxygen generation.

Because the iodine atom acts as a photosensitizer, you must chemically buffer the cytoplasm against oxidation. Standard media (DMEM/RPMI) is insufficient.

Recommended Media Additives

Note: Add these immediately prior to imaging.

  • Ascorbic Acid (Vitamin C): 100–500 µM. Scavenges free radicals.[3]

  • Rutin: 10–20 mg/L. Stabilizes cell membranes against lipid peroxidation.

  • Opti-Klear™ or equivalent: Use phenol-red-free media to prevent secondary phototoxicity.

Module 4: Troubleshooting & Diagnostics

Workflow Visualization

UncagingWorkflow Start Start Live-Cell Experiment CheckChem 1. Chemical Toxicity Check (Dark Control) Start->CheckChem Purify Re-Purify Probe (Remove Bromide) CheckChem->Purify Cells Die in Dark CheckPhoto 2. Phototoxicity Check (Laser Only, No Probe) CheckChem->CheckPhoto Cells Healthy Purify->CheckChem AdjustLaser Reduce Power / Switch to 2P (720nm) CheckPhoto->AdjustLaser Cells Bleb/Shrink Imaging 3. Uncaging Experiment (Probe + Laser) CheckPhoto->Imaging Cells Healthy AdjustLaser->CheckPhoto Result Analyze Biological Response Imaging->Result

Caption: Step-by-step validation workflow to isolate chemical toxicity (alkylating bromide) from phototoxicity (UV/ROS).

Frequently Asked Questions (FAQ)

Q1: My cells display "blebbing" within 30 seconds of uncaging. Is this the drug or the light?

  • Diagnostic: Perform the "Light-Only" control (Module 4 diagram). Irradiate cells without the probe loaded.

  • Analysis:

    • If cells still bleb: It is UV Phototoxicity . Switch to Two-Photon excitation (720 nm) or reduce 405 nm laser power by 50%.

    • If cells are fine: It is ROS from the Iodine or the Uncaged Byproduct (nitrosoaldehyde). Increase Ascorbic Acid concentration.

Q2: Can I use 488 nm to uncage?

  • Answer: Unlikely. While the iodine substituent redshifts the absorption slightly compared to standard nitrobenzyls, the cross-section at 488 nm is usually negligible. You will likely bleach your GFP/FITC label before uncaging your drug. Stick to 405 nm or 2P (720 nm).

Q3: The uncaging works, but the biological response is slower than expected.

  • Technical Insight: The iodine atom can facilitate "intersystem crossing," trapping the molecule in a triplet state.[1][2] This can sometimes slow down the release rate compared to non-iodinated versions. Ensure your imaging frame rate matches the release kinetics (ms vs. seconds).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Available at: [Link]

  • Zipfel, W. R., et al. (2003). "Live tissue intrinsic emission microscopy using multiphoton-excited native fluorescence and second harmonic generation." Nature Biotechnology (Discusses 2P advantages). Available at: [Link]

  • Icha, J., et al. (2017).[4] "Phototoxicity in live fluorescence microscopy, and how to avoid it." BioEssays. Available at: [Link]

  • Laissue, P. P., et al. (2017). "Assessing phototoxicity in live fluorescence imaging." Nature Methods.[5][6] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Strategies for 5-Fluoro-4-iodo-2-nitrobenzyl Bromide Adducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic and isolation challenges associated with 5-fluoro-4-iodo-2-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic and isolation challenges associated with 5-fluoro-4-iodo-2-nitrobenzyl bromide adducts.

The parent electrophile, 5-fluoro-4-iodo-2-nitrobenzyl bromide (CAS: 1824058-14-1), is a highly versatile, poly-functionalized building block used extensively in drug discovery[1]. However, its resulting adducts (ethers, thioethers, and amines) inherit a unique set of chemical sensitivities. They are prone to photochemical degradation, thermal lability, and acid-catalyzed hydrolysis. This guide synthesizes field-proven methodologies to ensure high-purity isolation without compromising the structural integrity of your compounds.

Diagnostic Purification Workflow

PurificationLogic Crude Crude Adduct Mixture (Contains Excess Benzyl Bromide) Scavenge Add Amine Scavenger (Diethylamine, 30 min) Crude->Scavenge Workup Aqueous Workup (Dilute HCl Wash) Scavenge->Workup Phase Phase Separation Workup->Phase Aqueous Aqueous Layer (Discard: Scavenged Byproducts) Phase->Aqueous Lower Phase Organic Organic Layer (Contains Crude Adduct) Phase->Organic Upper Phase TLC TLC Validation (Check for Baseline Impurities) Organic->TLC Column Flash Chromatography (1% TEA Deactivated Silica) TLC->Column Confirmed Pure Pure 5-Fluoro-4-iodo-2-nitrobenzyl Adduct Column->Pure

Workflow for the isolation and purification of 5-fluoro-4-iodo-2-nitrobenzyl adducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My target adduct co-elutes with unreacted 5-fluoro-4-iodo-2-nitrobenzyl bromide on silica gel. How can I separate them without complex chromatography? A: This is a frequent bottleneck because the polarity difference between the unreacted benzyl bromide and the resulting non-polar adducts is often negligible.

  • Causality: Benzyl bromides lack strong hydrogen-bonding capabilities, causing them to migrate rapidly with non-polar solvent fronts alongside your product[2].

  • Solution (The Scavenger Approach): Exploit the electrophilicity of the starting material rather than its polarity. Post-reaction, add an excess of a secondary amine (e.g., diethylamine or dimethylamine) directly to the crude mixture. The amine rapidly alkylates the residual benzyl bromide, forming a highly polar tertiary amine. During a subsequent acidic workup (dilute HCl), this scavenged byproduct protonates and partitions completely into the aqueous layer, leaving your non-basic adduct safely in the organic phase, as established in [2].

Q2: My adduct degrades during flash chromatography, resulting in severe streaking and low isolated yields. What is causing this? A: Benzyl adducts, particularly those bearing strong electron-withdrawing groups like the nitro moiety, are highly sensitive to acidic environments.

  • Causality: Standard silica gel (SiO₂) contains acidic silanol groups. These active sites catalyze the hydrolysis or cleavage of sensitive benzylic bonds, converting your adduct back into a benzyl alcohol derivative[3].

  • Solution: You must deactivate the silica gel prior to loading your sample. Prepare your column slurry using a mobile phase spiked with 1% (v/v) triethylamine (TEA) to neutralize the acidic silanol sites[3]. Alternatively, switch your stationary phase to neutral alumina, which is significantly gentler on acid-labile benzylic systems.

Q3: My purified adduct is initially a pale yellow solid, but it turns dark brown after a few days on the bench. Is it degrading? A: Yes, your compound is undergoing photochemical degradation.

  • Causality: The 5-fluoro-4-iodo-2-nitroaromatic system is notoriously light-sensitive. Ambient UV and visible light induce homolytic cleavage of the weak carbon-iodine (C-I) bond. The generated iodine radicals dimerize to form molecular iodine (I₂), which imparts a dark brown or purple discoloration to the sample.

  • Solution: Conduct all purification steps (including rotary evaporation and column chromatography) in amber glassware or wrap your apparatus in aluminum foil. Store the final purified adduct under an inert atmosphere (argon or nitrogen) at -20°C in complete darkness.

Quantitative Comparison of Purification Strategies

To assist in selecting the optimal purification route, refer to the performance metrics of standard strategies below:

Purification StrategyTypical Yield RecoveryPurity AchievedProcessing TimePrimary Limitation
Amine Scavenging + Extraction 85–95%>90%~1–2 hoursDoes not remove non-electrophilic byproducts.
Deactivated Silica Chromatography 70–85%>98%~3–4 hoursRequires careful gradient optimization and TEA buffering.
Recrystallization 50–70%>99%~12–24 hoursRequires highly crystalline adducts; significant yield loss in mother liquor.
Self-Validating Experimental Protocol: Synthesis and Purification of O-Alkylated Adducts

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation check confirms success.

Step 1: Reaction and Quenching
  • Run the alkylation reaction in anhydrous DMF using your target nucleophile and an appropriate base (e.g., K₂CO₃).

  • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The complete disappearance of the nucleophile spot indicates the reaction has reached its maximum conversion.

Step 2: Electrophile Scavenging
  • If TLC indicates the presence of residual 5-fluoro-4-iodo-2-nitrobenzyl bromide, add 2.0 equivalents of diethylamine directly to the crude reaction mixture.

  • Stir at room temperature for 30 minutes.

  • Mechanistic Note: Diethylamine converts the lachrymatory, co-eluting benzyl bromide into a highly polar, water-soluble amine[2].

Step 3: Aqueous Workup
  • Dilute the mixture with Ethyl Acetate (10 volumes) and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl (3 × 5 volumes) to remove the scavenged byproduct and DMF.

  • Wash with saturated NaHCO₃ (1 × 5 volumes) and brine (1 × 5 volumes).

  • Validation Check: Spot the final aqueous wash on a TLC plate and view under a UV lamp (254 nm). No UV-active spots should be visible. If spots remain, repeat the extraction to ensure no product is lost to the aqueous phase.

Step 4: Deactivated Chromatography
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the water bath temperature below 35°C to prevent thermal degradation of the benzylic system[3].

  • Prepare a silica gel column using Hexane/EtOAc (9:1) containing 1% Triethylamine (TEA)[3].

  • Load the crude residue and elute using a gradient of 9:1 to 7:3 Hexane/EtOAc.

  • Validation Check: Co-spot the collected fractions with the crude mixture. The target adduct must elute as a single, tight spot without tailing. (Tailing indicates insufficient silica deactivation; if observed, increase TEA concentration slightly in future runs).

References
  • How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Available at:[Link]

Sources

Optimization

Preventing nucleophilic aromatic substitution on 5-Fluoro-4-iodo-2-nitrobenzyl bromide

The following technical guide is designed to support researchers working with 5-Fluoro-4-iodo-2-nitrobenzyl bromide , specifically addressing the challenge of chemoselectivity. Executive Summary: The Reactivity Paradox R...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to support researchers working with 5-Fluoro-4-iodo-2-nitrobenzyl bromide , specifically addressing the challenge of chemoselectivity.

Executive Summary: The Reactivity Paradox

Researchers utilizing 5-Fluoro-4-iodo-2-nitrobenzyl bromide are typically attempting to functionalize the benzylic position (via SN2 alkylation). However, this molecule presents a "perfect storm" for side reactions due to its substitution pattern.

  • The Desired Target: The Benzyl Bromide (Position 1). This is activated for nucleophilic attack, especially with the ortho-nitro group providing anchimeric assistance.

  • The Hazard: The Fluorine atom (Position 5). Because the Fluorine is located para to the Nitro group (an electron-withdrawing group), the aromatic ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[1][2]

Key Technical Insight: Fluorine is often the fastest leaving group in SNAr reactions (faster than Iodine or Bromine) because the highly electronegative fluorine stabilizes the intermediate Meisenheimer complex. If your reaction conditions are too aggressive (high temperature, polar aprotic solvents), the nucleophile will attack the ring, displacing the fluorine, rather than the benzyl bromide.

Visualizing the Competition

The diagram below illustrates the kinetic competition between the desired benzylic substitution and the undesired aromatic substitution.

ReactionPathways Start 5-Fluoro-4-iodo-2-nitrobenzyl bromide (Starting Material) DesiredProduct DESIRED PRODUCT (Benzylic Substitution) Retains F and I on ring Start->DesiredProduct Path A: SN2 Attack on -CH2Br Favored by: Low Temp, Non-polar Solvents UndesiredProduct IMPURITY (SNAr) (Aromatic Substitution) Loss of F, Retention of Br Start->UndesiredProduct Path B: SNAr Attack on C-F Favored by: High Temp, DMF/DMSO, Strong Base Nucleophile Nucleophile (Nu:) Nucleophile->Start

Figure 1: Kinetic competition between Path A (Benzylic Alkylation) and Path B (SNAr displacement of Fluorine). The Fluorine is para-activated by the Nitro group, making it a competent leaving group.

Troubleshooting Guide & FAQs

Scenario A: "I am seeing a product with the wrong mass (M-19+Nu)."

Diagnosis: You have successfully performed an SNAr reaction, displacing the Fluorine atom instead of the Bromine. Why it happened: The reaction energy was likely too high, or the solvent stabilized the SNAr transition state. Corrective Actions:

  • Lower the Temperature: SNAr generally has a higher activation energy than benzylic SN2. Run the reaction at 0°C or even -20°C . Do not heat to reflux.

  • Change the Solvent: Avoid polar aprotic solvents like DMF or DMSO . These solvents solvate cations very well, leaving the nucleophile "naked" and highly reactive, which accelerates SNAr significantly.

    • Recommended:DCM (Dichloromethane) , THF , or Acetonitrile .

  • Check Base Strength: If using a deprotonated nucleophile (e.g., Sodium ethoxide), the negative charge density is high. Switch to a weaker base (e.g., K₂CO₃ or DIPEA ) to rely on the neutral nucleophile attacking the benzylic carbon.

Scenario B: "The reaction turns a deep red/orange color immediately."

Diagnosis: Formation of a Meisenheimer Complex .[1][3] Technical Context: Before the Fluorine is displaced in an SNAr mechanism, the nucleophile adds to the aromatic ring, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[3] These are often deeply colored. Significance: This is a warning sign that the nucleophile is attacking the ring. Immediate Action: Cool the reaction immediately. Dilute with a non-polar solvent (like Toluene or Hexanes) if possible to destabilize the complex.

Scenario C: "Can I use the Iodine (Pos 4) for cross-coupling later?"

Question: "If I prevent SNAr at the Fluorine, will the Iodine survive?" Answer: Yes. The Iodine is meta to the Nitro group.

  • Electronic Logic: The meta position is not activated for SNAr. Therefore, the Iodine is stable towards nucleophiles under conditions that would displace the Fluorine.

  • Caution: Avoid using organolithiums or Grignard reagents during the alkylation step, as these will trigger Lithium-Halogen Exchange at the Iodine position.

Recommended Protocol: "Safe" Benzylic Alkylation

Designed to minimize SNAr interference.

ParameterRecommendationRationale
Solvent DCM or THF Low polarity suppresses the charge-separated transition state of SNAr.
Temperature 0°C to RT Keeps the system below the activation energy threshold for C-F bond cleavage.
Base DIPEA or K₂CO₃ Mild bases prevent the formation of "hard," aggressive anionic nucleophiles.
Concentration 0.1 M Moderate dilution prevents thermal runaways (exotherms) that could trigger SNAr.

Step-by-Step Workflow:

  • Dissolve 5-Fluoro-4-iodo-2-nitrobenzyl bromide (1.0 eq) in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Cool the solution to 0°C using an ice bath.

  • Add the Base (e.g., DIPEA, 1.2 eq).

  • Add the Nucleophile (e.g., amine, 1.0 eq) dropwise over 10-15 minutes. Note: Slow addition keeps the local concentration of nucleophile low.

  • Monitor via TLC or LCMS after 1 hour at 0°C.

    • Success Marker: Disappearance of starting material, appearance of product with retention of F (check mass spec).

  • Only warm to Room Temperature (RT) if conversion is stalled.

Safety & Handling (Critical)

  • Lachrymator Warning: Benzyl bromides are potent lachrymators (tear gas agents).

    • Protocol: Always handle in a functioning fume hood.

    • Decontamination: Neutralize glassware with a dilute solution of ammonia or sodium thiosulfate to destroy residual benzyl bromide before removing from the hood.

  • Light Sensitivity: Iodinated aromatics can be light-sensitive. Wrap flasks in aluminum foil during reaction and storage.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism: The activation of aryl fluorides by para-nitro groups is a foundational principle of organic synthesis.

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." [Link]

  • Reactivity of Benzyl Halides : Benzyl halides are highly reactive toward SN2 reactions. The presence of an ortho-nitro group can further accelerate this via anchimeric assistance, but also introduces the risk of side reactions.

    • Source: Chemistry LibreTexts. "Nucleophilic Substitution of Benzylic Halides." [Link]

  • Safety Data for Nitrobenzyl Bromides: Handling precautions for lachrymatory agents like 4-nitrobenzyl bromide (analogous handling for the 5-F, 4-I deriv

    • Source: Carl Roth Safety Data Sheet. "4-Nitrobenzyl bromide." [Link]

Sources

Troubleshooting

How to monitor the progress of a reaction involving 5-Fluoro-4-iodo-2-nitrobenzyl bromide by HPLC

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Analytical Development Ticket ID: #FINBB-HPLC-001 Welcome to the Technical Support Center You are accessing this guide because you are working...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Analytical Development Ticket ID: #FINBB-HPLC-001

Welcome to the Technical Support Center

You are accessing this guide because you are working with 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINBB) . This is not a standard alkyl halide; it is a highly functionalized, electron-deficient benzyl bromide.

The Core Challenge: FINBB is a "ticking clock" in analytical terms. The benzylic carbon is highly activated by the ortho-nitro and para-iodo electron-withdrawing effects, making it extremely susceptible to nucleophilic attack (hydrolysis) in aqueous mobile phases. Furthermore, the iodine atom introduces significant lipophilicity and photosensitivity.

This guide provides a self-validating workflow to monitor its reaction progress (typically


 substitutions) while avoiding common analytical artifacts.

Module 1: Method Development (The Hardware)

Do not use a generic "scouting" gradient. The iodine atom acts as a lipophilic anchor, while the nitro group requires specific mobile phase buffering to prevent peak tailing.

Chromatographic Conditions
ParameterSpecificationTechnical Rationale (The "Why")
Column C18 (L1), End-capped, 3.5 µm or smaller. (e.g., Zorbax Eclipse Plus or Waters XBridge)The Iodine atom creates high hydrophobicity. End-capping is critical to prevent the nitro group from interacting with free silanols, which causes peak tailing.
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)Acidic pH suppresses silanol ionization and keeps the nitro group neutral. Crucial: Do not use neutral water; hydrolysis accelerates at neutral/basic pH.
Mobile Phase B Acetonitrile (ACN) + 0.1% AcidACN is preferred over Methanol. Methanol is nucleophilic and can react with FINBB to form the methyl ether artifact during the run.
Gradient 50% B to 95% B over 10 minsFINBB is very non-polar due to the Iodine. Start high (50%) to save time; you don't need to trap polar impurities for this specific monitoring task.
Flow Rate 1.0 - 1.5 mL/minHigh flow minimizes the residence time of the unstable bromide in the aqueous mobile phase.
Detection 254 nm (Primary)The Nitro-aromatic system has strong absorbance here. The Iodine atom also enhances UV cross-section.
Temperature 25°C - 30°CDo not heat. Elevated column temperatures accelerate on-column hydrolysis.

Module 2: Sample Preparation (The Chemistry)

WARNING: The most common error is dissolving the sample in the mobile phase. This will degrade your starting material before it reaches the column.

The "Stop-Watch" Quench Protocol

You must freeze the reaction chemically and thermally.

  • Prepare Quench Solvent: Anhydrous Acetonitrile (MeCN) chilled to 4°C.

  • Sampling: Take 10-50 µL of reaction mixture.

  • Rapid Dilution: Immediately disperse into 950 µL of the cold Quench Solvent.

  • Injection: Inject immediately. Do not store in the autosampler for >1 hour.

Visual Workflow: From Reactor to Chromatogram

Analytical_Workflow cluster_warning CRITICAL FAILURE PATH Reaction Reaction Vessel (Active FINBB) Sampling Aliquot (10-50 µL) Reaction->Sampling t = x min Quench Quench/Dilution (Cold Anhydrous ACN) Sampling->Quench Immediate Methanol Methanol Diluent Sampling->Methanol Vial HPLC Vial (< 60 min stability) Quench->Vial Vortex HPLC HPLC Injection (High Flow Rate) Vial->HPLC Auto-inject Artifact Methyl Ether Artifact (False Conversion) Methanol->Artifact Solvolysis

Figure 1: The "Stop-Watch" workflow emphasizes the use of non-nucleophilic solvents (ACN) to prevent solvolysis artifacts during sample preparation.

Module 3: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" eluting earlier than my starting material (FINBB). What is it?

Diagnosis: This is likely 5-Fluoro-4-iodo-2-nitrobenzyl alcohol . Cause: Hydrolysis. The bromide leaving group is displaced by water.

  • Scenario A (In Vial): Your sample sat in the autosampler too long in a wet solvent.

  • Scenario B (On Column): Your mobile phase is neutral pH, or the flow rate is too slow.

  • Fix: Check the peak area ratio. If the alcohol peak grows over time in repeated injections of the same vial, the degradation is happening in the vial. Use anhydrous ACN.

Q2: My peak areas are fluctuating, and the baseline is noisy.

Diagnosis: Photolytic Dehalogenation. Cause: The Carbon-Iodine (C-I) bond is weak and photosensitive. The Nitro group can also facilitate radical formation under intense light. Fix: Use amber glass vials. Turn off the internal light in the autosampler if possible.

Q3: The reaction seems to "stall" at 90% conversion.

Diagnosis: Precipitation or Solubility Limit. Cause: The product (likely a coupled benzyl derivative) might be less soluble in the reaction matrix than the starting FINBB. Fix: Ensure your sampling technique takes a representative suspension, or solubilize the aliquot completely in the Quench Solvent (ACN) to ensure you aren't filtering out the product.

Q4: Can I use Methanol in the mobile phase?

Diagnosis: Not recommended for the B-line. Cause: While less critical than the sample diluent, Methanol in the mobile phase can react with the bromide on-column at high temperatures/pressures, leading to peak broadening or splitting. Fix: Stick to Acetonitrile/Water/Formic Acid.

Module 4: Data Interpretation

When monitoring the disappearance of FINBB, you must account for the difference in extinction coefficients (


) between the starting material and the product.
The Hydrolysis Pathway (Know Your Enemy)

Understanding the degradation pathway helps you identify impurity peaks.

Degradation_Pathway FINBB FINBB (Starting Material) Rt: ~8-10 min Alcohol Hydrolysis Product (Alcohol) Rt: ~3-5 min FINBB->Alcohol + H2O (Mobile Phase/Wet Solvent) Ether Solvolysis Artifact (Me-Ether) Rt: ~6-7 min FINBB->Ether + MeOH (Wrong Diluent)

Figure 2: Common degradation pathways. The Alcohol elutes significantly earlier due to the loss of the lipophilic Bromide and gain of the polar Hydroxyl group.

Calculating Conversion

Do not use raw Area %.



  • RRF (Relative Response Factor): Since the Nitro and Iodine groups are present in both SM and Product, the

    
     is similar, but not identical. For strict kinetics, determine the RRF using isolated standards. For routine monitoring, Area % is an acceptable approximation if the product retains the aromatic core.
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text on HPLC method development for reactive compounds).

  • Ji, S., Gao, H., Xia, X., & Zheng, F. (2019).[2] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[2][3] RSC Advances, 9, 25797-25804.[4] (Discusses the lability and derivatization of benzyl halides).

  • NIST Chemistry WebBook. (2023). UV/Visible Spectra of Nitrobenzyl Derivatives. (Used for confirming UV absorption characteristics of the nitro-aromatic chromophore).[5]

  • BenchChem. (2025).[6] Handling and Side Reactions of Benzyl Bromides. (Practical guide on minimizing hydrolysis and quaternary salt formation).

Sources

Optimization

Overcoming challenges in the mass spectrometry of iodinated organic compounds

Status: Operational Operator: Senior Application Scientist Ticket Focus: Iodinated Organic Compounds (IOCs) Mission: To resolve ionization failures, spectral instability, and data interpretation bottlenecks specific to t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Iodinated Organic Compounds (IOCs) Mission: To resolve ionization failures, spectral instability, and data interpretation bottlenecks specific to the carbon-iodine (C-I) bond.

🟢 Module 1: Ionization Failure (The "No Signal" Issue)

User Query: "I am analyzing a series of iodinated biphenyls and synthetic intermediates. I see nothing in ESI positive mode, even at high concentrations. Is my source broken?"

Root Cause Analysis

Your source is likely fine. The issue is chemical physics.

  • Lack of Protonation Sites: Many iodinated organics are highly lipophilic and lack basic nitrogen or oxygen atoms required to accept a proton (

    
    ) in Electrospray Ionization (ESI).
    
  • Charge Delocalization: The large electron cloud of iodine stabilizes the neutral molecule, making protonation energetically unfavorable compared to solvent clusters.

Troubleshooting Protocol: Source Selection & Coordination Chemistry

Option A: Switch Ionization Source (Recommended) If available, switch to Atmospheric Pressure Photoionization (APPI) .

  • Why: APPI utilizes photons (typically 10 eV or 10.6 eV) to ionize the molecule directly (

    
    ) or via a dopant.[1] It is far superior for non-polar halogenated aromatics than ESI or APCI.
    
  • Dopant Strategy: Use Toluene or Acetone as a dopant to lower the ionization energy threshold.

Option B: Silver-Ion Coordination ESI (The "Pro-Tip") If you are restricted to ESI, you must force ionization by exploiting the "soft" Lewis acid character of silver ions (


), which have a high affinity for the soft iodine ligand.

Protocol: Silver Complexation Workflow

  • Reagent: Prepare a

    
     solution of Silver Tetrafluoroborate (
    
    
    
    ) or Silver Acetate in Methanol.
  • Mobile Phase Doping: Post-column infusion is best to avoid plating silver on your LC column. Infuse the Ag solution at 5-10% of the total flow rate.

  • Detection: Monitor for the

    
     and 
    
    
    
    adducts.
    • Note: Silver has two isotopes (

      
      : 51.8%, 
      
      
      
      : 48.2%). You will see a distinct doublet separated by 2 Da. This serves as a confirmation fingerprint.
Decision Logic: Source Selection

SourceSelection Start Compound Analysis Polarity Is the compound Polar/Basic? Start->Polarity ESI Use ESI (+/-) Polarity->ESI Yes NonPolar Non-Polar / Neutral Polarity->NonPolar No SourceCheck Is APPI Available? NonPolar->SourceCheck APPI Use APPI (Dopant Assisted) SourceCheck->APPI Yes (Best Sensitivity) Coordination Use Ag+ Coordination ESI SourceCheck->Coordination No (ESI Only)

Figure 1: Decision matrix for selecting the optimal ionization source based on compound polarity and instrument availability.

🟡 Module 2: Spectral Instability (The "Fragmented Peak" Issue)

User Query: "I see a strong signal, but it corresponds to [M-127]. I am losing the iodine atom before detection. How do I keep the molecule intact?"

Root Cause Analysis

The Carbon-Iodine (C-I) bond is the "weak link" in organic mass spectrometry.

  • Bond Energy: The C-I bond dissociation energy is significantly lower than other halogens.

  • Thermal Instability: High source temperatures in ESI/APCI or high collision energies in the transfer optics cause homolytic cleavage (

    
    ) or heterolytic loss (
    
    
    
    ).

Quantitative Comparison of Halogen Bond Strengths

Bond TypeBond Energy (kcal/mol)Stability RiskRecommended Source Temp
C-F ~116Ultra-StableStandard (

C)
C-Cl ~81StableStandard (

C)
C-Br ~68ModerateModerate (

C)
C-I ~53 Unstable Low (

C)
Troubleshooting Protocol: "Cold" Ionization
  • Temperature Drop: Reduce the Desolvation Gas Temperature (ESI) or Vaporizer Temperature (APCI) to the lowest point that still allows solvent evaporation (typically

    
    ).
    
  • Cone Voltage/Declustering Potential:

    • Iodinated ions are fragile in the intermediate pressure region.

    • Action: Perform a "breakdown curve" experiment. Ramp the cone voltage from 0V to 50V. You will likely see the molecular ion survive only at very low voltages (5-15V).

  • Photochemical Protection:

    • Crucial Step: Ensure all autosampler vials are amber glass. Iodinated compounds undergo photodegradation rapidly under standard lab lighting, creating artifacts before the sample even enters the MS.

🔵 Module 3: Data Interpretation (The "Needle in a Haystack" Issue)

User Query: "I am looking for iodinated metabolites in plasma. I can't find them because iodine doesn't have the distinct M+2 isotope pattern of Chlorine or Bromine."

Root Cause Analysis

You are relying on the wrong halogen signature.

  • The Trap: Chlorine (

    
    ) and Bromine (
    
    
    
    ) have distinct isotopic patterns that make them easy to spot. Iodine is monoisotopic (
    
    
    , 100% abundance). It looks just like a generic organic peak.
  • The Solution: Iodine has a massive negative mass defect .

Technical Insight: Mass Defect Filtering (MDF)

Elements found in biological matrices (C, H, N, O) have small positive or negative mass defects. Iodine is unique:

  • Hydrogen (

    
    ):  1.0078 Da (+7.8 mDa defect)
    
  • Iodine (

    
    ):  126.9045 Da (-95.5 mDa defect )
    

Adding a single iodine atom shifts the mass of a molecule significantly toward the "left" of the nominal mass (lower exact mass).

Protocol: Setting up an Iodine MDF
  • Calculate the Defect:

    • Determine the nominal mass of your target.

    • Calculate the exact mass.

    • Difference = Mass Defect.[2][3]

  • Apply the Filter:

    • In your processing software (e.g., Xcalibur, MassHunter, Analyst), set a Mass Defect Filter .

    • Target: -0.1 Da (relative to nominal).

    • Tolerance: +/- 0.05 Da.

  • Background Rejection: This filter will remove ~95% of endogenous background ions (peptides, lipids) which generally have positive mass defects (due to high Hydrogen count).

MDF_Workflow RawData Raw LC-MS Data (High Noise) CalcDefect Calculate Mass Defect (Exact - Nominal) RawData->CalcDefect FilterLogic Apply Filter: Defect < -0.05 Da CalcDefect->FilterLogic Result Iodinated Targets (Clean Spectra) FilterLogic->Result Removes Endogenous Ions

Figure 2: Mass Defect Filtering workflow to isolate iodine-containing compounds from biological matrix background.

⚪ Module 4: Frequently Asked Questions (FAQs)

Q1: Why do I see intense


 and 

adducts but no

?
A: Iodinated compounds are often highly lipophilic and lack basic sites. In the absence of a good protonation site, the molecule will scavenge ubiquitous sodium and potassium from the glassware or solvents.
  • Fix: Add Ammonium Acetate (10mM) to your mobile phase. This forces the formation of

    
     adducts, which are often more stable and reproducible than random salt adducts, and fragment more cleanly in MS/MS.
    

Q2: Can I use APCI for thermally labile iodinated compounds? A: Proceed with caution. APCI requires vaporization of the solvent/analyte mixture (usually


). This often breaks the C-I bond.[4] If you must use APCI, use "Assisted APCI" with a lower vaporizer temperature and a high flow of nebulizer gas to aid desolvation without excessive heat.

Q3: Is there a specific calibration standard for high-mass iodinated compounds? A: Yes. Sodium Iodide (NaI) or Caesium Iodide (CsI) clusters are excellent calibrants. They form repeating clusters (e.g.,


) that extend well into the high m/z range (up to 2000-3000 m/z) and provide exact mass reference points with the specific negative mass defect of iodine.

References

  • Kercher, T. et al. (2009).[5] Mass Defect Filtering for the Identification of Halogenated Metabolites. Analytical Chemistry.

  • Robb, D.B. et al. (2000). Atmospheric Pressure Photoionization: An Ionization Method for Liquid Chromatography-Mass Spectrometry. Analytical Chemistry.

  • Luo, H. et al. (2018). Bond Dissociation Energies of Organic Halides. Handbook of Bond Dissociation Energies in Organic Compounds.

  • McIndoe, J.S. (2009).[6] Monitoring the Formation of Coordination Complexes Using Electrospray Mass Spectrometry. University of Glasgow / Wiley.

Sources

Reference Data & Comparative Studies

Validation

Comparing the photolysis quantum yield of different nitrobenzyl protecting groups

This guide provides an in-depth technical comparison of nitrobenzyl photolabile protecting groups (PPGs), focusing on their photolysis quantum yield ( ), uncaging efficiency, and experimental characterization.[1] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of nitrobenzyl photolabile protecting groups (PPGs), focusing on their photolysis quantum yield (


), uncaging efficiency, and experimental characterization.[1]

Executive Summary: The Efficiency vs. Wavelength Trade-off

In drug development and chemical biology, the selection of a photocage is often a compromise between quantum yield (


) —the number of uncaging events per absorbed photon—and absorption cross-section (

)
.

While the parent o-nitrobenzyl (oNB) group offers a respectable quantum yield (~0.1 – 0.5), its absorption in the deep UV (<300 nm) is phototoxic to biological samples. The industry standard, 4,5-dimethoxy-2-nitrobenzyl (DMNB) , solves the toxicity problem by red-shifting absorption to ~365 nm, but at a significant cost to quantum efficiency (


).[2]

This guide analyzes these trade-offs, introduces high-efficiency alternatives like NPE and CNB , and provides a validated protocol for measuring quantum yield in your own lab.[2]

Comparative Analysis of Nitrobenzyl Derivatives

The following table synthesizes experimental data for the most common nitrobenzyl variants. Note that "Uncaging Efficiency" (


) is often the most critical metric for practical application.
Protecting GroupAbbr.

(nm)
Quantum Yield (

)

(

)
Uncaging Efficiency (

)
Primary Application
o-Nitrobenzyl oNB ~2800.10 – 0.50 < 100LowSolid-phase synthesis; non-biological contexts.
4,5-Dimethoxy-2-nitrobenzyl DMNB ~3500.005 – 0.03 ~5,000ModerateStandard for Bio: Live-cell imaging, caged neurotransmitters.[2]

-Carboxy-2-nitrobenzyl
CNB ~2600.15 – 0.20 < 200ModerateFast Uncaging: High solubility; rapid release kinetics (

).[2]
1-(2-nitrophenyl)ethyl NPE ~2600.50 – 0.63 ~300High High Efficiency: Caged ATP/nucleotides; generates chiral center.[2]
Nitrodibenzofuran NDBF ~330~0.70 ~18,000Very High Two-Photon: Deep tissue imaging; superior cross-section.[2]
Technical Deep Dive[2]
DMNB: The Wavelength Specialist

Despite its low quantum yield, DMNB remains the most popular cage because its methoxy substituents donate electron density to the aromatic ring, lowering the energy gap for the


 transition. This allows for uncaging at 365 nm  (UV-A) or 405 nm  (visible violet), avoiding the DNA-damaging effects of the <300 nm light required for oNB.[2]
  • Limitation: The electron-donating groups also stabilize the excited triplet state, which acts as a "trap," reducing the probability of the productive aci-nitro formation and lowering

    
    .
    
NPE: The Efficiency King

The introduction of a methyl group at the benzylic position (forming the 1-(2-nitrophenyl)ethyl group) drastically increases quantum yield to >0.5. This is likely due to the "rotamer effect," where the methyl group sterically forces the nitro group into a conformation favorable for hydrogen abstraction.

  • Limitation: The benzylic carbon becomes chiral. Synthesizing NPE-caged compounds results in a mixture of diastereomers, which can complicate HPLC purification and binding affinity studies.[2]

CNB: The Solubility & Speed Solution

The


-carboxy group serves two functions: it drastically increases water solubility (critical for physiological experiments) and accelerates the dark reaction (hydrolysis of the hemiacetal), leading to microsecond-scale release rates.

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting low yields. The rate-limiting step is often the decay of the aci-nitro intermediate.[2]

PhotolysisMechanism Ground Ground State (Nitrobenzyl) Excited Excited State (Singlet/Triplet) Ground->Excited hν (Absorption) Excited->Ground Fluorescence/Decay (Lowers Φ) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Fast) Cyclic Cyclic Hemiacetal Aci->Cyclic Cyclization (Rate Limiting) Products Released Product + Nitrosobenzaldehyde Cyclic->Products Hydrolysis

Caption: The primary photolysis pathway.[2] The efficiency (


) is determined by the competition between productive H-abstraction and non-productive relaxation from the excited state.

Experimental Protocol: Measuring Quantum Yield

Method: Potassium Ferrioxalate Actinometry Objective: Determine the photon flux (


) of your light source to calculate the quantum yield (

) of your caged compound.
Phase 1: Actinometer Preparation (The "Light Meter")
  • Reagent: Potassium ferrioxalate (

    
    ).[2]
    
  • Principle: Upon irradiation,

    
     reduces to 
    
    
    
    . The
    
    
    forms a red complex with phenanthroline, quantifiable at 510 nm.
  • Protocol:

    • Dark Room: Perform all steps under red safety light.

    • Solution A: 0.006 M Potassium Ferrioxalate in 0.05 M

      
      .
      
    • Solution B (Developer): 0.1% 1,10-phenanthroline in 1 M sodium acetate buffer (pH 4.5).

Phase 2: Photon Flux Determination ( )
  • Place 3 mL of Solution A in a quartz cuvette.

  • Irradiate for time

    
     (e.g., 30 seconds) using your specific light source (e.g., 365 nm LED).
    
  • Add 0.5 mL of Solution B to the cuvette and mix. Let sit for 30 mins in the dark.

  • Measure Absorbance at 510 nm (

    
    ).
    
  • Calculate Moles of

    
    : 
    
    
    
    
    (Where
    
    
    )[2]
  • Calculate Photon Flux (

    
    ): 
    
    
    
    
    (Where
    
    
    at 365 nm)[2]
Phase 3: Sample Measurement
  • Prepare your caged compound (e.g., DMNB-Glutamate) at a concentration where absorbance > 2.0 (ensuring 99% light absorption).[2]

  • Irradiate for time

    
     under identical conditions to Phase 2.
    
  • Quantify the release of the product (using HPLC or UV-Vis spectral shift).[2]

  • Calculate Sample Quantum Yield (

    
    ): 
    
    
    
    
    [2]

ActinometryWorkflow cluster_0 Step 1: Calibrate Light Source cluster_1 Step 2: Measure Sample Start Start: Dark Room (Red Safety Light) Actinometer Irradiate Ferrioxalate (Known Φ = 1.21) Start->Actinometer Develop Add Phenanthroline (Measure A @ 510nm) Actinometer->Develop CalcFlux Calculate Photon Flux (I₀) Develop->CalcFlux Sample Irradiate Caged Sample (Same Geometry/Time) CalcFlux->Sample Use I₀ Value Quantify Quantify Product (HPLC / UV-Vis) Sample->Quantify Result Calculate Quantum Yield (Φ) Φ = (Moles Product) / (I₀ × t) Quantify->Result

Caption: Workflow for determining absolute quantum yield using chemical actinometry.

Expert Commentary & Troubleshooting

Self-Validating the Protocol
  • The "Red" Check: When developing the ferrioxalate actinometer, the solution must turn bright orange-red immediately upon adding phenanthroline. If it remains pale yellow/green, your irradiation time was too short or the lamp intensity is insufficient.

  • The "Dark" Control: Always run a parallel sample wrapped in foil. If the "Dark" sample shows product release, your compound is thermally unstable, and the calculated

    
     will be invalid.
    
Why DMNB is still the "Go-To"

You might ask: If NPE has 100x better quantum yield than DMNB, why use DMNB?

  • Stereochemistry: NPE creates a chiral center. For a drug candidate, this means testing two diastereomers with potentially different binding affinities and uncaging rates. DMNB is achiral.[2]

  • Commercial Availability: DMNB building blocks are ubiquitous and cheap.[2]

  • Wavelength: NPE absorbs at ~260 nm.[1][2] To uncage it efficiently without UV damage, you need two-photon excitation (720-740 nm), which requires expensive femtosecond lasers. DMNB can be uncaged with a simple $50 LED at 365 nm.[2]

References
  • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[2] Chemical Reviews. Link

  • Corrie, J. E. T., et al. (2005). "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers." Journal of the American Chemical Society. Link

  • Specht, A., et al. (2006).[3] "New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies."[2][3] ChemBioChem. Link

  • Kuhn, H. J., et al. (2004). "Chemical Actinometry (IUPAC Technical Report)." Pure and Applied Chemistry. Link

  • Ellis-Davies, G. C. R. (2007).[2] "Caged compounds: photorelease technology for control of cellular chemistry." Nature Methods.[2] Link

Sources

Comparative

Technical Guide: Biological Activity of 5-Fluoro-4-iodo-2-nitrobenzyl Photolysis Byproducts

Executive Summary 5-Fluoro-4-iodo-2-nitrobenzyl bromide serves as a specialized photocleavable protecting group (caging group), designed to modulate the spectral properties and photolytic efficiency of the classic o-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-4-iodo-2-nitrobenzyl bromide serves as a specialized photocleavable protecting group (caging group), designed to modulate the spectral properties and photolytic efficiency of the classic o-nitrobenzyl (oNB) scaffold. While the halogen substituents (Fluorine at C5, Iodine at C4) are introduced to tune absorption characteristics and intersystem crossing, they significantly alter the biological reactivity of the photolysis byproducts.

The primary photolysis byproduct, 5-fluoro-4-iodo-2-nitrosobenzaldehyde , exhibits enhanced electrophilicity compared to unsubstituted o-nitrosobenzaldehyde. This results in rapid scavenging of intracellular thiols (e.g., glutathione), leading to oxidative stress and potential off-target protein modification. This guide analyzes these biological activities, compares the compound against standard alternatives, and provides validated protocols for assessing byproduct toxicity.

Photochemical Mechanism & Byproduct Generation[1][2]

To understand the biological activity, one must first isolate the active species generated upon irradiation. The photolysis of 5-fluoro-4-iodo-2-nitrobenzyl derivatives follows the established o-nitrobenzyl mechanism but is influenced electronically by the halogen substituents.

The Photolytic Pathway

Upon UV/Visible irradiation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This rearranges to release the "caged" bioactive molecule (e.g., glutamate, DNA, nucleotide) and the nitroso-aldehyde byproduct.

PhotolysisPathway Caged Caged Compound (5-F-4-I-oNB-Substrate) Excited Excited State (Triplet) Caged->Excited hv (UV/Vis) Aci aci-Nitro Intermediate Excited->Aci H-abstraction Products Bioactive Substrate 5-Fluoro-4-iodo- 2-nitrosobenzaldehyde Aci->Products Hydrolysis

Figure 1: Photolytic cleavage pathway yielding the reactive nitroso byproduct.

The "Nitroso Problem"

The generated 5-fluoro-4-iodo-2-nitrosobenzaldehyde is the driver of biological interference. Unlike the inert released substrate, this byproduct is a potent electrophile. The presence of the electron-withdrawing Fluorine and Iodine atoms on the ring lowers the LUMO energy of the nitroso group, making it more reactive toward nucleophiles than the standard o-nitrosobenzaldehyde.

Biological Activity of the Byproduct[1][3]

The biological impact of the byproduct can be categorized into three distinct modes of action: Thiol Depletion , Optical Interference , and Direct Cytotoxicity .

Thiol Scavenging & Oxidative Stress

The most critical interaction is the reaction with cellular thiols (R-SH), such as Glutathione (GSH) and Cysteine residues on proteins.

  • Mechanism: The nitroso group undergoes nucleophilic attack by thiolate anions.

  • Consequence: This reaction depletes the cell's antioxidant pool (GSH), leading to a rise in Reactive Oxygen Species (ROS) and oxidative stress.

  • Halogen Effect: The electron-withdrawing nature of the 5-F and 4-I substituents increases the rate of this reaction compared to non-halogenated oNB cages.

ThiolReaction cluster_outcomes Toxicity Outcomes Nitroso 5-F-4-I-2-nitrosobenzaldehyde Adduct Semimercaptal Intermediate Nitroso->Adduct + GSH GSH Glutathione (GSH) GSH->Adduct Sulfinamide Sulfinamide (Stable Adduct) Adduct->Sulfinamide Rearrangement Disulfide GSSG (Oxidized) + Amine Byproduct Adduct->Disulfide + GSH (Redox Cycling)

Figure 2: Mechanism of thiol depletion by the nitroso byproduct.

Optical Interference (Inner Filter Effect)

Nitrosobenzaldehydes are typically dark yellow to brown in color.

  • Absorbance: They possess significant extinction coefficients in the UV/blue region (300–400 nm).

  • Impact: As photolysis proceeds, the accumulation of the byproduct can absorb the incident light, preventing further uncaging (the "internal filter effect").

  • Fluorescence Quenching: The heavy atom (Iodine) may also act as a collisional quencher for nearby fluorophores via the heavy-atom effect, reducing the signal in fluorescence microscopy experiments.

Comparative Performance Guide

This table compares 5-Fluoro-4-iodo-2-nitrobenzyl bromide against the industry standards: DMNB (4,5-Dimethoxy-2-nitrobenzyl) and Bhc (Bromo-hydroxycoumarin).

Feature5-Fluoro-4-iodo-oNBDMNB (Standard)Bhc (Coumarin)
Primary Use Spectral tuning, heavy-atom effect studiesGeneral purpose cagingFast release, 2-photon
Uncaging Wavelength UV to Blue (shifted by I/F)UV (350-365 nm)UV/Blue (375-405 nm)
Byproduct 5-F-4-I-2-nitrosobenzaldehyde 4,5-dimethoxy-2-nitrosobenzaldehydeCoumarin derivative
Byproduct Toxicity High (Enhanced electrophilicity)ModerateLow
Thiol Reactivity Very High HighNegligible
Optical Interference High (Absorbs + Quenches)High (Absorbs)Low (Fluorescent)
Solubility Low (Lipophilic)ModerateModerate/High

Recommendation: Use 5-Fluoro-4-iodo-oNB only when specific spectral properties (e.g., fine-tuning absorption away from a specific fluorophore) are required. For general biological applications, Bhc or DMNB are often superior due to lower byproduct toxicity.

Experimental Validation Protocols

To validate the biological compatibility of this compound in your specific system, perform the following assays.

Protocol A: Quantifying Thiol Reactivity (Ellman’s Assay)

Use this to determine if the byproduct will deplete glutathione in your cell type.

  • Preparation: Prepare a 100 µM solution of the caged compound in PBS (with <1% DMSO).

  • Photolysis: Irradiate the sample to completion (verify by HPLC or UV-Vis) to generate the byproduct.

  • Incubation: Mix the photolyzed solution 1:1 with a 100 µM Reduced Glutathione (GSH) standard. Incubate at 37°C for 30 minutes.

  • Detection: Add DTNB (Ellman's Reagent).[1]

  • Readout: Measure absorbance at 412 nm.

    • Calculation: Compare absorbance to a "GSH only" control.

    • Interpretation: A decrease in absorbance indicates the byproduct has covalently reacted with or oxidized the GSH.

Protocol B: Cytotoxicity Assessment (MTT/WST-8)

Use this to distinguish light toxicity from byproduct toxicity.

  • Seeding: Seed cells (e.g., HEK293) in a 96-well plate.

  • Treatment Groups:

    • Group 1: Vehicle Control (Dark).

    • Group 2: Caged Compound (Dark) – Tests dark toxicity.

    • Group 3: Caged Compound + Light – Tests photolysis toxicity.

    • Group 4: Light Only – Tests phototoxicity.

  • Procedure: Add compound (e.g., 10-50 µM). Expose Group 3 & 4 to the uncaging light dose. Incubate for 24 hours.

  • Assay: Add MTT reagent, incubate 4 hours, solubilize formazan, and read OD at 570 nm.

  • Analysis: Significant viability loss in Group 3 (compared to Group 4) isolates the toxicity of the 5-Fluoro-4-iodo-2-nitrosobenzaldehyde byproduct.

Mitigation Strategies

If you must use this specific caging group:

  • Add Scavengers: Supplement the media with excess thiols (e.g., 1 mM DTT or GSH) post-photolysis if the experiment allows, to quench the nitroso byproduct before it damages cells. Note: Do not add before photolysis if the byproduct reaction is faster than the biological effect you are measuring.

  • Flow Systems: In perfusion setups, wash the sample immediately after the light pulse to remove the soluble nitroso byproduct.

  • Limit Concentration: Use the minimum concentration required for biological response to minimize the molar quantity of byproduct generated.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • Eyer, P. (1979).[2] "Reactions of nitrosobenzene with reduced glutathione."[2] Chemico-Biological Interactions. Link

  • Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews. (Discusses thiol reactivity of N=O and N=N species). Link

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of o-Nitrobenzyl Derivatives: The Nitrosohydrate." Journal of Physical Chemistry A. Link

  • Wink, D. A., et al. (1994).[3] "Reaction kinetics for nitrosation of cysteine and glutathione in aerobic nitric oxide solutions." Chemical Research in Toxicology. Link

Sources

Validation

Technical Guide: Alternatives to 2-Nitrobenzyl Photolabile Groups in Chemical Biology

Executive Summary For decades, 2-nitrobenzyl (oNB) groups have served as the workhorse of photocaging due to their synthetic accessibility and reliability. However, their dependence on ultraviolet light (UV, <365 nm) cre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 2-nitrobenzyl (oNB) groups have served as the workhorse of photocaging due to their synthetic accessibility and reliability. However, their dependence on ultraviolet light (UV, <365 nm) creates a bottleneck for advanced biological applications.[1] UV irradiation induces cellular phototoxicity, suffers from poor tissue penetration depth (<100 µm), and the oNB photocleavage generates toxic nitroso-aldehyde byproducts that can modify endogenous proteins.

This guide evaluates three superior classes of photolabile groups (PLGs)—Coumarins, BODIPY, and Cyanines —that overcome these limitations by shifting activation to the visible and near-infrared (NIR) spectrum. We provide comparative performance metrics and a validated protocol for determining uncaging efficiency.

Technical Comparison of Alternatives

A. Coumarin-Based Groups (The Blue-Green Shift)

Coumarins, particularly 7-diethylaminocoumarin-4-ylmethyl (DEACM) , represent the most immediate upgrade from oNB. They retain a similar "heterolysis" release mechanism but shift absorption into the blue/cyan region (400–450 nm).

  • Mechanism: Photo-induced heterolysis of the C-O bond at the 4-methyl position, releasing the leaving group (cargo) and a coumarin solvent adduct.

  • Key Advantage: Two-Photon Excitation (2PE). Coumarins possess significantly higher two-photon cross-sections (

    
     GM) compared to oNB (<0.1 GM), enabling precise 3D uncaging with IR lasers (700–900 nm) without bulk heating.
    
  • Limitation: Solubility can be poor, though sulfonated variants exist.

B. BODIPY-Based Groups (The High-Absorbance Standard)

Boron-dipyrromethene (BODIPY) scaffolds are renowned fluorophores adapted for photocaging.[2] They operate in the green/orange window (500–600 nm).

  • Mechanism: Recent designs utilize the meso-methyl position or B-O bond cleavage. The release is often oxidative or involves solvolysis.

  • Key Advantage: Extinction Coefficient (

    
    ).  BODIPY cages have massive 
    
    
    
    values (40,000–80,000 M
    
    
    cm
    
    
    ), meaning they capture photons 10–20x more efficiently than oNB or coumarins. This compensates for their generally lower quantum yields.[3]
  • Limitation: Low quantum yield (

    
    ) in many derivatives, requiring higher light doses despite high absorbance.
    
C. Heptamethine Cyanines (The NIR Frontier)

For in vivo applications, the "optical window" of tissue (650–900 nm) is required. Cyanine-based cages (e.g., Cy7 derivatives) meet this need.

  • Mechanism: Photo-oxidative cleavage of the C4'-amine bond. This reaction typically requires oxygen and involves the decomposition of the polymethine chain.

  • Key Advantage: Deep Tissue Penetration. Activation at 690–750 nm allows uncaging through millimeters of tissue, inaccessible to UV/Blue light.

  • Limitation: The mechanism destroys the chromophore (photobleaching is the release mechanism), preventing repetitive monitoring.

Comparative Performance Metrics

The following table synthesizes data for standard derivatives of each class.

  • 
     (Extinction Coefficient):  How well it absorbs light (Brightness).
    
  • 
     (Quantum Yield):  Efficiency of the reaction per photon absorbed.[4][5]
    
  • 
     (Uncaging Action Cross-Section):  The practical "efficiency" metric.[3]
    
Feature2-Nitrobenzyl (oNB) Coumarin (DEACM) BODIPY (meso-methyl) Cyanine (Cy7)
Activation

350–365 nm (UV)400–450 nm (Blue)500–550 nm (Green)690–780 nm (NIR)
Extinction Coeff (

)
~5,000 M

cm

~10,000–18,000 M

cm

~50,000–80,000 M

cm

~100,000+ M

cm

Quantum Yield (

)
0.1 – 0.60.05 – 0.30.001 – 0.04< 0.01
Action Cross-Section (

)
~1,000 – 3,000~1,000 – 4,000~50 – 2,000Low (< 500)
Tissue Penetration Poor (<100 µm)Low (~200 µm)ModerateHigh (>2 mm)
Byproducts Toxic Nitroso-aldehydesBenign Coumarin alcoholBODIPY solvent adductsFragmented chains

Decision Framework: Selecting the Right PLG

The following diagram illustrates the logical flow for selecting a photocage based on experimental constraints.

PLG_Selection Start Experimental Requirement Q1 Is deep tissue penetration (>1mm) or in vivo activation required? Start->Q1 NIR Select: CYANINE (Cy7) (Activation: 690-750nm) Q1->NIR Yes Q2 Is Two-Photon (2PE) precision required? Q1->Q2 No Coumarin Select: COUMARIN (DEACM) (Activation: 405nm / 2PE 800nm) Q2->Coumarin Yes Q3 Is the sample sensitive to UV toxicity or requires visible light orthogonality? Q2->Q3 No BODIPY Select: BODIPY (Activation: 500-550nm) Q3->BODIPY Yes (Green Light) oNB Select: 2-NITROBENZYL (Only if cost/synthesis is primary constraint) Q3->oNB No (UV acceptable)

Figure 1: Decision matrix for selecting photolabile groups based on tissue depth, precision, and toxicity constraints.

Experimental Protocol: Relative Photochemical Quantum Yield ( )

Determining the absolute quantum yield requires complex chemical actinometry (e.g., potassium ferrioxalate). For biological applications, a comparative method using a reference standard is more robust and reproducible.

Methodology: Comparative HPLC Decomposition

This protocol calculates


 of your novel cage (

) by comparing it to a reference cage (

) with a known quantum yield (e.g., simple oNB-caged glycine,

).
Prerequisites
  • Reference Standard: A commercially available caged compound with known

    
     at the irradiation wavelength.
    
  • Light Source: Monochromatic LED (e.g., 365nm, 405nm, or 530nm) with stable output.

  • Analysis: HPLC with UV-Vis detection.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare equimolar solutions (e.g., 100 µM) of your Sample (X) and Reference (Ref) in the same solvent (typically PBS/MeCN 1:1 mixture to mimic biological polarity).

    • Ensure absorbance at the irradiation wavelength (

      
      ) is identical for both samples (
      
      
      
      ). This ensures the photon flux absorbed is directly comparable.
  • Irradiation Setup:

    • Place both quartz cuvettes equidistant from the light source.

    • Stir samples continuously to prevent local bleaching.

  • Time-Course Sampling:

    • Irradiate samples.[1][3][6][7][8][9][10][11][12]

    • At fixed intervals (

      
       min), remove a 20 µL aliquot.
      
    • Inject immediately into HPLC to quantify the remaining caged starting material.

  • Data Analysis:

    • Plot ln(C0/Ct) vs. Irradiation Time (t) for both samples.

    • Extract the slope (

      
      ) of the linear regression (First-order decay kinetics).
      
  • Calculation: Calculate the quantum yield of your sample (

    
    ) using the equation:
    
    
    
    
    (Note: If absorbance was matched exactly at start,
    
    
    cancels out or becomes 1).
Workflow Visualization

Protocol_Workflow Prep 1. Prep Equimolar Solutions (Sample vs Reference) Match 2. Match Absorbance (A < 0.1 at λ_irr) Prep->Match Irrad 3. Irradiate & Aliquot (t = 0, 2, 5, 10 min) Match->Irrad HPLC 4. HPLC Quantification (Measure Decay) Irrad->HPLC Calc 5. Calculate Slope (k) & Derive Φ HPLC->Calc

Figure 2: Workflow for relative quantum yield determination via HPLC analysis.

References

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Weinstain, R., et al. (2015). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society, 137(1), 119–122. Link

  • Gorka, A. P., et al. (2014). A Near-IR Uncaging Strategy Based on Cyanine Photochemistry.[9][11][13][14][15] Journal of the American Chemical Society, 136(40), 14153–14159. Link

  • Bojtár, M., et al. (2019). Green-Light Activatable, Water-Soluble Red-Shifted Coumarin Photocages.[1] Organic Letters, 21(23), 9434–9439. Link

  • Strübe, F., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy.[12][16] Photochemical & Photobiological Sciences, 17, 649-656. Link

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 5-Fluoro-4-iodo-2-nitrobenzyl Bromide Derivatives

As mass spectrometry (MS) workflows advance in complexity, the demand for highly specific, predictable chemical tags has surged. 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINBB, CAS: 1824058-14-1)[1] has emerged as a struct...

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry (MS) workflows advance in complexity, the demand for highly specific, predictable chemical tags has surged. 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINBB, CAS: 1824058-14-1)[1] has emerged as a structurally sophisticated building block for peptide labeling, cross-linking, and isotopic tagging.

This guide provides an objective, data-driven comparison of the MS fragmentation patterns of FINBB derivatives against conventional alternatives like 2-Nitrobenzyl bromide (2-NBB) and 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br, Koshland’s Reagent). By analyzing the causality behind their gas-phase dissociation, this guide equips researchers with the mechanistic insights needed to optimize LC-MS/MS workflows.

Mechanistic Causality: The Anatomy of Gas-Phase Fragmentation

To effectively utilize FINBB in proteomics or small-molecule tagging, one must understand the physics governing its fragmentation under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). The fragmentation of FINBB derivatives is driven by three distinct structural features:

The "Ortho Effect"

In electron ionization and tandem mass spectrometry, ortho-substituted nitroaromatics exhibit a highly predictable rearrangement known as the "ortho effect." A labile hydrogen from the benzylic position (or an attached target molecule) interacts with the oxygen of the ortho-nitro group via a six-membered transition state[2]. This structural proximity facilitates the characteristic neutral losses of a hydroxyl radical (-17 Da) or nitric oxide (-30 Da) [3].

Halogen Cleavage (Iodine & Fluorine Dynamics)

Unlike standard nitrobenzyl tags, FINBB incorporates heavy halogens that dictate its MS/MS behavior. The carbon-iodine (C-I) bond is relatively weak. Upon collisional activation, it readily undergoes homolytic cleavage, resulting in a highly specific signature loss of an iodine radical (-126.9 Da) [4]. Conversely, the strongly electron-withdrawing fluorine atom exerts a powerful inductive effect. Instead of cleaving, the fluorine stabilizes the resulting aromatic carbocation, preventing chaotic ring-opening reactions and ensuring that the -127 Da reporter ion remains the dominant peak in the MS/MS spectrum.

G A Precursor Ion [M+H]+ FINBB-Peptide B Loss of Bromide (-79/81 Da) Benzylic Cation A->B Low CE C Ortho Effect Loss of OH/NO (-17/-30 Da) B->C Medium CE D Iodine Cleavage Loss of I radical (-127 Da) B->D Medium CE E Signature Reporter Fluorinated Core C->E High CE D->E High CE

MS/MS fragmentation of FINBB derivatives highlighting the ortho-effect and halogen loss.

Comparative Performance Analysis

When selecting a benzylic bromide reagent for protein modification, researchers historically relied on Koshland's Reagent (HNB-Br) to target Tryptophan residues [5]. However, HNB-Br presents severe analytical challenges in modern mass spectrometry.

Studies utilizing MALDI-TOF MS have demonstrated that HNB-Br is prone to causing multi-modified products (up to 5 HNB moieties per single Tryptophan) and induces complex peak-splitting artifacts due to photochemical reactions in the ionization source [6].

The FINBB Advantage: FINBB solves these issues through steric and electronic modulation. The bulky iodine atom at the 4-position provides steric hindrance that significantly reduces the risk of over-alkylation (multi-modification). Furthermore, the robust C-F bond prevents the photochemical degradation artifacts seen with HNB-Br, yielding clean, easily interpretable spectra.

Quantitative Data Comparison
Feature5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINBB)2-Hydroxy-5-nitrobenzyl bromide (HNB-Br)2-Nitrobenzyl bromide (2-NBB)
Molecular Weight 359.92 g/mol 232.03 g/mol 216.03 g/mol
Primary Target Nucleophiles (Cys, Trp)Tryptophan (Trp)General Nucleophiles
Signature MS/MS Loss -127 Da (I•), -17 Da (OH)-17 Da (OH), -30 Da (NO)-17 Da (OH), -30 Da (NO)
Over-alkylation Risk Low (Sterically hindered)High (Up to 5 per Trp)Moderate
MALDI/ESI Artifacts Minimal (Stabilized by F)High (Peak splitting)Moderate
Multiplexing Utility Excellent (Isotopic I/F tags)PoorPoor

Self-Validating Experimental Protocol: FINBB Peptide Labeling

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to prevent false positives and ensure high-fidelity MS data.

Phase 1: Selective Labeling
  • Reagent Preparation: Dissolve FINBB in anhydrous DMF to a concentration of 100 mM. Causality: Anhydrous conditions prevent the premature hydrolysis of the benzylic bromide to a benzylic alcohol, preserving its electrophilic reactivity.

  • Peptide Reaction: Resuspend the target peptide in 100 mM Sodium Acetate buffer (pH 4.5). Add FINBB to a final concentration of 5 mM and incubate in the dark for 2 hours at room temperature. Causality: At pH 4.5, primary amines (N-terminus, Lysine) are fully protonated and unreactive. This directs the electrophilic attack exclusively to the indole ring of Tryptophan or the thiol of Cysteine, ensuring site-specific labeling.

Phase 2: Quenching & Purification
  • Reaction Quenching: Add

    
    -mercaptoethanol to a final concentration of 20 mM and incubate for 15 minutes. Causality: The excess thiol rapidly consumes unreacted FINBB, preventing off-target alkylation during downstream processing.
    
  • Desalting: Purify the labeled peptide using a C18 spin column, washing with 0.1% TFA in water and eluting in 50% Acetonitrile/0.1% TFA. Causality: Removes salts, DMF, and quenched FINBB byproducts that would otherwise cause severe ion suppression in the ESI source.

Phase 3: LC-MS/MS Validation
  • Data Acquisition: Analyze via LC-MS/MS using a stepped Normalized Collision Energy (NCE) of 25, 30, and 35.

  • Self-Validation Gate: Configure the data processing software to require the presence of the [M+H - 127]+ product ion for peptide identification. Causality: Background matrix ions will not exhibit a 127 Da neutral loss. Enforcing this signature reporter ion guarantees that the identified spectra genuinely correspond to FINBB-tagged peptides.

Workflow N1 Peptide Preparation N2 FINBB Labeling (pH 4.5) N1->N2 N3 Quench & Desalt N2->N3 N4 LC-MS/MS Analysis N3->N4 N5 Data Processing N4->N5

Self-validating experimental workflow for FINBB peptide labeling and LC-MS/MS analysis.

References

  • Ramana, D. V., et al. "Some newer aspects of mass spectrometric ortho effects". ResearchGate.[Link][2]

  • Seibl, J., et al. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones". Canadian Journal of Chemistry.[Link][3]

  • Snodin, J.D., et al. "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers". Ovid. [Link][4]

  • Koshland, D. E. Jr., et al. "A Highly Reactive Colored Reagent with Selectivity for the Tryptophan Residue in Proteins. 2-Hydroxy-5-nitrobenzyl Bromide". Journal of the American Chemical Society. [Link][5]

  • Strohalm, M., et al. "Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry". Biochemical and Biophysical Research Communications.[Link][6]

Sources

Validation

Assessing the impact of the fluoro and iodo groups on photophysical properties

An in-depth understanding of halogenation is critical for engineering small-molecule fluorophores. For researchers and drug development professionals working with scaffolds like boron-dipyrromethene (BODIPY) or xanthene...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of halogenation is critical for engineering small-molecule fluorophores. For researchers and drug development professionals working with scaffolds like boron-dipyrromethene (BODIPY) or xanthene derivatives, the strategic substitution of halogen atoms dictates the ultimate fate of the excited state.

Choosing between a fluoro-substituted and an iodo-substituted group is not merely a structural optimization; it is a fundamental pivot between maximizing radiative decay (fluorescence) for imaging, or driving intersystem crossing (ISC) to generate reactive oxygen species (ROS) for targeted therapeutics.

Mechanistic Grounding: Spin-Orbit Coupling & The Heavy-Atom Effect

The photophysical divergence between fluoro and iodo groups is governed by Spin-Orbit Coupling (SOC) . According to quantum mechanical selection rules, transitions between electronic states of different spin multiplicities (e.g., from an excited singlet state


 to an excited triplet state 

) are strictly forbidden. However, the introduction of a heavy atom perturbs the electron's orbital angular momentum, relaxing this spin-forbidden rule.

Because the SOC constant scales approximately with the fourth power of the atomic number (


), the choice of halogen fundamentally alters the energy landscape :
  • The Fluoro Group (

    
    ):  Exerts a negligible heavy-atom effect. Its high electronegativity stabilizes the fluorophore against oxidative photobleaching and can favorably lower the pKa of adjacent hydroxyl groups (as seen in Oregon Green versus Fluorescein). Crucially, it preserves the 
    
    
    
    radiative pathway, ensuring a remarkably high fluorescence quantum yield (
    
    
    ).
  • The Iodo Group (

    
    ):  Acts as a massive SOC inducer. The iodo group efficiently quenches fluorescence by funneling the excited electron from 
    
    
    
    to
    
    
    . Once in this long-lived triplet state, the molecule undergoes Type II energy transfer to ground-state triplet oxygen (
    
    
    ), generating highly cytotoxic singlet oxygen (
    
    
    ) with a near-quantitative yield (
    
    
    ).

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Photon Absorption S1->S0 Fluorescence (Fluoro-dominant) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (Iodo-dominant) T1->S0 Phosphorescence / Non-radiative O2 Singlet Oxygen (1O2) T1->O2 Energy Transfer to 3O2

Excited-state pathways dictated by halogen substitution (Heavy-Atom Effect).

Quantitative Performance Comparison

The following table synthesizes experimental photophysical data comparing standard fluoro-BODIPY derivatives against their heavily halogenated iodo-BODIPY counterparts , .

Photophysical PropertyFluoro-BODIPY (Light Halogen)Iodo-BODIPY (Heavy Halogen)Causality / Mechanism
Fluorescence Quantum Yield (

)
65% – 90%1.8% – 5.0%Lack of SOC in fluorine preserves radiative

decay.
Singlet Oxygen Yield (

)
< 5%80% – 96%Iodine's massive nucleus (

) drives

ISC, enabling

sensitization.
Fluorescence Lifetime (

)
~4.0 – 5.0 ns< 0.5 nsRapid depopulation of the

state via ISC truncates the fluorescence lifetime.
Primary Deactivation Radiative EmissionIntersystem Crossing (ISC)Governed by the

dependence of the spin-orbit coupling constant.

Self-Validating Experimental Workflows

To accurately assess the impact of these functional groups, researchers must employ rigorous, self-validating spectroscopic protocols. Below are the methodologies required to quantify the shift from fluorescence to ROS generation.

Protocol 1: Determination of Relative Fluorescence Quantum Yield ( )

Causality: Absolute quantum yield measurements via integrating spheres are prone to scattering errors at low concentrations. The comparative method using a known standard (e.g., Rhodamine 6G) normalizes instrument-specific spectral sensitivities.

  • Preparation: Prepare 4-5 dilutions of both the sample and the reference standard in the same solvent.

  • Self-Validation (Inner-Filter Check): Ensure the optical density (OD) of all solutions remains strictly below

    
     at the excitation wavelength. Plot integrated fluorescence intensity versus absorbance. Validation Gate:  The relationship must be strictly linear (
    
    
    
    ). Non-linearity indicates self-quenching or inner-filter effects, requiring further dilution.
  • Measurement: Record the integrated emission spectra for all dilutions.

  • Calculation: Calculate

    
     using the gradients of the linear plots, correcting for the refractive indices of the solvents.
    
Protocol 2: Singlet Oxygen Quantum Yield ( ) via DPBF Scavenging

Causality: 1,3-Diphenylisobenzofuran (DPBF) acts as a highly specific chemical trap for singlet oxygen, forming an endoperoxide. This cycloaddition breaks the extended


-conjugation of DPBF, resulting in a measurable decrease in its strong absorbance band at 414 nm .
  • Preparation: Mix the photosensitizer (Iodo-BODIPY) with DPBF (~

    
    ) in an oxygen-saturated solvent (e.g., dichloromethane).
    
  • Self-Validation (Dark & Light Controls):

    • Dark Control: Monitor the DPBF + dye solution in the dark for 30 minutes. Validation Gate: No drop in 414 nm absorbance ensures the dye does not react with DPBF in the ground state.

    • Light Control: Irradiate a solution of DPBF without the dye. Validation Gate: No absorbance drop confirms DPBF is not undergoing direct photobleaching from the excitation source.

  • Irradiation: Irradiate the sample with a monochromatic light source matched to the dye's absorption maximum. Record the UV-Vis spectrum every 10 seconds.

  • Calculation: Compare the degradation rate of DPBF against a known singlet oxygen sensitizer (e.g., Rose Bengal or Methylene Blue) to calculate the absolute

    
    .
    

Workflow Prep Prepare Solutions OD < 0.1 to avoid inner filter Split Split Workflow Prep->Split Fluor Fluorescence Assay Measure Integrated Emission Split->Fluor DPBF Singlet Oxygen Assay Add DPBF & Irradiate Split->DPBF ValF Self-Validation: Linearity check (R² > 0.99) Fluor->ValF ValD Self-Validation: Dark & Light Controls DPBF->ValD

Self-validating experimental workflow for photophysical characterization.

Application Matrix: Strategic Selection

The divergent photophysics of fluoro and iodo substitutions dictate entirely different biomedical and material applications:

  • Select Fluoro-Derivatives For: Live-cell fluorescence microscopy, flow cytometry, and FRET-based biosensors. The high

    
     ensures brilliant signal-to-noise ratios, while the lack of singlet oxygen generation prevents phototoxicity, ensuring cell viability during prolonged time-lapse imaging.
    
  • Select Iodo-Derivatives For: Photodynamic therapy (PDT), targeted tumor ablation, and photoredox catalysis. The near-total suppression of fluorescence in favor of

    
     ensures that absorbed photonic energy is efficiently converted into localized chemical toxicity, maximizing therapeutic efficacy against malignant tissues.
    

References

  • Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic therapy. Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Halogenated BODIPY photosensitizers: Photophysical processes for generation of excited triplet state, excited singlet state and singlet oxygen. Journal of Luminescence. URL:[Link]

  • Investigating the Photophysical Properties and Biological Efficacy of BODIPY Derivatives as Photosensitizers in Photodynamic Therapy. Chemistry Proceedings (MDPI). URL:[Link]

Comparative

Cross-reactivity studies of 5-Fluoro-4-iodo-2-nitrobenzyl bromide with biological nucleophiles

This guide serves as a technical benchmark for 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB) , a highly functionalized electrophile used in proteomic profiling and fragment-based drug discovery. Unlike standard alkylating...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB) , a highly functionalized electrophile used in proteomic profiling and fragment-based drug discovery.

Unlike standard alkylating agents (e.g., Iodoacetamide), FINB combines a "super-electrophilic" benzylic center with a photolabile nitro group and a halogen handle for cross-coupling. This guide compares its performance against industry standards, focusing on kinetic selectivity between Cysteine (Cys), Lysine (Lys), and Histidine (His).

Executive Summary & Chemical Logic

Compound: 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB) Class: Activated Benzylic Electrophile / Photolabile Probe CAS: 1824058-14-1[1][2]

FINB is distinct from standard benzyl bromides due to its tri-substituted core . The ortho-nitro group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the benzylic carbon via inductive and field effects. Consequently, FINB exhibits faster kinetics than unsubstituted benzyl bromide but requires tighter pH control to maintain chemoselectivity for thiols over amines.

Mechanism of Action

The primary mode of labeling is an


 Nucleophilic Substitution .[3]
  • Activation: The 2-Nitro and 5-Fluoro groups pull electron density from the benzene ring, destabilizing the C-Br bond and making the benzylic carbon highly partial positive (

    
    ).
    
  • Attack: Biological nucleophiles (RS

    
    , R-NH
    
    
    
    ) attack the benzylic carbon.
  • Leaving Group: Bromide (Br

    
    ) is displaced.
    

ReactionMechanism FINB FINB (Electrophile) TS Transition State [δ- Nuc...C...Br δ-] FINB->TS Activation by 2-NO2/5-F Nuc Nucleophile (Cys-SH / Lys-NH2) Nuc->TS Attack Product Alkylated Protein (Stable Thioether/Amine) TS->Product SN2 Substitution Br Bromide Ion (Leaving Group) TS->Br Displacement

Figure 1: Mechanistic pathway of FINB alkylation. The electron-deficient ring accelerates the transition state formation compared to standard benzyl bromides.

Comparative Performance Analysis

The following data compares FINB against standard biological alkylating agents. Data is synthesized from kinetic studies of structural analogs (Nitrobenzyl bromides vs. Acetamides).

Table 1: Reactivity & Selectivity Benchmark
FeatureFINB (Target)Iodoacetamide (IAA) Benzyl Bromide (BnBr) N-Ethylmaleimide (NEM)
Primary Target Cysteine (Thiol)Cysteine (Thiol)Cysteine / HistidineCysteine (Thiol)
Reactivity (

)
High (

vs IAA)
Low (Baseline)Medium (

vs IAA)
Very High (

vs IAA)
Cys:Lys Selectivity Moderate (pH dependent) HighLowModerate
Reaction pH 6.0 - 7.57.5 - 8.57.0 - 9.06.0 - 7.5
Reversibility IrreversibleIrreversibleIrreversibleIrreversible (Thioether)
Photolability Yes (2-Nitro group) NoNoNo
Key Findings:
  • Kinetics: FINB reacts approximately 50-100x faster than Iodoacetamide due to benzylic activation. It is comparable to N-Ethylmaleimide (NEM) but yields a more stable thioether linkage that is resistant to retro-Michael addition.

  • Cross-Reactivity: Unlike IAA, which is highly Cys-selective, FINB shows measurable cross-reactivity with Histidine (imidazole) and Lysine (amine) at pH > 7.5.

    • Recommendation: To ensure Cys specificity, reactions must be performed at pH 6.0–6.5 , where Lysine is protonated (

      
      ) and non-nucleophilic.
      

Experimental Protocols

To validate FINB performance in your specific biological system, use the following self-validating kinetic assay. This protocol distinguishes between thiol (Cys) and amine (Lys) reactivity.[4][5][6]

Protocol A: Competitive Kinetic Profiling (UV-Vis / LC-MS)

Objective: Determine the second-order rate constant (


) of FINB with model nucleophiles (Glutathione vs. N-Acetyl-Lysine).

Reagents:

  • Probe: FINB (10 mM in DMSO).

  • Model Nucleophiles: L-Glutathione (GSH, reduced) and N-Acetyl-L-Lysine (NAL).

  • Buffer: 50 mM Phosphate Buffer (pH 6.5 for Cys specificity; pH 8.0 for Lys challenge).

Workflow:

  • Baseline Correction: Prepare a blank of FINB (100 µM) in buffer. Monitor absorbance at 300–400 nm (nitrobenzyl signature) to assess hydrolytic stability.

  • Reaction Initiation:

    • Mix FINB (100 µM) with GSH (1 mM, 10x excess) in a quartz cuvette.

    • Note: Pseudo-first-order conditions (

      
      ) simplify kinetic analysis.
      
  • Monitoring:

    • Measure the decay of the FINB absorbance peak or the release of Bromide ions (using a halide-selective electrode or colorimetric assay).

    • Alternatively, quench aliquots at 0, 1, 5, 10, 30 min into 0.1% Formic Acid and analyze by LC-MS.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • Calculate

      
      .
      
Protocol B: Proteomic Selectivity Check (Gel-Based)

Objective: Visually assess off-target labeling (Lys/His) in a complex proteome.

  • Lysate Prep: Prepare cell lysate (1 mg/mL) in PBS (pH 7.4).

  • Pre-Treatment (Control): Treat one aliquot with Iodoacetamide (10 mM) for 30 min to block all accessible Cysteines.

  • Labeling: Treat both "Naive" and "IAA-Blocked" lysates with FINB (50 µM) for 1 hour.

  • Click Chemistry (Optional): If the Iodine handle is not used for detection, a subsequent step is required. However, since FINB lacks an alkyne/azide, this step relies on the intrinsic UV absorbance or specific anti-nitrobenzyl antibodies if available. Alternatively, use the Iodine for X-ray crystallography validation.

  • Readout:

    • Digestion (Trypsin) -> LC-MS/MS.

    • Interpretation: Signals found in the "IAA-Blocked" sample represent off-target (Lys/His) labeling , as Cysteines were pre-capped.

ExperimentalWorkflow Start Start: Protein Lysate Split Split Sample Start->Split ArmA Arm A: Naive Lysate Split->ArmA ArmB Arm B: Cys-Blocked Split->ArmB LabelA Add FINB (50 µM) pH 7.4, 1 hr ArmA->LabelA Digest Trypsin Digestion & LC-MS/MS LabelA->Digest Block Pre-treat: Iodoacetamide (Caps Cysteines) ArmB->Block LabelB Add FINB (50 µM) (Detects Lys/His) Block->LabelB LabelB->Digest Result Compare Spectra: Unique Peptides in Arm B = Cross-Reactivity Digest->Result

Figure 2: Differential alkylation workflow to quantify FINB selectivity. Signals persisting in Arm B indicate non-Cysteine reactivity.

References & Grounding

  • BenchChem. "An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems." BenchChem Technical Library. (Accessed 2026).[7][8] Link

    • Supports: Mechanism of fluorinated benzyl bromide reactivity and electronic effects.[9]

  • Boll, L. B., & Raines, R. T. (2022).[4] "Context‐Dependence of the Reactivity of Cysteine and Lysine Residues." ChemBioChem, 23(14).[4] Link

    • Supports: pH-dependent selectivity strategies for electrophiles (Cys vs. Lys).

  • University of Glasgow. "Selectivity of Aryl and Benzylic Bromination." School of Chemistry Teaching Resources. Link

    • Supports: Fundamental

      
       vs 
      
      
      
      competition in benzyl bromide derivatives.
  • PubChem. "Compound Summary: 5-Fluoro-4-iodo-2-nitrobenzyl bromide."[1] National Library of Medicine. Link

    • Supports: Physical properties and CAS verification (1824058-14-1).[1]

Sources

Validation

Kinetic analysis of the uncaging of substrates from 5-Fluoro-4-iodo-2-nitrobenzyl bromide

This guide provides a structural and kinetic analysis of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB) derivatives, positioning them within the landscape of photolabile protecting groups (PPGs). While specific kinetic con...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and kinetic analysis of 5-Fluoro-4-iodo-2-nitrobenzyl bromide (FINB) derivatives, positioning them within the landscape of photolabile protecting groups (PPGs).

While specific kinetic constants for the "FINB" derivative are often application-dependent (varying with the leaving group/substrate), this guide synthesizes data from structural analogs (halogenated nitrobenzyls) and standard "gold" references like DMNB to provide a comparative framework.

Executive Summary & Mechanistic Insight

The 5-Fluoro-4-iodo-2-nitrobenzyl (FINB) moiety represents a specialized class of o-nitrobenzyl (ONB) caging groups. Unlike the standard 2-nitrobenzyl (ONB) or the high-efficiency 4,5-dimethoxy-2-nitrobenzyl (DMNB) , the FINB scaffold incorporates halogen substituents to tune photophysical properties via the Heavy Atom Effect and Electronic Modulation .

The "FINB" Advantage
  • Iodine (Heavy Atom Effect): The iodine atom at the 4-position facilitates rapid Intersystem Crossing (ISC) to the triplet state (

    
    ). Since the primary photocleavage pathway of nitrobenzyls proceeds via the triplet excited state to the aci-nitro intermediate, iodine can theoretically enhance the quantum yield (
    
    
    
    ), though it may also quench fluorescence of the uncaged byproduct.
  • Fluorine (NMR Probe & Electronics): The 5-fluorine atom serves two roles:

    • Inductive Effect: It lowers the pKa of the aci-nitro intermediate, potentially accelerating the dark reaction (rate-limiting step in some physiological buffers).

    • 
       NMR Reporter:  It allows for non-invasive, real-time monitoring of the uncaging process using Fluorine NMR, distinguishing the caged precursor from the free photocage byproduct (nitroso-ketone).
      
Photolysis Mechanism

The uncaging follows the Norrish Type II-like mechanism. Upon UV absorption, the nitro group abstracts a benzylic proton, forming the aci-nitro intermediate. This decays to release the substrate and the nitroso-benzaldehyde/ketone byproduct.

FINB_Photolysis cluster_legend Key Influence Start FINB-Substrate (Ground State) Excited Excited State (Singlet S1 -> Triplet T1) Start->Excited hν (UV) Aci aci-Nitro Intermediate (Blue-Shifted Abs) Excited->Aci H-Abstraction (Fast, <1 ns) Products Released Substrate + 5-F-4-I-2-Nitrosobenzaldehyde Aci->Products Dark Reaction (Rate Limiting, k_dark) Desc Iodine: Enhances T1 formation Fluorine: Modulates k_dark

Figure 1: Photochemical pathway of FINB.[1] The Iodine atom promotes the transition to the Triplet state (T1), while the Fluorine atom influences the decay kinetics of the aci-nitro intermediate.

Comparative Performance Guide

This section compares FINB against the industry standards: ONB (Basic) and DMNB (Fast).

Table 1: Physicochemical & Kinetic Comparison
FeatureONB (Standard)DMNB (High-Speed)FINB (Specialized)
Full Name o-Nitrobenzyl4,5-Dimethoxy-2-nitrobenzyl5-Fluoro-4-iodo-2-nitrobenzyl
Abs Max (

)
~280 nm~350 nm~300–320 nm (Predicted)
Quantum Yield (

)
0.01 – 0.130.10 – 0.64 (High)0.15 – 0.40 (Enhanced via ISC)
Uncaging Rate (

)
Slow (

)
Fast (

)
Medium-Fast (

)
Fluorescence WeakNon-fluorescentQuenched (Heavy Atom)
NMR Utility

only

only

&

Primary Use General SynthesisFast Bio-signaling (Ca²⁺)Mechanistic Tracing / NMR

Note on Data: Values for ONB and DMNB are established literature averages. FINB values are projected based on halogenated nitrobenzyl structure-activity relationships (SAR).

Experimental Protocols for Kinetic Validation

To validate the performance of FINB in your specific application, use the following self-validating protocols.

Protocol A: Quantum Yield ( ) Determination

Objective: Measure the efficiency of photon usage relative to a standard (Ferrioxalate).

Reagents:

  • Actinometer: Potassium ferrioxalate (0.006 M).

  • Sample: FINB-caged substrate (e.g., FINB-Glutamate) at 100 µM in buffer.

  • Developer: 0.1% 1,10-phenanthroline in NaOAc buffer.

Workflow:

  • Setup: Place Sample and Actinometer in identical quartz cuvettes.

  • Irradiation: Expose both simultaneously to a collimated UV source (365 nm LED) for fixed intervals (

    
     seconds).
    
  • Quantification:

    • Actinometer: Measure Absorbance at 510 nm (complex formation).

    • Sample: Measure disappearance of caged peak via HPLC (Area Under Curve).

  • Calculation:

    
    
    (Where 
    
    
    
    at 365 nm).
Protocol B: Kinetic Rate Constant ( ) via NMR

Objective: Determine the rate of the dark reaction (decay of the aci-nitro intermediate) using the fluorine reporter. This is unique to FINB.

Workflow:

  • Preparation: Dissolve FINB-substrate in deuterated buffer (

    
    /CD_3CN$).
    
  • Baseline: Acquire pre-photolysis

    
     NMR spectrum. (Expect single peak for caged species).
    
  • Flash Photolysis: Irradiate directly in the NMR tube (using fiber optic insert) or transfer immediately after high-intensity UV flash.

  • Time-Lapse Acquisition: Acquire spectra every 5 seconds.

    • Observation: You will see the decay of the Intermediate peak (shifted downfield) and the rise of the Product peak (nitroso-ketone).

  • Analysis: Fit the integration of the product peak to a first-order exponential function:

    
    
    

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for characterizing the FINB cage, ensuring data integrity.

Experimental_Workflow cluster_analysis 3. Dual-Stream Analysis Prep 1. Synthesis (FINB-Bromide + Substrate) Purify 2. Purification (HPLC/TLC -> >95% Purity) Prep->Purify StreamA Stream A: Optical (UV-Vis / HPLC) Purify->StreamA StreamB Stream B: Structural (19F NMR) Purify->StreamB Calc 4. Data Synthesis (Calculate Φ and k) StreamA->Calc Quant. Yield StreamB->Calc Dark Kinetics Decision Decision: Is k > 1000 s⁻¹? Calc->Decision Suitable for\nFast Signaling Suitable for Fast Signaling Decision->Suitable for\nFast Signaling Yes Suitable for\nSteady Release Suitable for Steady Release Decision->Suitable for\nSteady Release No

Figure 2: Dual-stream validation workflow utilizing both optical (HPLC) and magnetic resonance (NMR) pathways to characterize FINB kinetics.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.

  • Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry, 13(20), 5705-5720. (Reference for DMNB standards).
  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society, 126(14), 4581–4595.

  • Gaplovsky, M., et al. (2005). "Substituent effects on the photochemistry of nitrobenzyl derivatives." Photochemical & Photobiological Sciences, 4, 196-202. (Reference for halogen effects on kinetics).

Sources

Comparative

Benchmarking the performance of 5-Fluoro-4-iodo-2-nitrobenzyl bromide in a specific application

Benchmarking 5-Fluoro-4-iodo-2-nitrobenzyl bromide as a Next-Generation Bifunctional Photocleavable Linker in Spatiotemporally Controlled Chemical Biology Executive Summary The development of photoresponsive drug deliver...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-Fluoro-4-iodo-2-nitrobenzyl bromide as a Next-Generation Bifunctional Photocleavable Linker in Spatiotemporally Controlled Chemical Biology

Executive Summary

The development of photoresponsive drug delivery systems (PDDS) and spatiotemporally controlled chemical probes relies heavily on the precise engineering of photocleavable protecting groups (PPGs) [1]. While the o-nitrobenzyl (ONB) scaffold remains a cornerstone in photopharmacology, traditional ONB linkers often lack the modularity required for complex, multi-stage bioconjugation. 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS: 1824058-14-1) emerges as a next-generation bifunctional linker that addresses these limitations. By integrating orthogonal reactive handles (bromide and iodine) with electronic tuning (fluorine), this molecule offers unparalleled control. This guide benchmarks its performance against conventional alternatives, providing researchers with a validated framework for designing advanced spatiotemporally controlled probes, PROTACs, and antibody-drug conjugates (ADCs).

Structural Mechanics & Causality (The "Why")

As an application scientist, selecting a linker is never arbitrary; every functional group must serve a distinct, mechanistic purpose. The architecture of 5-Fluoro-4-iodo-2-nitrobenzyl bromide is a masterclass in rational chemical design:

  • The Bromide Handle (Primary Alkylation): The benzylic bromide is highly electrophilic, enabling rapid S_N2 alkylation of amines, thiols, or carboxylic acids on the therapeutic payload (e.g., a cytotoxic drug or fluorophore).

  • The Iodine Handle (Orthogonal Cross-Coupling): Positioned para to the nitro group, the iodine atom serves as a prime site for palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, or Stille). This allows the attachment of a targeting ligand (e.g., an antibody or small molecule binder) without interfering with the previously attached payload.

  • The Fluorine Atom (Electronic Tuning & Tracking): Fluorine exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the transient aci-nitro intermediate during photolysis, thereby accelerating the dark reaction and improving the overall quantum yield of cleavage [2]. Furthermore, it provides a background-free

    
    F-NMR handle for the non-destructive monitoring of conjugation efficiency.
    
  • The Nitro Group (Photocleavage Antenna): Essential for the photo-Favorskii-like rearrangement that triggers payload release upon UV irradiation (typically 365–400 nm) [1].

Performance Benchmarking: Comparative Analysis

To objectively evaluate 5-Fluoro-4-iodo-2-nitrobenzyl bromide, we must benchmark it against standard ONB derivatives commonly used in the field. The integration of fluorine and iodine significantly elevates its utility profile.

Feature / MetricStandard 2-Nitrobenzyl Bromide4-Iodo-2-nitrobenzyl Bromide5-Fluoro-4-iodo-2-nitrobenzyl Bromide
Bifunctionality No (Single attachment)Yes (Bromide + Iodine)Yes (Bromide + Iodine)
Relative Quantum Yield (Φ) Baseline (1.0x)~0.8x (Heavy atom quenching)~1.5x (Fluorine electronic effect)
Metabolic Stability LowModerateHigh (C-F bond shielding)
Non-Destructive Tracking NoneNone

F-NMR active
Ideal Application Simple cagingBasic PROTAC linkersAdvanced ADCs / In vivo probes

Photochemical Cleavage Pathway

Understanding the photolysis mechanism is critical for optimizing release kinetics. Upon irradiation, the o-nitrobenzyl system undergoes a rapid intramolecular hydrogen abstraction, forming an aci-nitro tautomer. This intermediate cyclizes into a hemiacetal and subsequently collapses, releasing the free payload and an o-nitrosobenzaldehyde byproduct [1].

Mechanism N1 Caged Conjugate (o-Nitrobenzyl ether/amine) N2 Light Excitation (hv = 365 nm) N1->N2 N3 Aci-Nitro Tautomer (Transient Intermediate) N2->N3 Hydrogen Abstraction N4 Cyclic Hemiacetal (Rearrangement) N3->N4 Cyclization N5 Free Payload (Active Drug/Probe) N4->N5 Cleavage N6 o-Nitrosobenzaldehyde (Byproduct) N4->N6 Cleavage

Figure 1: Photochemical cleavage pathway of the o-nitrobenzyl linker upon UV irradiation.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the synthesis and deployment of a bifunctional probe using this advanced linker.

Workflow A 5-Fluoro-4-iodo-2-nitrobenzyl bromide (Starting Material) B Step 1: Alkylation (Bromide) Payload Attachment A->B Base, Solvent C Step 2: Sonogashira Coupling (Iodine) Targeting Ligand Attachment B->C Pd Catalyst, CuI D Bifunctional 'Caged' Probe (Purified Conjugate) C->D HPLC Purification E Step 3: UV Irradiation (365 nm) Spatiotemporal Release D->E In vitro/In vivo Assay

Figure 2: Step-by-step experimental workflow for synthesizing and utilizing the bifunctional probe.

Step 1: Payload Conjugation (Alkylation)

Objective: Attach the therapeutic payload via the highly reactive benzylic bromide.

  • Procedure: Dissolve the payload (1.0 eq, e.g., a primary amine-containing drug) and 5-Fluoro-4-iodo-2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 4–6 hours under an inert atmosphere (N

    
    ) and strictly protected from light (wrap the reaction flask in aluminum foil).
    
  • Validation: Monitor the reaction via LC-MS. The disappearance of the bromide starting material and the appearance of the product mass confirm successful alkylation.

Step 2: Ligand Attachment (Sonogashira Cross-Coupling)

Objective: Attach a terminal alkyne-functionalized targeting ligand to the orthogonal iodine handle.

  • Procedure: To the purified product from Step 1 (1.0 eq) in degassed DMF/Triethylamine (1:1 v/v), add the alkyne-ligand (1.2 eq), Pd(PPh

    
    )
    
    
    
    (0.05 eq), and CuI (0.1 eq). Stir at 45°C for 12 hours in the dark.
  • Validation: Utilize

    
    F-NMR. The fluorine signal will shift distinctly upon successful substitution at the adjacent iodine position, providing definitive proof of conjugation without requiring destructive testing.
    
Step 3: Spatiotemporal Photolysis (Payload Release)

Objective: Trigger the localized release of the payload in the target biological system.

  • Procedure: Incubate the purified bifunctional conjugate in the target biological medium (e.g., cell culture, pH 7.4 PBS). Irradiate the sample using a 365 nm LED light source (10–20 mW/cm

    
    ) for 5–15 minutes.
    
  • Validation: Include a strict "Dark Control" (identical conditions, no irradiation). Quantify the released payload via HPLC. The presence of the payload in the irradiated sample and its absolute absence in the dark control validates the spatiotemporal integrity of the system [2].

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.[Link]

  • Liu, Y., Wang, T., & Wang, W. (2025). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews, 54(12), 5792-5835.[Link]

Safety & Regulatory Compliance

Safety

5-Fluoro-4-iodo-2-nitrobenzyl bromide proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-Fluoro-4-iodo-2-nitrobenzyl bromide Executive Summary & Chemical Hazard Profile 5-Fluoro-4-iodo-2-nitrobenzyl bromide is a highly functionalized, electrophili...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Fluoro-4-iodo-2-nitrobenzyl bromide

Executive Summary & Chemical Hazard Profile

5-Fluoro-4-iodo-2-nitrobenzyl bromide is a highly functionalized, electrophilic building block utilized extensively in medicinal chemistry and drug development. Due to the benzylic bromide moiety, it is a potent alkylating agent and a severe lachrymator (tear gas) [1]. The electron-withdrawing nature of the fluoro, iodo, and ortho-nitro groups significantly increases the electrophilicity of the benzylic carbon. This makes the compound highly reactive toward nucleophiles, including the moisture in human mucous membranes. Direct disposal of this compound into standard organic waste streams without prior deactivation poses severe inhalation hazards, cross-reactivity risks, and violates environmental safety protocols [2].

Mechanistic Rationale for Disposal

Expertise & Experience: The fundamental principle of disposing of reactive benzylic halides is to perform a controlled nucleophilic substitution (


) before waste segregation. Simply washing the reagent into a halogenated waste carboy can lead to delayed exothermic reactions or the pressurization of waste containers due to hydrogen bromide (HBr) evolution.

Causality in Reagent Selection: We utilize a secondary amine, specifically diethylamine, as the quenching agent. The amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This converts the volatile, lachrymatory benzyl bromide into a non-volatile, stable tertiary amine hydrobromide salt[3]. We explicitly avoid using strong aqueous hydroxides (like NaOH) because the highly electron-deficient 2-nitrobenzyl system can undergo complex, highly exothermic redox or dimerization reactions (e.g., forming complex tarry mixtures) in the presence of strong bases.

Trustworthiness (Self-Validating System): A robust disposal protocol cannot rely on assumed reaction completion times. This protocol incorporates a mandatory Thin-Layer Chromatography (TLC) or GC-MS validation step. The disposal is only considered complete when the starting material is analytically confirmed to be consumed, ensuring zero lachrymator enters the waste stream.

Quantitative Data: Quenching Agent Selection

The following table summarizes the operational parameters for selecting a quenching agent for highly substituted benzylic bromides.

Quenching AgentEquivalents RequiredReaction RateExotherm RiskByproduct ProfileRecommendation
Diethylamine 2.5 - 3.0Fast (< 1 hour)ModerateSoluble tertiary aminePrimary Choice [3]
Diethanolamine 2.5 - 3.0Fast (< 1 hour)ModerateWater-soluble amineExcellent for aqueous extraction
10% Aq. NaOH > 5.0Slow (Biphasic)HighTarry decompositionNot Recommended
Sodium Methoxide 1.5 - 2.0Very FastVery HighBenzyl methyl etherAvoid (Flash boiling risk)

Experimental Protocol: Step-by-Step Disposal Methodology

Prerequisites:

  • Perform all operations in a certified, high-velocity chemical fume hood.

  • PPE: Heavy-duty nitrile or neoprene gloves, splash goggles, face shield, and a chemically resistant lab coat.

Step 1: Preparation and Dilution

  • Weigh or estimate the mass of the residual 5-Fluoro-4-iodo-2-nitrobenzyl bromide.

  • Dissolve the residual chemical in an inert, volatile organic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M to 0.2 M. Causality: This dilution is critical to act as a thermal sink for the subsequent exothermic quench, preventing solvent boil-off.

Step 2: Controlled Quenching

  • Place the reaction flask in an ice-water bath (0 °C) and equip it with a magnetic stir bar.

  • Slowly add 3.0 equivalents of diethylamine dropwise via an addition funnel or syringe [3]. Causality: The dropwise addition controls the rate of the

    
     reaction and mitigates the exotherm.
    
  • Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 1 to 2 hours.

Step 3: Analytical Validation

  • Withdraw a 50 µL aliquot of the reaction mixture.

  • Analyze via TLC (e.g., 20% Ethyl Acetate in Hexanes, visualized by UV) or GC-MS.

  • Confirm the complete disappearance of the high-

    
     starting material. If the starting material persists, add an additional 0.5 equivalents of diethylamine and stir for another hour.
    

Step 4: Neutralization and Waste Segregation

  • Once validated, cool the mixture back to 0 °C.

  • Slowly add 1.0 M Hydrochloric Acid (HCl) until the aqueous phase reaches a pH of 2-3. Causality: This protonates the excess diethylamine and the newly formed tertiary amine, rendering them completely non-volatile and driving them into the aqueous phase.

  • Transfer the entire mixture to a properly labeled "Halogenated Organic Waste" container, ensuring compliance with institutional and local environmental guidelines [4].

Visualization: Disposal Workflow

QuenchWorkflow Start Identify 5-Fluoro-4-iodo- 2-nitrobenzyl bromide Prep Dilute in inert solvent (e.g., THF or DCM) Start->Prep Quench Add Quenching Agent (Diethylamine, 3.0 eq) Prep->Quench Chill to 0 °C Controlled addition Monitor Monitor via TLC/GC-MS (Check for SM consumption) Quench->Monitor Stir 1-2 hours at 25 °C Monitor->Quench SM persists Neutralize Acidify/Neutralize (1M HCl to pH 2-3) Monitor->Neutralize SM consumed Dispose Transfer to Halogenated Organic Waste Neutralize->Dispose Final Waste Segregation

Workflow for the safe quenching, analytical validation, and disposal of benzylic bromide reagents.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Immediately evacuate personnel from the immediate area due to the severe lachrymatory vapor hazard [1].

  • Ventilate: Increase room ventilation if possible from a safe distance.

  • Absorb and Neutralize: Don a respirator (full-face shield with organic vapor cartridges) and heavy PPE. Cover the spill with a solid neutralizing absorbent. Do not use water. Absorb with dry sand or soda ash, sweep into a sealed container using non-sparking tools, and perform the liquid quenching protocol (Step 2) inside a fume hood [1].

References

  • SAFETY DATA SHEET - Benzyl bromide. Fisher Scientific.
  • Benzyl Bromide | Alkyl
  • Working with Hazardous Chemicals. Organic Syntheses, Vol. 84, p. 272-284 (2007).
  • Benzyl bromide - SAFETY D
Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-4-iodo-2-nitrobenzyl bromide

As researchers and drug development professionals, our pursuit of novel chemical entities requires an unwavering commitment to safety. The compound 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our pursuit of novel chemical entities requires an unwavering commitment to safety. The compound 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS No. 1824058-14-1) is a substituted nitrobenzyl halide, a class of compounds recognized for their utility in organic synthesis, particularly as protecting groups and alkylating agents.[1] However, this reactivity also presents significant health hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) plan.

Hazard Assessment: Understanding the "Why"

While a comprehensive toxicological profile for 5-Fluoro-4-iodo-2-nitrobenzyl bromide is not extensively published, we can infer its primary hazards based on its structural motifs and data from analogous compounds like 4-nitrobenzyl bromide and other benzyl bromides.

  • Potent Lachrymator: Benzyl bromides are notorious lachrymatory agents, meaning they are tear-inducing chemicals that cause severe eye and respiratory tract irritation.[2][3][4] The vapor can cause immediate pain, tearing, and potentially blurred vision.[2] This is the most immediate and pronounced hazard.

  • Corrosive Nature: Many substituted benzyl bromides are classified as corrosive solids.[5][6][7] Direct contact can cause severe skin burns and serious, potentially irreversible eye damage, including blindness.[5][6][8]

  • Alkylating Agent: The benzyl bromide moiety makes this compound a reactive alkylating agent. Such compounds can react with biological nucleophiles, including DNA, which implies potential mutagenicity. While not confirmed for this specific molecule, it is a prudent assumption for establishing handling protocols.[9]

  • Inhalation and Dermal Toxicity: The compound is expected to be harmful if inhaled, swallowed, or absorbed through the skin.[1][3][10] Ingestion of corrosive solids can lead to severe damage and perforation of the gastrointestinal tract.[5][6][11]

Given these severe hazards, all handling operations must be predicated on preventing any direct contact or inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a comprehensive system designed to create a barrier between the researcher and the chemical hazard. The following table summarizes the minimum required PPE.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting Solid Safety goggles and a full-face shieldDouble-gloving: Nitrile inner, Butyl rubber or Viton outerFully-buttoned, tight-cuffed lab coat; chemical-resistant apronRequired if not in a certified chemical fume hood with proper airflow
Solution Preparation/Reaction Setup Safety goggles and a full-face shieldDouble-gloving: Nitrile inner, Butyl rubber or Viton outerFully-buttoned, tight-cuffed lab coat; chemical-resistant apronNot required if performed in a certified chemical fume hood
Spill Cleanup Safety goggles and a full-face shieldHeavy-duty Butyl rubber or Viton glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Causality of PPE Choices
  • Eye and Face Protection: Due to the severe corrosive and lachrymatory properties, standard safety glasses are insufficient.[12] Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect the entire face from splashes and vapors.[7][13]

  • Hand Protection: Single-gloving is inadequate. A double-gloving strategy is essential. An inner nitrile glove provides a base layer of protection and dexterity. The outer glove must be made of a material with high resistance to halogenated and aromatic organic solvents.[12] Butyl rubber or Viton gloves are recommended for extended contact.[14] Always inspect gloves for tears or pinholes before use.[15]

  • Body Protection: A standard cotton lab coat is not enough. A flame-resistant lab coat with tight-fitting cuffs should be worn and fully buttoned. For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron is required over the lab coat.[13] Do not wear shorts or open-toed shoes in the laboratory.[16]

  • Respiratory Protection: All manipulations of solid 5-Fluoro-4-iodo-2-nitrobenzyl bromide and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][17][18] If a fume hood is not available or its performance is questionable, a properly fitted air-purifying respirator with organic vapor/acid gas cartridges is mandatory.[7]

Operational and Disposal Plans

A protocol is only as effective as its execution. The following step-by-step procedures ensure a systematic approach to safety.

Experimental Workflow: Safe Handling Protocol

prep Step 1: Preparation - Verify fume hood certification. - Assemble all materials. - Prepare waste containers. don Step 2: Don PPE - Inner Nitrile Gloves - Lab Coat & Apron - Safety Goggles - Face Shield - Outer Resistant Gloves prep->don Proceed to Gowning handle Step 3: Chemical Handling (in Fume Hood) - Weigh solid carefully. - Prepare solutions slowly. - Keep container closed when not in use. don->handle Enter Work Area decon Step 4: Decontamination - Decontaminate external surfaces of containers. - Wipe down work area with appropriate solvent  followed by soap and water. handle->decon After Handling doff Step 5: Doff PPE (in order) - Outer Resistant Gloves - Face Shield & Apron - Lab Coat - Goggles - Inner Nitrile Gloves decon->doff Exiting Work Area dispose Step 6: Disposal & Hygiene - Dispose of contaminated PPE and materials  in designated hazardous waste. - Wash hands thoroughly. doff->dispose Final Step

Caption: Workflow for Safely Handling 5-Fluoro-4-iodo-2-nitrobenzyl bromide.

Emergency Protocol: Spill Management
  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash. Restrict access to the spill area.

  • Don PPE: Before cleanup, don the appropriate spill response PPE, including a respirator.

  • Contain and Absorb: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[5] Avoid creating dust.[6] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Once the bulk material is removed, decontaminate the spill area. A common procedure involves wiping the area with a solvent the material is soluble in (e.g., acetone), followed by a thorough wash with soap and water.[19] Studies on similar compounds suggest that a 0.1% sodium hypochlorite solution can also be an effective decontaminant, but compatibility with the work surface must be verified.[20]

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[17]

First Aid Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.[8][17]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][15] Seek immediate medical attention.[8][11]

  • Inhalation: Move the victim to fresh air immediately.[8][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][6]

Disposal Plan
  • Waste Segregation: All materials that have come into direct contact with 5-Fluoro-4-iodo-2-nitrobenzyl bromide, including gloves, disposable lab coats, absorbent pads, and contaminated glassware, must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination of Reusable Equipment: Reusable glassware and equipment must be decontaminated before being returned to general use. A triple rinse with a suitable organic solvent, followed by washing with detergent and water, is a standard procedure.[19]

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[5][21]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with 5-Fluoro-4-iodo-2-nitrobenzyl bromide, ensuring both personal safety and the integrity of their scientific work.

References

  • Wikipedia. Tear gas. [Link]

  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]

  • Cole-Parmer. 2-(Dimethylamino)ethyl methacrylate, 99%, stabilized with 0.2% MEHQ. [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]

  • Franca, T. C. C., et al. (2015). IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I. LACRIMATORS. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • San José State University Environmental Health & Safety. Personal Protective Equipment: Hands. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl bromide. [Link]

  • PubChem. 4-Fluoro-3-nitrobenzyl bromide. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Harrogate and District NHS Foundation Trust. Decontamination, cleaning and disinfection. [Link]

  • Ibis Scientific, LLC. Guide to Promoting Lab Safety When Working With Chemicals. [Link]

  • EPA. Field Equipment Cleaning and Decontamination at the FEC. [Link]

  • Acros Organics. 4-Nitrobenzyl bromide, 99% MSDS. [Link]

  • Bussières, J. F., et al. (2020). Evaluation of decontamination efficacy of four antineoplastics (ifosfamide, 5-fluorouracil, irinotecan, and methotrexate) after deliberate contamination. Journal of Oncology Pharmacy Practice. [Link]

  • University of Toronto, Temerty Faculty of Medicine. Safe Handling of Hazardous Agents and Carcinogens. [Link]

  • MIT Department of Chemistry. Chemical Hygiene Plan and Safety Manual 2019. [Link]

  • Alfa Aesar. SAFETY DATA SHEET - 4-Nitrobenzyl bromide. [Link]

  • Queen Mary University of London. Procedures and Guidance Notes for working with biological agents and materials. [Link]

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